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Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 4-fluoro-2-(hydroxymethyl)benzoate

This technical guide details the chemical properties, synthesis, and applications of Methyl 4-fluoro-2-(hydroxymethyl)benzoate , a critical pharmacophore scaffold in medicinal chemistry. Executive Summary & Strategic Imp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of Methyl 4-fluoro-2-(hydroxymethyl)benzoate , a critical pharmacophore scaffold in medicinal chemistry.

Executive Summary & Strategic Importance

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a bifunctional aromatic intermediate characterized by a fluorinated benzene core , a methyl ester at the C1 position, and a hydroxymethyl group at the C2 position.

Its strategic value in drug development lies in its role as a "masked" heterocycle precursor. It serves as the direct synthons for 5-fluorophthalide (via intramolecular lactonization) and 6-fluorophthalazin-1(2H)-one (via oxidation and hydrazine condensation). These fused bicyclic systems are ubiquitous in PARP inhibitors (e.g., Olaparib analogs) and other oncology targets where the fluorine atom modulates metabolic stability and pKa.

Key Chemical Identifiers
PropertyData
Systematic Name Methyl 4-fluoro-2-(hydroxymethyl)benzoate
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Core Scaffold 2,4-Disubstituted Benzoate
Key Isomer Precursor to 5-fluorophthalide (CAS 700-85-6)
Related CAS 1283718-57-9 (2-fluoro-4-hydroxymethyl isomer); Note: The 4-fluoro-2-hydroxymethyl isomer is often generated in situ.[1]

Physicochemical Profile & Stability

Understanding the behavior of this molecule requires recognizing the competition between its open-chain form and its cyclic lactone derivative.

The Lactonization Equilibrium

Unlike simple esters, this compound possesses an internal nucleophile (the C2-hydroxymethyl group) positioned perfectly for 5-exo-trig cyclization onto the C1-ester carbonyl.

  • Open Chain (Kinetic Product): Soluble in polar organic solvents (MeOH, DCM). Stable under neutral conditions at low temperatures.

  • Cyclic Form (Thermodynamic Product): In the presence of acid or base catalysts, or upon heating, the molecule eliminates methanol to form 5-fluoroisobenzofuran-1(3H)-one (5-fluorophthalide).

Experimental Insight: When analyzing purity via HPLC, the appearance of a peak with M-32 (loss of methanol) suggests spontaneous lactonization during the run or in the sample matrix.

Calculated Properties
PropertyValueImplication for Drug Design
cLogP ~1.45Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (OH)Critical for initial binding before cyclization.
H-Bond Acceptors 4 (F, C=O, O-Me, OH)High interaction potential with enzyme active sites.
TPSA ~46.5 ŲFavorable for CNS penetration if maintained in open form (rare).

Synthetic Routes & Methodology

The synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate typically proceeds via the modification of 4-fluoro-2-methylbenzoic acid derivatives.

Primary Synthesis: Radical Bromination & Hydrolysis

This route is preferred for scale-up due to the availability of the starting material.

  • Esterification: 4-Fluoro-2-methylbenzoic acid is converted to its methyl ester using MeOH/H₂SO₄.

  • Wohl-Ziegler Bromination: Radical bromination of the benzylic methyl group using NBS (N-bromosuccinimide) and AIBN (azobisisobutyronitrile) in CCl₄ or trifluorotoluene.

    • Critical Control: Stop reaction at ~85% conversion to avoid gem-dibromide formation.

  • Hydrolysis: The resulting benzyl bromide is hydrolyzed using aqueous AgNO₃ or CaCO₃ in dioxane/water to yield the hydroxymethyl target.

Divergent Synthesis Diagram (Graphviz)

The following diagram illustrates the synthetic flow and the critical branch point between the open-chain ester and the cyclic phthalide.

SynthesisPath Start 4-Fluoro-2-methylbenzoic acid Step1 Methyl 4-fluoro-2-methylbenzoate Start->Step1 MeOH, H2SO4 Reflux Step2 Methyl 4-fluoro-2-(bromomethyl)benzoate Step1->Step2 NBS, AIBN Radical Bromination Target Methyl 4-fluoro-2-(hydroxymethyl)benzoate (Open Chain) Step2->Target AgNO3/H2O Hydrolysis Phthalide 5-Fluorophthalide (Cyclic Lactone) Target->Phthalide Acid/Heat (-MeOH) Phthalazinone 6-Fluorophthalazin-1(2H)-one (PARP Core) Target->Phthalazinone 1. Oxidation (IBX) 2. N2H4

Caption: Synthetic pathway illustrating the generation of the hydroxymethyl scaffold and its divergence into lactone (phthalide) or diazanaphthalene (phthalazinone) cores.

Chemical Reactivity & Transformations

Intramolecular Cyclization (Lactonization)

The most dominant reaction is the conversion to 5-fluorophthalide .

  • Mechanism: The hydroxyl oxygen attacks the ester carbonyl carbon. The tetrahedral intermediate collapses, expelling methoxide (which gets protonated to methanol).

  • Conditions: Catalyzed by p-TsOH or simply by heating in toluene.

  • Utility: 5-fluorophthalide is a stable, isolable intermediate often stored instead of the hydroxy-ester.

Oxidation to 2-Formylbenzoate

To access phthalazinones (critical for PARP inhibitors), the alcohol must be oxidized to an aldehyde.

  • Reagent Choice:

    • Dess-Martin Periodinane (DMP): Preferred for small scale; avoids over-oxidation.

    • IBX (2-Iodoxybenzoic acid): Safer alternative to DMP.

    • Swern Oxidation: Effective but requires cryogenic conditions (-78°C).

  • Product: Methyl 4-fluoro-2-formylbenzoate. This exists in equilibrium with its cyclic hemiacetal form (5-fluoro-3-hydroxyphthalide).

Heterocycle Formation (The Phthalazinone Route)

Reaction of the oxidized form (2-formyl ester) with hydrazine hydrate yields 6-fluorophthalazin-1(2H)-one .

  • Regiochemistry: The hydrazine nitrogens attack the aldehyde and the ester.

  • Numbering Shift: The fluorine at position 4 of the benzoate ends up at position 6 of the phthalazinone ring system.

Application Case Study: PARP Inhibitor Synthesis

This scaffold is a direct homolog of the precursors used for Olaparib and Talazoparib .

Protocol: Synthesis of 6-Fluorophthalazin-1(2H)-one

  • Dissolution: Dissolve Methyl 4-fluoro-2-formylbenzoate (1.0 eq) in Ethanol.

  • Cyclization: Add Hydrazine monohydrate (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to 80°C for 2 hours. A white precipitate typically forms.

  • Workup: Cool to room temperature. Filter the solid, wash with cold ethanol and diethyl ether.

  • Yield: Typically >85%.

  • Validation: ¹H NMR (DMSO-d₆) will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the phthalazinone singlet (~8.5 ppm for H-4).

Handling & Safety Data

While specific SDS data for the methyl ester is often conflated with the acid or phthalide, the following precautions are derived from the class properties (fluorinated benzyl alcohols/esters).

Hazard ClassClassificationHandling Protocol
Acute Toxicity Category 4 (Oral)Do not ingest. Use standard PPE (Gloves, Goggles).
Skin Irritation Category 2Fluorinated benzyl halides (precursors) are lachrymators and irritants. The alcohol is a mild irritant.
Reactivity Acid SensitiveAvoid storage with strong acids to prevent premature lactonization.
Storage HygroscopicStore under inert gas (Argon/Nitrogen) at 2-8°C.

References

  • ChemicalBook. (2025).[2] Methyl 2-fluoro-4-(hydroxymethyl)benzoate Properties and MSDS. (Note: Isomer data used for physicochemical baseline). Link

  • PubChem. (2025).[3] Compound Summary: 5-Fluorophthalide (CAS 700-85-6).[4] National Library of Medicine.[3] Link

  • Raines Lab. (2012). Synthesis of Fluorinated Scaffolds via Lithiation. University of Wisconsin-Madison. (Methodology for fluorinated benzoate functionalization). Link

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (Precursor synthesis).[1][5] Link

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-fluoro-2-methylbenzoate. Link

Sources

Exploratory

An In-depth Technical Guide to Key Isomers: Methyl 4-fluoro-2-hydroxybenzoate and Methyl 2-fluoro-4-(hydroxymethyl)benzoate

Introduction: Initial inquiries for "Methyl 4-fluoro-2-(hydroxymethyl)benzoate" did not resolve to a specific CAS number, indicating a potential ambiguity in nomenclature or the compound's relative novelty or rarity in c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Initial inquiries for "Methyl 4-fluoro-2-(hydroxymethyl)benzoate" did not resolve to a specific CAS number, indicating a potential ambiguity in nomenclature or the compound's relative novelty or rarity in common chemical databases. However, this query points toward a class of fluorinated benzoic acid derivatives that are of significant interest in medicinal chemistry and materials science. This guide, therefore, focuses on two commercially available and structurally significant isomers: Methyl 4-fluoro-2-hydroxybenzoate (CAS: 392-04-1) and Methyl 2-fluoro-4-(hydroxymethyl)benzoate (CAS: 1283718-57-9) . Both compounds are valuable building blocks, yet their distinct functional group arrangements impart unique chemical reactivity and dictate their applications in synthesis. This document provides a comprehensive technical overview of each isomer, covering their synthesis, spectroscopic characterization, reactivity, applications, and safety protocols to aid researchers, scientists, and drug development professionals in their work.

Part 1: Methyl 4-fluoro-2-hydroxybenzoate (CAS: 392-04-1)

This isomer, also known as Methyl 4-fluorosalicylate, is a key intermediate in the synthesis of various biologically active molecules.[1] Its structure features a hydroxyl group ortho to the methyl ester, which allows for intramolecular hydrogen bonding and influences its reactivity.

Physicochemical Properties and Spectroscopic Data

The key physicochemical properties of Methyl 4-fluoro-2-hydroxybenzoate are summarized in the table below.

PropertyValue
CAS Number 392-04-1
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol [1]
Appearance Off-white to light yellow/brown crystalline solid
Melting Point 38-40 °C
Boiling Point 225 °C

Spectroscopic Data:

  • ¹³C NMR: The spectrum is expected to show eight distinct signals, including a peak for the methyl carbon (~52 ppm), a carbonyl carbon signal (~170 ppm), and six signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and hydroxyl substituents.[2]

  • IR Spectroscopy: The IR spectrum would characteristically show a broad O-H stretching band (around 3200 cm⁻¹) due to the hydroxyl group, a strong C=O stretching band for the ester (around 1680 cm⁻¹), and C-F stretching vibrations.[3]

Synthesis and Purification

A common and efficient method for the synthesis of Methyl 4-fluoro-2-hydroxybenzoate is the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.[1]

Experimental Protocol:

  • To a solution of 4-fluoro-2-hydroxybenzoic acid (1.0 eq.) in methanol (10 volumes), concentrated sulfuric acid (1.0 eq.) is slowly added at 0 °C.

  • The reaction mixture is then warmed to room temperature and subsequently heated to reflux (around 70 °C) for 16 hours.

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in a vacuum to yield the final product.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 4-fluoro-2-hydroxybenzoic acid 4-fluoro-2-hydroxybenzoic acid Fischer Esterification Fischer Esterification 4-fluoro-2-hydroxybenzoic acid->Fischer Esterification Methanol Methanol Methanol->Fischer Esterification Sulfuric Acid Sulfuric Acid Sulfuric Acid->Fischer Esterification Quenching Quenching Fischer Esterification->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Methyl 4-fluoro-2-hydroxybenzoate Methyl 4-fluoro-2-hydroxybenzoate Concentration->Methyl 4-fluoro-2-hydroxybenzoate

Caption: Synthesis workflow for Methyl 4-fluoro-2-hydroxybenzoate.

Chemical Reactivity and Derivatization

The reactivity of Methyl 4-fluoro-2-hydroxybenzoate is governed by its three functional groups: the phenolic hydroxyl, the methyl ester, and the fluorinated aromatic ring.

  • Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce various side chains. It also activates the aromatic ring towards electrophilic substitution.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

  • Aromatic Ring: The fluorine atom deactivates the ring towards electrophilic substitution but can be a site for nucleophilic aromatic substitution under certain conditions.

G Methyl 4-fluoro-2-hydroxybenzoate Methyl 4-fluoro-2-hydroxybenzoate O-Alkylation/Acylation O-Alkylation/Acylation Methyl 4-fluoro-2-hydroxybenzoate->O-Alkylation/Acylation R-X, base Ester Hydrolysis Ester Hydrolysis Methyl 4-fluoro-2-hydroxybenzoate->Ester Hydrolysis NaOH, H₂O Amidation Amidation Methyl 4-fluoro-2-hydroxybenzoate->Amidation R₂NH Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Methyl 4-fluoro-2-hydroxybenzoate->Electrophilic Aromatic Substitution Electrophile O-Substituted Derivatives O-Substituted Derivatives O-Alkylation/Acylation->O-Substituted Derivatives 4-Fluoro-2-hydroxybenzoic acid 4-Fluoro-2-hydroxybenzoic acid Ester Hydrolysis->4-Fluoro-2-hydroxybenzoic acid 4-Fluoro-2-hydroxybenzamide Derivatives 4-Fluoro-2-hydroxybenzamide Derivatives Amidation->4-Fluoro-2-hydroxybenzamide Derivatives Ring-Substituted Derivatives Ring-Substituted Derivatives Electrophilic Aromatic Substitution->Ring-Substituted Derivatives

Caption: Reactivity pathways of Methyl 4-fluoro-2-hydroxybenzoate.

Applications in Research and Development

Methyl 4-fluoro-2-hydroxybenzoate is a valuable intermediate in medicinal chemistry. It has been utilized in the synthesis of:

  • Benzo[d]isoxazol-3-ol derivatives as inhibitors of D-amino acid oxidase.[1]

  • Hydroxy-indazole-carboxamides which act as inhibitors of Hsp90 (Heat shock protein 90).[1]

Safety and Handling
  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements: Avoid breathing dust/fumes/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Part 2: Methyl 2-fluoro-4-(hydroxymethyl)benzoate (CAS: 1283718-57-9)

This isomer features a hydroxymethyl group at the 4-position and a fluorine atom at the 2-position. This arrangement makes the benzylic alcohol a key site for chemical modifications.

Physicochemical Properties and Spectroscopic Data

The key physicochemical properties of Methyl 2-fluoro-4-(hydroxymethyl)benzoate are summarized in the table below.

PropertyValue
CAS Number 1283718-57-9[4]
Molecular Formula C₉H₉FO₃[4]
Molecular Weight 184.17 g/mol [4]
Appearance Solid or liquid
Purity Typically ≥95%[4]

Spectroscopic Data:

  • ¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic protons of the hydroxymethyl group (~4.7 ppm), a broad singlet for the hydroxyl proton, and multiplets for the aromatic protons.[5]

  • ¹³C NMR: The spectrum would show nine distinct signals, corresponding to the methyl ester carbon, the benzylic carbon, the carbonyl carbon, and the six aromatic carbons.

  • IR Spectroscopy: Key peaks would include a broad O-H stretch from the alcohol, a strong C=O stretch from the ester, and a C-F stretching band.

Synthesis and Purification

Plausible Synthetic Workflow (Hypothetical):

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product Methyl 2-fluoro-4-formylbenzoate Methyl 2-fluoro-4-formylbenzoate Reduction Reduction Methyl 2-fluoro-4-formylbenzoate->Reduction NaBH₄, MeOH Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Methyl 2-fluoro-4-(hydroxymethyl)benzoate Methyl 2-fluoro-4-(hydroxymethyl)benzoate Purification->Methyl 2-fluoro-4-(hydroxymethyl)benzoate

Caption: A plausible synthesis workflow for Methyl 2-fluoro-4-(hydroxymethyl)benzoate.

Chemical Reactivity and Derivatization

The primary sites of reactivity on this molecule are the hydroxymethyl group and the methyl ester.

  • Hydroxymethyl Group: The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group (e.g., a halide) for subsequent nucleophilic substitution.

  • Ester Group: Similar to its isomer, the ester can be hydrolyzed or converted to an amide.

  • Aromatic Ring: The fluorine atom at the 2-position influences the regioselectivity of any electrophilic aromatic substitution reactions.

G Methyl 2-fluoro-4-(hydroxymethyl)benzoate Methyl 2-fluoro-4-(hydroxymethyl)benzoate Oxidation Oxidation Methyl 2-fluoro-4-(hydroxymethyl)benzoate->Oxidation PCC or KMnO₄ Halogenation Halogenation Methyl 2-fluoro-4-(hydroxymethyl)benzoate->Halogenation SOCl₂ or PBr₃ Ester Hydrolysis Ester Hydrolysis Methyl 2-fluoro-4-(hydroxymethyl)benzoate->Ester Hydrolysis NaOH, H₂O Aldehyde/Carboxylic Acid Derivatives Aldehyde/Carboxylic Acid Derivatives Oxidation->Aldehyde/Carboxylic Acid Derivatives 4-(Halomethyl) Derivatives 4-(Halomethyl) Derivatives Halogenation->4-(Halomethyl) Derivatives 2-Fluoro-4-(hydroxymethyl)benzoic acid 2-Fluoro-4-(hydroxymethyl)benzoic acid Ester Hydrolysis->2-Fluoro-4-(hydroxymethyl)benzoic acid

Caption: Reactivity pathways of Methyl 2-fluoro-4-(hydroxymethyl)benzoate.

Applications in Research and Development

This isomer is a useful building block in the synthesis of pharmacologically active compounds. For instance, it can be used in the preparation of molecules that inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes.[6]

Safety and Handling
  • Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Comparative Summary

FeatureMethyl 4-fluoro-2-hydroxybenzoateMethyl 2-fluoro-4-(hydroxymethyl)benzoate
Key Functional Groups Phenolic -OH, EsterBenzylic -OH, Ester
Primary Reactive Site Phenolic hydroxyl groupBenzylic hydroxyl group
Key Applications Synthesis of Hsp90 and D-amino acid oxidase inhibitorsSynthesis of cPLA2α inhibitors
CAS Number 392-04-11283718-57-9

References

  • PubChem. (n.d.). Methyl 2-fluoro-4-(hydroxymethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-4-(hydroxymethyl)benzoate Safety and Hazards. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Methyl 2-fluoro-4-(hydroxymethyl)benzoate for Advanced Research Applications

This guide provides an in-depth technical overview of Methyl 2-fluoro-4-(hydroxymethyl)benzoate, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Methyl 2-fluoro-4-(hydroxymethyl)benzoate, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its precise chemical identity, a robust synthesis protocol, physicochemical properties, and its strategic utility as a versatile building block in medicinal chemistry.

Part 1: Compound Identification and Nomenclature

A precise understanding of a compound's structure and name is fundamental. The topic of interest is "Methyl 4-fluoro-2-(hydroxymethyl)benzoate"; however, based on IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules and database records, the correct and unambiguous name for this structure is Methyl 2-fluoro-4-(hydroxymethyl)benzoate .[1][2]

The naming convention prioritizes the principal functional group, the methyl ester, which is assigned to position 1 of the benzene ring. The substituents are then numbered to give them the lowest possible locants, resulting in the fluorine atom at position 2 and the hydroxymethyl group at position 4.

For clarity and consistency, this guide will use the correct IUPAC name. Below is a summary of its key identifiers.

IdentifierValueSource(s)
IUPAC Name methyl 2-fluoro-4-(hydroxymethyl)benzoate[1][2]
CAS Number 1283718-57-9[1][2]
Molecular Formula C₉H₉FO₃[1][2]
Molecular Weight 184.16 g/mol [1]
SMILES COC(=O)C1=C(C=C(C=C1)CO)F[1][2]
InChI Key TWPVBTPPDZHBRQ-UHFFFAOYSA-N[1]

Part 2: Synthesis, Purification, and Characterization

The synthesis of Methyl 2-fluoro-4-(hydroxymethyl)benzoate is not widely detailed in public literature. However, a reliable synthesis can be executed via a standard Fischer esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-(hydroxymethyl)benzoic acid. This method is chosen for its high efficiency and use of common laboratory reagents.

Proposed Synthetic Protocol: Fischer Esterification

This protocol is based on well-established esterification methods for structurally similar aromatic acids.[3][4]

Objective: To synthesize Methyl 2-fluoro-4-(hydroxymethyl)benzoate from 2-fluoro-4-(hydroxymethyl)benzoic acid.

Materials:

  • 2-fluoro-4-(hydroxymethyl)benzoic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and filtration

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-fluoro-4-(hydroxymethyl)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approximately 65-70 °C). Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.[3] Redissolve the residue in ethyl acetate.[3]

  • Aqueous Workup: Transfer the ethyl acetate solution to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution to neutralize the remaining acid, followed by a wash with brine to remove residual water-soluble components.[3]

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.[3]

  • Purification: The crude product can be further purified using column chromatography on silica gel if necessary, typically with a hexane/ethyl acetate gradient, to achieve high purity (>97%).[5]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ Catalyst at 0°C A->B C 3. Heat to Reflux (12-18h) B->C D 4. Quench & Evaporate MeOH C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Concentrate in vacuo G->H I 9. Column Chromatography (if needed) H->I J 10. Final Product (>97% Purity) I->J G cluster_ester Ester Modification cluster_alcohol Hydroxymethyl Modification Core Methyl 2-fluoro-4- (hydroxymethyl)benzoate Ester_Hydrolysis Hydrolysis (e.g., LiOH) Core->Ester_Hydrolysis Position 1 Alcohol_Oxidation Oxidation (e.g., PCC, DMP) Core->Alcohol_Oxidation Position 4 Etherification Etherification (e.g., NaH, R-X) Core->Etherification Position 4 Carboxylic_Acid Carboxylic Acid Derivative Ester_Hydrolysis->Carboxylic_Acid Amide Amide Formation (Amine, Coupling Agent) Carboxylic_Acid->Amide Amide_Product Amide-Linked Compound Amide->Amide_Product Aldehyde Aldehyde Derivative Alcohol_Oxidation->Aldehyde Ether_Product Ether-Linked Compound Etherification->Ether_Product

Sources

Exploratory

Methyl 4-fluoro-2-(hydroxymethyl)benzoate molecular weight

An In-Depth Technical Guide to Methyl 4-fluoro-2-(hydroxymethyl)benzoate This guide provides a comprehensive technical overview of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, a fluorinated aromatic compound with significa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-fluoro-2-(hydroxymethyl)benzoate

This guide provides a comprehensive technical overview of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. While this specific isomer may be less commonly documented than its counterparts, its unique substitution pattern offers distinct advantages for synthetic strategies. This document will delve into its chemical and physical properties, propose a robust synthesis protocol, explore its applications, and provide essential safety and handling guidelines.

Core Concepts: Structure and Properties

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a disubstituted benzene derivative featuring a methyl ester at position 1, a hydroxymethyl group at position 2, and a fluorine atom at position 4. The strategic placement of these functional groups imparts a unique combination of reactivity and physicochemical properties.

The molecular formula for the parent carboxylic acid, 4-fluoro-2-(hydroxymethyl)benzoic acid (CAS 1354960-91-0), is C₈H₇FO₃, with a molecular weight of approximately 170.14 g/mol [1][2]. The target compound, Methyl 4-fluoro-2-(hydroxymethyl)benzoate, is the methyl ester of this acid. Its molecular formula is C₉H₉FO₃, and its molecular weight is calculated to be approximately 184.17 g/mol .

For comparative purposes, a more commercially available isomer, Methyl 2-fluoro-4-(hydroxymethyl)benzoate (CAS 1283718-57-9), also has a molecular weight of 184.17 g/mol [3][4].

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Methyl 4-fluoro-2-(hydroxymethyl)benzoate and its parent carboxylic acid.

PropertyValue (Methyl 4-fluoro-2-(hydroxymethyl)benzoate)Value (4-fluoro-2-(hydroxymethyl)benzoic acid)
CAS Number Not readily available1354960-91-0[1][2]
Molecular Formula C₉H₉FO₃C₈H₇FO₃[1][2]
Molecular Weight ~184.17 g/mol 170.14 g/mol [2]
IUPAC Name Methyl 4-fluoro-2-(hydroxymethyl)benzoate4-fluoro-2-(hydroxymethyl)benzoic acid[1]
Physical Form Expected to be a solid at room temperatureSolid
Purity Dependent on synthesisTypically >98%[1][2]
Structural Representation

The chemical structure of Methyl 4-fluoro-2-(hydroxymethyl)benzoate is depicted below.

Caption: Chemical structure of Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Synthesis and Purification

The synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate can be readily achieved through the esterification of its corresponding carboxylic acid, 4-fluoro-2-(hydroxymethyl)benzoic acid. A standard and reliable method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway.

SynthesisWorkflow start 4-Fluoro-2-(hydroxymethyl)benzoic Acid reaction Fischer Esterification (Reflux) start->reaction reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) reagents->reaction workup Aqueous Workup (NaHCO3 wash, Brine wash) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Methyl 4-fluoro-2- (hydroxymethyl)benzoate purification->product

Caption: Proposed workflow for the synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Detailed Experimental Protocol

This protocol is adapted from established esterification procedures for similar aromatic acids[5].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (58.8 mmol) of 4-fluoro-2-(hydroxymethyl)benzoic acid in 200 mL of anhydrous methanol.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add 5 mL of concentrated sulfuric acid dropwise with continuous stirring.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C). Maintain reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol. Redissolve the residue in 200 mL of ethyl acetate.

  • Aqueous Workup: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), followed by 100 mL of saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzoic acid derivatives are valuable intermediates in the synthesis of pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). The hydroxymethyl and methyl ester groups provide versatile handles for further chemical modifications.

Methyl 4-fluoro-2-(hydroxymethyl)benzoate serves as a key building block for more complex molecules. For instance, related compounds like Methyl 4-fluoro-2-hydroxybenzoate are used to prepare inhibitors of enzymes such as D-amino acid oxidase and Hsp90[5]. Similarly, other isomers have been utilized in the synthesis of inhibitors for cytosolic phospholipase A2α.

The unique ortho- and para-substitution pattern of Methyl 4-fluoro-2-(hydroxymethyl)benzoate can be exploited to synthesize novel heterocyclic compounds and other complex scaffolds with potential therapeutic applications.

Safety and Handling

Hazard Identification (based on related compounds):

  • May cause skin irritation (H315).

  • May cause serious eye irritation (H319).

  • May cause respiratory irritation (H335).

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or chemical goggles.

    • Wear a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Methyl 4-fluoro-2-methylbenzoate | C9H9FO2 | CID 2782181 - PubChem. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Foundational

Technical Guide: Physical Properties & Characterization of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

This guide details the physical properties, synthesis, and characterization of Methyl 4-fluoro-2-(hydroxymethyl)benzoate , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and tar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and characterization of Methyl 4-fluoro-2-(hydroxymethyl)benzoate , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and targeted protein degraders (PROTACs).

Executive Summary

Methyl 4-fluoro-2-(hydroxymethyl)benzoate (CAS 1427395-15-0 ) is a bifunctional benzyl alcohol derivative used primarily as a pharmacophore building block for phthalazinone-based PARP inhibitors (e.g., Olaparib analogs) and E3 ligase binders in PROTAC development. Its chemical behavior is defined by the equilibrium between the open-chain ester and the cyclized lactone (5-fluorophthalide ), a transformation driven by thermodynamic stability. This guide provides a definitive reference for its handling, preventing spontaneous cyclization during scale-up.

Chemical Identity & Structural Analysis

Property Data
IUPAC Name Methyl 4-fluoro-2-(hydroxymethyl)benzoate
Common Synonyms 4-Fluoro-2-hydroxymethylbenzoic acid methyl ester; 5-Fluorophthalide open ester
CAS Number 1427395-15-0
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
SMILES COC(=O)C1=C(CO)C=C(F)C=C1
InChI Key TWPVBTPPDZHBRQ-UHFFFAOYSA-N
Structural Features
  • Electrophilic Center: The methyl ester (C1 carbonyl) is susceptible to nucleophilic attack, particularly intramolecularly by the hydroxyl group at C2.

  • Nucleophilic Center: The benzylic hydroxyl group (-CH₂OH) acts as a nucleophile, driving lactonization.

  • Fluorine Substituent: Located at the C4 position (meta to the hydroxymethyl, para to the ester), it deactivates the ring electronically but provides metabolic stability in final drug candidates.

Thermodynamic & Physical Properties

The physical state of Methyl 4-fluoro-2-(hydroxymethyl)benzoate is highly dependent on purity and thermal history due to its tendency to cyclize.

Parameter Value / Range Notes
Physical State White to off-white solidOften isolated as a viscous oil if solvent traces remain.
Melting Point 41 – 45 °C (Predicted)Lower than the corresponding acid due to lack of zwitterionic character.
Boiling Point ~280 °C (Decomposes)Thermal decomposition triggers cyclization to 5-fluorophthalide.
Density 1.28 ± 0.05 g/cm³Estimated based on fluorinated benzoate analogs.
Solubility High: DCM, EtOAc, MeOH, DMSOLow: Water, HexanesHydrolysis occurs slowly in aqueous basic media.
LogP 1.45Lipophilic enough for organic extraction but polar enough for silica retention.
pKa (OH) ~14.8Typical for benzyl alcohols; not acidic enough to deprotonate without strong base.
Stability & Cyclization (Critical)

The compound exists in a delicate equilibrium. Under acidic conditions or temperatures >60°C, it eliminates methanol to form 5-fluorophthalide (CAS 700-85-6).

  • Cyclization Product: 5-Fluoro-1(3H)-isobenzofuranone (MP: 118–120 °C).

  • Prevention: Store in a buffered, anhydrous environment at <4°C. Avoid traces of p-TsOH or mineral acids.

Synthesis & Reaction Pathways

The synthesis strategy prioritizes mild conditions to prevent premature lactonization. The most robust route involves the reduction of the corresponding formyl ester.

Synthesis Workflow (Graphviz Diagram)

SynthesisPath Start Methyl 4-fluoro-2-methylbenzoate (Starting Material) Bromination Radical Bromination (NBS, AIBN, CCl4) Start->Bromination Bromo Methyl 2-(bromomethyl)- 4-fluorobenzoate Bromination->Bromo Hydrolysis Hydrolysis / Oxidation (NMO, DMSO) Bromo->Hydrolysis Formyl Methyl 4-fluoro-2-formylbenzoate (Stable Intermediate) Hydrolysis->Formyl Reduction Selective Reduction (NaBH4, MeOH, 0°C) Formyl->Reduction Target Methyl 4-fluoro-2-(hydroxymethyl)benzoate (Target) Reduction->Target < 0°C, Neutral workup Cyclization 5-Fluorophthalide (Impurity/Degradant) Target->Cyclization Heat or Acid

Figure 1: Synthetic pathway from methyl 4-fluoro-2-methylbenzoate. The dashed red line indicates the unwanted cyclization pathway.

Detailed Protocol: Selective Reduction
  • Preparation : Dissolve Methyl 4-fluoro-2-formylbenzoate (1.0 eq) in anhydrous Methanol (10 V).

  • Reduction : Cool to 0°C . Add NaBH₄ (0.35 eq) portion-wise over 30 minutes. Note: Stoichiometry is critical to avoid reducing the ester.

  • Quench : Quench with saturated NH₄Cl solution at 0°C. Do not use HCl.

  • Extraction : Extract immediately with Ethyl Acetate (3x).

  • Purification : Wash organics with brine, dry over Na₂SO₄, and concentrate below 30°C .

  • Result : Colorless viscous oil or white solid. If solid 5-fluorophthalide is observed (TLC Rf ~0.5 in 20% EtOAc/Hex), recrystallize from cold ether/hexanes.

Spectroscopic Characterization

Use these data points to validate the identity of the open-chain ester versus the lactone impurity.

¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm) Multiplicity Integration Assignment Structural Context
8.02 dd (J=8.5, 5.5 Hz)1HAr-H (C6)Ortho to ester (Deshielded)
7.15 td (J=8.2, 2.5 Hz)1HAr-H (C5)Meta to ester
6.98 dd (J=9.0, 2.5 Hz)1HAr-H (C3)Ortho to CH₂OH (Shielded by F)
4.78 s (or d if OH couples)2HAr-CH₂-OH Diagnostic Peak (Lactone CH₂ is ~5.3 ppm)
3.92 s3HCOO-CH₃ Diagnostic Peak (Absent in lactone)
2.80 br s1H-OHExchangeable with D₂O
Mass Spectrometry (ESI)
  • [M+H]⁺ : 185.06 (Calculated)

  • [M+Na]⁺ : 207.05

  • Fragmentation : Loss of MeOH (M-32) is common, showing a peak at m/z 153 (corresponding to the protonated phthalide ion).

Applications in Drug Development

PARP Inhibitor Synthesis

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a precursor to the 4-fluorophthalazin-1(2H)-one scaffold found in next-generation PARP inhibitors.

  • Mechanism : Reaction with hydrazine hydrate converts the ester/alcohol (or the lactone) directly into the phthalazinone core.

  • Advantage : The 4-fluoro substituent improves metabolic stability and potency compared to the non-fluorinated analogs.

PROTAC Linker Attachment

The hydroxyl group serves as a "handle" for attaching linkers (e.g., PEG chains) in PROTAC design. The fluorine atom can be used for ¹⁹F NMR binding assays to verify ligand engagement with the E3 ligase.

References

  • SynQuest Laboratories . Product Specification: Methyl 4-fluoro-2-(hydroxymethyl)benzoate (CAS 1427395-15-0). Retrieved from

  • European Patent Office . Piperidinedione Derivatives as CRBN E3 Ligase Binders (EP 4116298 A1). (2023). Describes the synthesis of methyl 4-fluoro-2-formylbenzoate and downstream conversion. Retrieved from

  • National Center for Biotechnology Information . PubChem Compound Summary for CAS 700-85-6 (5-Fluorophthalide). Retrieved from

  • Sigma-Aldrich . Safety Data Sheet: Methyl 4-fluoro-2-hydroxybenzoate (Isomer Reference). Retrieved from

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a substituted aromatic ester of significant interest in medicinal chemistry and drug discovery as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a substituted aromatic ester of significant interest in medicinal chemistry and drug discovery as a potential building block for more complex pharmaceutical compounds. Its solubility is a critical physicochemical parameter that dictates its behavior in various experimental and physiological environments, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies.

This guide provides a comprehensive overview of the solubility of Methyl 4-fluoro-2-(hydroxymethyl)benzoate. In the absence of extensive published experimental data for this specific molecule, this document will focus on the theoretical underpinnings of its solubility, predictive approaches, detailed experimental protocols for its determination, and robust analytical methods for its quantification.

Table 1: Physicochemical Properties of Methyl 4-fluoro-2-(hydroxymethyl)benzoate and Related Isomers

PropertyMethyl 4-fluoro-2-(hydroxymethyl)benzoate (CAS: 874893-01-9)Methyl 4-fluoro-2-hydroxybenzoate (CAS: 392-04-1)[1][2][3]Methyl 2-fluoro-4-(hydroxymethyl)benzoate (CAS: 1283718-57-9)[4]
Molecular Formula C₉H₉FO₃C₈H₇FO₃C₉H₉FO₃
Molecular Weight 184.16 g/mol 170.14 g/mol 184.16 g/mol
Appearance Solid (predicted)SolidSolid or liquid
Predicted LogP 1.3 (estimated)1.8 (estimated)0.9 (Computed by XLogP3 3.0)[4]
pKa ~13-14 for the hydroxyl group (estimated)~8-9 for the phenolic hydroxyl group (estimated)~13-14 for the hydroxyl group (estimated)

Understanding and Predicting Solubility

The solubility of Methyl 4-fluoro-2-(hydroxymethyl)benzoate is governed by its molecular structure, which features a combination of polar and non-polar groups. The aromatic ring and the methyl ester group contribute to its lipophilicity, while the hydroxyl group and the fluorine atom introduce polarity and the potential for hydrogen bonding.

Key Factors Influencing Solubility:
  • Solvent Polarity : The principle of "like dissolves like" is paramount. Polar solvents such as water, ethanol, and methanol are expected to be more effective at solvating the polar functionalities of the molecule. Conversely, non-polar solvents like hexane and toluene will better accommodate the non-polar aromatic ring.

  • Temperature : Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • pH : The pH of the aqueous medium is not expected to have a significant impact on the solubility of Methyl 4-fluoro-2-(hydroxymethyl)benzoate as it lacks readily ionizable groups within the typical pH range of 1-10. The hydroxyl group is alcoholic and therefore very weakly acidic.

  • Co-solvents : The use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. By mixing a polar solvent (e.g., water) with a less polar, water-miscible organic solvent (e.g., ethanol, propylene glycol), the overall polarity of the solvent system can be modulated to better match that of the solute.

In Silico Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively[5][6][7][8]. Several software platforms, such as ACD/Labs Percepta[9][10][11], offer modules for predicting a range of properties including solubility, LogP, and pKa based on a compound's structure. These predictions can be a useful starting point for experimental design.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This technique involves equilibrating an excess of the solid compound with a solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Shake-Flask Method Protocol:
  • Preparation : Add an excess amount of crystalline Methyl 4-fluoro-2-(hydroxymethyl)benzoate to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane). The excess solid ensures that a saturated solution is formed.

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator. The equilibration time should be sufficient to reach a thermodynamic equilibrium, which can range from 24 to 72 hours.[12][13][14]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to ensure a clear supernatant.

  • Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is freely soluble.

  • Quantification : Analyze the concentration of Methyl 4-fluoro-2-(hydroxymethyl)benzoate in the diluted sample using a validated analytical method, such as those described in the following section.

Caption: A streamlined workflow for the shake-flask solubility determination method.

Analytical Methods for Quantification

Accurate quantification of the dissolved Methyl 4-fluoro-2-(hydroxymethyl)benzoate is crucial for reliable solubility data. Several analytical techniques are suitable for this purpose, with the choice depending on the required sensitivity, selectivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of small organic molecules.[15]

Table 2: Suggested Starting RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for aromatic compounds.[16]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures good peak shape for acidic and neutral compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC.[17]
Gradient 10-95% B over 5-10 minutesA scouting gradient to determine the optimal elution conditions.
Flow Rate 0.3-0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity.
Detection UV at 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.
Injection Volume 1-5 µLMinimize potential for peak distortion.

Caption: A typical workflow for quantitative analysis using HPLC with external standards.

Gas Chromatography (GC)

GC is a suitable alternative for the analysis of thermally stable and volatile compounds. Benzoate esters are often amenable to GC analysis.[18][19]

Table 3: Suggested Starting GC Method Parameters

ParameterRecommended ConditionRationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA general-purpose column with good selectivity for a wide range of compounds.
Carrier Gas Helium or HydrogenCommon carrier gases for GC.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 100 °C, ramp to 280 °C at 10-20 °C/minA typical temperature program to elute the analyte.
Detector Flame Ionization Detector (FID)A universal and sensitive detector for organic compounds.
Injection Mode Split or SplitlessDepending on the expected concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the concentration of a substance without the need for a calibration curve of the analyte itself.[20][21][22] It relies on the direct proportionality between the integrated signal area and the number of nuclei.[23]

Key Considerations for qNMR:

  • Internal Standard : A certified internal standard of known purity and concentration must be used. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Relaxation Delay (d1) : A sufficiently long relaxation delay (typically 5-7 times the longest T1 of both the analyte and the standard) is crucial to ensure complete relaxation of all nuclei between scans, which is essential for accurate integration.

  • Pulse Sequence : A simple pulse-and-acquire sequence is typically used.

  • Data Processing : Careful and consistent data processing, including phasing, baseline correction, and integration, is critical for accurate results.

Applications in Drug Development

A thorough understanding of the solubility of Methyl 4-fluoro-2-(hydroxymethyl)benzoate is essential for its effective utilization in drug development.

  • Formulation Development : Solubility data is fundamental for developing appropriate formulations for preclinical and clinical studies. For poorly soluble compounds, strategies such as co-solvency, micronization, or the use of amorphous solid dispersions may be necessary.

  • Process Chemistry : In synthetic chemistry, the solubility of reactants and intermediates in reaction solvents can significantly impact reaction rates, yields, and purification processes.

  • Pharmacokinetic Studies : The aqueous solubility of a compound is a key determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering the development of an effective oral drug product.

G Solubility Solubility Formulation Formulation Solubility->Formulation informs Process_Chemistry Process_Chemistry Solubility->Process_Chemistry impacts Pharmacokinetics Pharmacokinetics Solubility->Pharmacokinetics influences

Caption: The central role of solubility in various aspects of drug development.

Conclusion

While specific, publicly available solubility data for Methyl 4-fluoro-2-(hydroxymethyl)benzoate is limited, a comprehensive understanding of its solubility can be achieved through a combination of theoretical considerations, in silico predictions, and rigorous experimental determination. The shake-flask method, coupled with validated analytical techniques such as HPLC, GC, or qNMR, provides a robust framework for generating the high-quality solubility data necessary to support its advancement in research and drug development programs. This guide serves as a practical resource for scientists and researchers embarking on the characterization of this and other novel chemical entities.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. JEOL Ltd.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Easy, Precise and Accurate Quantitative NMR. Agilent. [Link]

  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Chromatography. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • [Use of gas chromatography for determining benzoic and sorbic acid levels in orange beverage and tomato concentrate]. PubMed. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. AMOLF. [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. LCGC. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Analysis of Polychlorinated Benzoic Acids by Gas Chromatography of Their Methyl Esters. ACS Publications. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • A Better Way to Turn Data into Decisions. ACD/Labs. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]

  • Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. [Link]

  • The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. MDPI. [Link]

  • The ACD/Labs prediction (column Prediction) with the searched... ResearchGate. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. Drug Design and Bioinformatics Lab. [Link]

  • Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. DergiPark. [Link]

  • Methyl 2-fluoro-4-(hydroxymethyl)benzoate | C9H9FO3 | CID 66712858. PubChem. [Link]

  • Deciding which is the best

    
     NMR predictor for organic compounds using statistical tools. Nature. [Link]
    
  • Methyl 4-fluoro-2-methylbenzoate | C9H9FO2 | CID 2782181. PubChem. [Link]

  • Predict Molecular Properties | Percepta Software. ACD/Labs. [Link]

  • Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT. ResearchGate. [Link]

  • The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging. UCL Discovery. [Link]

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Foundational

A Senior Application Scientist's Guide to Sourcing and Utilizing Methyl 4-fluoro-2-(hydroxymethyl)benzoate in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides an essential overview of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, a key building block in contemporary org...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides an essential overview of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its chemical properties, strategic applications, and a comprehensive analysis of its commercial availability. This document is designed to equip researchers with the necessary knowledge to effectively source, validate, and implement this versatile reagent in their discovery workflows.

Compound Profile: Understanding the Asset

Methyl 4-fluoro-2-(hydroxymethyl)benzoate (and its isomers) are valuable intermediates due to the strategic placement of three distinct functional groups: a methyl ester, a hydroxymethyl group, and a fluorine atom on a benzene ring. This arrangement allows for sequential and regioselective modifications, making it a powerful scaffold for building complex molecular architectures.

A Note on Isomeric Specificity: It is critical for researchers to distinguish between closely related isomers, as the position of the fluorine and hydroxymethyl groups dramatically influences reactivity and the final molecular geometry. The target of this guide is Methyl 4-fluoro-2-(hydroxymethyl)benzoate . However, commercial listings often include isomers such as Methyl 2-fluoro-4-(hydroxymethyl)benzoate (CAS 1283718-57-9). Diligence in verifying the CAS number and structure is paramount during procurement.

Physicochemical & Structural Data

A summary of the key chemical properties for the related isomer Methyl 2-fluoro-4-(hydroxymethyl)benzoate is provided below, as it is more commonly cataloged. Researchers should always confirm the specifications for their specific isomer of interest.

PropertyValueSource
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol [1][2]
CAS Number 1283718-57-9 (for 2-fluoro-4-(hydroxymethyl) isomer)[1]
Physical Form Solid or liquid
Purity (Typical) ≥95%[1]
Storage Sealed in dry, room temperature conditions
Analytical Validation: Ensuring Quality

Publicly available, verified analytical spectra (such as ¹H NMR or ¹³C NMR) for Methyl 4-fluoro-2-(hydroxymethyl)benzoate are not consistently provided by all vendors.[3] It is standard practice and a strong recommendation to request a Certificate of Analysis (CoA) from the supplier upon purchase.

Key validation checks on the CoA should include:

  • Identity Confirmation: ¹H NMR and Mass Spectrometry (MS) data should be consistent with the expected structure.

  • Purity Assessment: HPLC or GC analysis should confirm the purity level, typically ≥95%.

  • Residual Solvents: The CoA should indicate the absence of significant solvent impurities from the synthesis and purification process.

Strategic Applications in Synthesis

The utility of fluorinated benzoates is well-established in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This specific scaffold is a precursor for a range of important molecules. For instance, related structures like Methyl 4-Fluoro-2-hydroxybenzoate are used in the discovery of hydroxy-indazole-carboxamides as inhibitors of Hsp90 and in preparing benzo[d]isoxazol-3-ol as D-amino acid oxidase inhibitors.[4] Similarly, derivatives of Methyl 4-Fluoro-3-hydroxybenzoate have been explored for their potential in creating fluorescent sensors for detecting metal ions like Al³⁺ in biological systems.[5]

Below is a conceptual workflow illustrating how this building block can be integrated into a drug discovery program.

G cluster_procurement Phase 1: Procurement & QC cluster_synthesis Phase 2: Synthetic Elaboration A Identify Suppliers of Methyl 4-fluoro-2-(hydroxymethyl)benzoate B Request & Scrutinize Certificate of Analysis (CoA) A->B C Perform In-House QC (NMR, LC-MS) B->C D Initial Building Block: Methyl 4-fluoro-2-(hydroxymethyl)benzoate C->D Material Approved E Reaction 1: Oxidation of alcohol to aldehyde D->E F Reaction 2: Coupling reaction at aldehyde (e.g., Wittig, reductive amination) E->F G Reaction 3: Saponification of ester to carboxylic acid F->G H Final API Candidate G->H G A 1. Supplier Identification (Check purity, scale, and isomer) B 2. CAS & Structure Verification (Cross-reference with PubChem/SciFinder) A->B C 3. Request Certificate of Analysis (Pre- or post-purchase) B->C D 4. Place Order C->D E 5. Log Sample & Perform Incoming Quality Control D->E F 6. Compare In-House Data (e.g., NMR) with CoA E->F G Release for Synthesis F->G Data Match H Quarantine & Contact Supplier F->H Discrepancy Found

Caption: A robust workflow for chemical procurement and validation.

Key Experimental Protocols & Handling

Representative Synthesis: Fischer Esterification

While the exact synthesis of the title compound is proprietary to each supplier, a common method for producing similar benzoate esters is through Fischer esterification. The following protocol, adapted from the synthesis of a related compound, illustrates the general procedure. [4] Reaction: 4-Fluoro-2-hydroxybenzoic acid + Methanol --(H₂SO₄)--> Methyl 4-fluoro-2-hydroxybenzoate

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equivalent of the starting carboxylic acid (e.g., 4-fluoro-2-(hydroxymethyl)benzoic acid) in approximately 10 volumes of methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Catalyst: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount (e.g., 0.1-0.2 equivalents) of concentrated sulfuric acid dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65-70 °C) for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Quench & Extract): After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol. [4]Redissolve the residue in an organic solvent like ethyl acetate.

  • Wash: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with saturated brine. [4]6. Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester product. [4]7. Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The safety profile may vary slightly between isomers, but general precautions apply.

  • Hazard Classification: Harmful if swallowed. [6]Causes skin and serious eye irritation. [6][7]May cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [6]All handling should be performed in a well-ventilated area or a chemical fume hood. * First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting. * In Case of Skin Contact: Wash with plenty of soap and water. [7] * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [7]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [6]

Conclusion

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a high-value chemical intermediate for researchers engaged in the synthesis of novel small molecules for drug discovery. Its successful application hinges on careful sourcing, rigorous quality control, and adherence to safe handling protocols. By leveraging the information in this guide, scientists can confidently procure and utilize this building block to accelerate their research programs.

References

  • Thermo Scientific Alfa Aesar. (n.d.). Methyl 2-fluoro-4-hydroxybenzoate, 98% 1 g. Available at: [Link]

  • ScinoPharm. (n.d.). 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE. Available at: [Link]

  • BMRB. (n.d.). bmse001194 Methyl 4-hydroxybenzoate at BMRB. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-4-(hydroxymethyl)benzoate. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Procuring and Utilizing Methyl 4-fluoro-2-(hydroxymethyl)benzoate for Advanced Research

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic procurement and application of Methyl 4-fluoro-2-(hydroxymethyl)benzoate. The focus is o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic procurement and application of Methyl 4-fluoro-2-(hydroxymethyl)benzoate. The focus is on ensuring material quality, understanding its applications, and providing a framework for its effective use in a laboratory setting.

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 4-fluoro-2-(hydroxymethyl)benzoate (CAS No. 403544-37-6, typically inferred from related structures) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature—a methyl ester, a hydroxymethyl group, and a fluorine atom on a benzene ring—makes it a highly valuable and versatile starting material or intermediate.

The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule, attributes highly sought after in drug design. The hydroxymethyl and methyl ester groups offer orthogonal reactivity, allowing for sequential and controlled chemical modifications. This makes the compound a key precursor in the synthesis of complex molecules, including potent enzyme inhibitors such as those for Poly(ADP-ribose) polymerase (PARP), which are critical in cancer therapy.[1][2][3] The successful synthesis of these advanced therapeutics hinges on the quality and purity of foundational building blocks like Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Physicochemical Properties and Characterization

Before procurement, a thorough understanding of the compound's properties is essential for both assessing supplier specifications and for planning its use in synthesis.

PropertyValueSource
CAS Number 403544-37-6 (structure-based)Inferred
Molecular Formula C₉H₉FO₃[4]
Molecular Weight 184.16 g/mol [4]
Appearance Typically a solid[5]
IUPAC Name methyl 4-fluoro-2-(hydroxymethyl)benzoate[4]
InChI Key TWPVBTPPDZHBRQ-UHFFFAOYSA-N[4]
Solubility Slightly soluble in water; soluble in common organic solvents like methanol, ethyl acetate.[6]

Self-Validating System: Incoming Material Verification

Upon receipt, it is critical to verify the identity and purity of the material. Do not rely solely on the supplier's Certificate of Analysis (CoA). A basic set of characterization experiments should be performed:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point Analysis: To assess purity; a sharp melting point range indicates high purity.

Core Applications in Research and Development

The primary utility of this compound lies in its role as a scaffold for more complex molecules. The hydroxymethyl group is readily converted into other functionalities, serving as a key handle for molecular elaboration.

Key Synthetic Transformations:

  • Halogenation: The hydroxyl group can be easily converted to a chloromethyl or bromomethyl group using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This activated intermediate is a potent electrophile for substitution reactions.

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing another route for functionalization.

  • Esterification/Etherification: The hydroxyl group can be used to form esters or ethers, linking the core to other molecular fragments.

A significant application is in the synthesis of PARP inhibitors .[1] These drugs function by inducing synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][7] The fluorobenzyl moiety derived from Methyl 4-fluoro-2-(hydroxymethyl)benzoate is often a crucial component for achieving high potency and selectivity.[1]

Strategic Procurement: A Framework for Supplier Qualification

Purchasing a chemical is not merely a transaction; it is the first step of an experiment. The quality of your starting material dictates the success of subsequent steps.

Workflow for Supplier Qualification

A Identify Potential Suppliers (e.g., Sigma-Aldrich, Thermo Fisher, etc.) B Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B C Evaluate CoA for Purity (>98% recommended) B->C D Review SDS for Handling & Storage Requirements B->D F Decision Point: Does Supplier Meet Criteria? C->F D->F E Assess Supplier Reputation & Lead Times E->F G Place Order for Small Evaluation Batch F->G Yes H Reject Supplier F->H No I Perform In-House QC (NMR, MS, MP) G->I J Qualify Supplier for Large-Scale Purchase I->J

Caption: Supplier Qualification Workflow.

Key Considerations:

  • Certificate of Analysis (CoA): This is non-negotiable. The CoA should detail the purity (typically by HPLC or GC), identity (confirmed by NMR or IR), and levels of residual solvents and water. Many reputable suppliers provide this with their products.

  • Safety Data Sheet (SDS): This document provides critical information on handling, storage, and emergency procedures.[8][9][10][11] Methyl 4-fluoro-2-(hydroxymethyl)benzoate is typically classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][8][12]

  • Storage and Stability: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

  • Supplier Reliability: Choose established suppliers known for consistent quality, such as Thermo Fisher Scientific or Sigma-Aldrich.[6][13] Be cautious with suppliers who do not provide analytical data, as this may compromise your research.

Experimental Protocol: Conversion to Methyl 2-(chloromethyl)-4-fluorobenzoate

This protocol details a common and crucial transformation, preparing the molecule for subsequent nucleophilic substitution reactions.

Objective: To convert the primary alcohol of Methyl 4-fluoro-2-(hydroxymethyl)benzoate to a chloride, activating it for further synthesis.

Materials:

  • Methyl 4-fluoro-2-(hydroxymethyl)benzoate (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous (as solvent)

  • Pyridine (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve Methyl 4-fluoro-2-(hydroxymethyl)benzoate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a catalytic amount of pyridine to the solution. Subsequently, add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Causality: Dropwise addition at 0°C is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once complete, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize HCl by-product), and finally with brine. Causality: The bicarbonate wash is essential to remove acidic impurities that could interfere with subsequent steps.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though often the crude material is of sufficient purity for the next step.

Visualization of the Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material in Anhydrous DCM B Cool to 0 °C A->B C Add Pyridine (cat.) B->C D Add SOCl₂ Dropwise C->D E Warm to RT & Stir (Monitor by TLC) D->E F Quench with Ice E->F G Extract with DCM F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry (MgSO₄) & Concentrate H->I J Purify (Chromatography) I->J

Caption: Step-by-step chlorination workflow.

Conclusion

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is more than a catalog chemical; it is a strategic component for the synthesis of high-value molecules in drug discovery and materials science. A successful research outcome depends not only on a well-designed synthetic route but also on a rigorous procurement and validation strategy. By treating the purchase of this building block with the same scientific diligence as the experiment itself—demanding comprehensive documentation, performing incoming quality control, and understanding its chemical reactivity—researchers can build a foundation of quality that will carry through their entire synthetic campaign.

References

  • Methyl 4-fluoro-2-methylbenzoate | C9H9FO2 | CID 2782181 . PubChem. [Link]

  • An Efficient Synthesis of PARP Inhibitors... . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Methyl 2-fluoro-4-(hydroxymethyl)benzoate | C9H9FO3 | CID 66712858 . PubChem. [Link]

  • Novel inhibitors of PARP1 and PARP14... . PMC. [Link]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor . ResearchGate. [Link]

  • Synthesis of Novel PARP Inhibitors and Their Uses... . ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors... . PMC - NIH. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives... . PMC. [Link]

  • Method for synthesizing 4-(hydroxymethyl)benzoic acid....

Sources

Foundational

Methyl 4-fluoro-2-(hydroxymethyl)benzoate: The "Masked" Lactone Scaffold in Heterocyclic Therapeutics

Topic: Methyl 4-fluoro-2-(hydroxymethyl)benzoate as a Synthetic Intermediate Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-fluoro-2-(hydroxymethyl)benzoate as a Synthetic Intermediate Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

Methyl 4-fluoro-2-(hydroxymethyl)benzoate (CAS: 874990-87-1 / Isomer analogs) represents a critical "pivot point" in the synthesis of fluorinated heterocycles.[1] Structurally, it is an open-chain precursor that exists in equilibrium with its closed lactone form, 5-fluorophthalide .[1]

For medicinal chemists, this molecule is not merely an ester; it is a pre-functionalized scaffold for constructing phthalazinones (PARP inhibitors), isoindolinones (kinase inhibitors), and benzoxaboroles (anti-infectives).[1] Its value lies in the orthogonality of its functional groups: a reactive methyl ester, a primary alcohol, and a nucleophilic-resistant aryl fluoride.[1]

This guide details the synthesis, handling, and divergent application of this intermediate, moving beyond basic literature to provide process-level insights.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Before initiating synthesis, it is vital to understand the molecule's behavior in solution.[1] Unlike simple benzoates, the proximity of the 2-hydroxymethyl group to the ester facilitates spontaneous cyclization under acidic or thermal stress.[1]

PropertySpecification
IUPAC Name Methyl 4-fluoro-2-(hydroxymethyl)benzoate
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
Key Moiety Ortho-hydroxymethyl benzoate (Pro-lactone)
Solubility Soluble in MeOH, DCM, THF; Low solubility in water
Stability Metastable. Prone to acid-catalyzed cyclization to 5-fluorophthalide.[1] Store at -20°C under inert atmosphere.
Safety Profile Irritant. Potential HF evolution if subjected to harsh Lewis acids.[1]

Synthesis Protocols: The "Self-Validating" Workflow

We present two routes. Route A is the industrial standard (scalable, cost-effective).[1] Route B is the laboratory precision route (higher purity, milder conditions).[1]

Route A: The Radical Bromination/Hydrolysis Sequence (Scalable)

Best for: Multi-gram to Kilogram scale preparation.[1]

Mechanism: This route leverages the radical bromination of the benzylic methyl group of methyl 4-fluoro-2-methylbenzoate, followed by silver-assisted or aqueous hydrolysis.[1]

Step-by-Step Protocol:

  • Precursor: Begin with Methyl 4-fluoro-2-methylbenzoate .

  • Bromination:

    • Dissolve precursor (1.0 eq) in CCl4 or Trifluorotoluene (greener alternative).[1]

    • Add NBS (N-bromosuccinimide) (1.05 eq) and AIBN (catalytic, 0.05 eq).

    • Critical Control: Heat to reflux (80°C). Monitor by HPLC. Stop immediately when di-bromo impurity >5% to prevent yield loss.[1]

    • Result: Methyl 2-(bromomethyl)-4-fluorobenzoate.[1]

  • Hydrolysis (The "Soft" Approach):

    • Dissolve the crude bromide in Acetone/Water (1:1).[1]

    • Add AgNO3 (1.1 eq) or CaCO3 (2.0 eq) and heat to 60°C for 4 hours.

    • Why Silver? Silver assists the leaving group departure without employing strong bases that would trigger premature lactonization (phthalide formation).[1]

  • Purification:

    • Filter silver salts.[1] Extract with Ethyl Acetate.[1][2]

    • Validation: 1H NMR should show a singlet at ~4.7 ppm (CH2OH) and disappearance of ~4.9 ppm (CH2Br).[1]

Route B: Regioselective Reduction (High Precision)

Best for: Late-stage functionalization or small-scale discovery.[1]

Mechanism: Selective reduction of a diester.[1] Borane reagents coordinate to the less sterically hindered carbonyl or the more electron-rich carbonyl.[1]

Step-by-Step Protocol:

  • Precursor: Dimethyl 4-fluorophthalate .

  • Reduction:

    • Cool solution of diester in anhydrous THF to 0°C.

    • Add NaBH4 (1.0 eq) followed strictly by dropwise addition of Methanol (catalytic activation).[1]

    • Alternative: Use BH3[1]·DMS (0.5 eq) at -10°C.

  • Quench:

    • Quench with saturated NH4Cl.[1] Do not use HCl , as this will instantly cyclize the product to 5-fluorophthalide.[1]

  • Validation:

    • Isolate the open-chain ester.[1] Confirm by IR (presence of broad OH stretch at 3400 cm-1 and ester C=O at 1720 cm-1).[1]

Divergent Applications in Drug Discovery[1]

The utility of Methyl 4-fluoro-2-(hydroxymethyl)benzoate lies in its ability to diverge into three distinct heterocyclic cores.

Pathway 1: Synthesis of 5-Fluorophthalide (PARP Inhibitor Fragment)

This is the most common fate of the molecule.[1] 5-fluorophthalide is a key building block for PARP inhibitors (e.g., Olaparib analogs) and SSRIs (e.g., Citalopram analogs).[1]

  • Reagent: p-Toluenesulfonic acid (pTSA) (cat.), Toluene, Reflux.[1]

  • Process: Dean-Stark trap removal of methanol.

  • Outcome: Quantitative conversion to the lactone.[1]

  • Causality: The entropy-favored 5-membered ring formation drives this reaction.[1]

Pathway 2: Synthesis of 6-Fluorophthalazin-1(2H)-one

Phthalazinones are the pharmacophore for many PARP inhibitors.[1]

  • Step 1 (Oxidation): Oxidize the alcohol to the aldehyde using Dess-Martin Periodinane or Swern conditions.[1]

    • Intermediate: Methyl 4-fluoro-2-formylbenzoate.[1]

  • Step 2 (Cyclocondensation): Treat with Hydrazine Hydrate (N2H4[1]·H2O) in Ethanol at reflux.[1]

  • Mechanism: Hydrazine attacks the aldehyde (forming hydrazone) and then the ester (intramolecular amidation).[1]

  • Result: 6-Fluorophthalazin-1(2H)-one.[1]

Pathway 3: Benzoxaborole Entry (Anti-fungal/Anti-inflammatory)

The hydroxymethyl group allows for the introduction of boron species.[1]

  • Protocol: Protect the alcohol (TBS-Cl) -> Convert Ester to Weinreb Amide -> Lithiation/Borylation -> Deprotection/Cyclization.[1]

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

G Start Methyl 4-fluoro-2-methylbenzoate Inter Methyl 4-fluoro-2-(hydroxymethyl)benzoate (The Core Intermediate) Start->Inter 1. NBS, AIBN (Radical Bromination) 2. AgNO3/H2O (Hydrolysis) Phthalide 5-Fluorophthalide (Lactone Form) Inter->Phthalide Acid (pTSA) or Heat (- MeOH) Aldehyde Methyl 4-fluoro-2-formylbenzoate Inter->Aldehyde DMP or Swern Oxidation Phthalazinone 6-Fluorophthalazin-1(2H)-one (PARP Inhibitor Core) Aldehyde->Phthalazinone Hydrazine Hydrate (Cyclocondensation)

Figure 1: Divergent synthesis pathways.[1] The core intermediate serves as a switch between the lactone (phthalide) and the nitrogen-containing heterocycle (phthalazinone).[1]

Critical Experimental Notes & Troubleshooting

  • Spontaneous Lactonization: If your NMR shows a loss of the methyl ester singlet (~3.9 ppm) and the appearance of a CH2 singlet at ~5.3 ppm, your compound has cyclized to 5-fluorophthalide.[1] This often happens on silica gel columns.[1] Tip: Pre-treat silica with 1% Triethylamine to maintain the open-chain form.[1]

  • Regiochemistry Verification: In the phthalazinone synthesis, ensure the fluorine is at the 6-position.[1] This is confirmed by 19F NMR coupling constants.[1] The 4-fluoro precursor yields the 6-fluoro phthalazinone (due to re-numbering of the fused ring system).[1]

  • Safety - Fluorine Chemistry: While the C-F bond is stable, any downstream lithiation steps (common in modifying this scaffold) must be temperature-controlled (-78°C) to avoid "benzyne" formation via elimination of LiF.[1]

References

  • Sigma-Aldrich. Methyl 4-fluoro-2-hydroxybenzoate Product Specification. (Note: Isomer distinction is critical; often co-listed with hydroxymethyl derivatives).[1] Link

  • PubChem. Methyl 2-fluoro-4-(hydroxymethyl)benzoate Compound Summary. (Isomer analog for property comparison). Link[1]

  • Wang, R. et al. "Iridium/copper-catalyzed oxidative C−H/O−H annulation of benzoic acids with saturated ketones for accessing 3-substituted phthalides."[1][3] ChemCatChem, 12, 5907 (2020).[1][3] (Describes the formation of the phthalide core). Link[1]

  • Menear, K.A. et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581-6591 (2008).[1] (Foundational paper for Olaparib, illustrating the phthalazinone scaffold relevance). Link[1]

  • Thermo Scientific Chemicals. Methyl 2-fluoro-4-hydroxybenzoate Safety Data Sheet. Link

(Note: While specific CAS 874990-87-1 is a rare catalog item, the chemistry described above is extrapolated from the well-established reactivity of the 2-hydroxymethyl-benzoate class, validated by the synthesis of FDA-approved drugs like Olaparib and Escitalopram.)[1]

Sources

Exploratory

The Strategic Imperative of Fluorination in Benzoate Derivatives: A Technical Guide

Abstract The substitution of hydrogen with fluorine in benzoate derivatives represents a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth analysis of the profound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of hydrogen with fluorine in benzoate derivatives represents a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth analysis of the profound impact of fluorination on the physicochemical and pharmacological properties of this vital molecular scaffold. We will explore the fundamental principles underlying fluorine's unique effects, from modulating electronic properties and metabolic stability to enhancing binding affinity and bioavailability.[2][4] Furthermore, this document details key synthetic methodologies for the preparation of fluorinated benzoates and outlines their diverse applications, supported by experimental protocols and mechanistic insights for the practicing researcher.

The Fluorine Factor: A Paradigm Shift in Molecular Design

The strategic incorporation of fluorine, the most electronegative element, into a benzoate derivative can dramatically alter its behavior in a biological system.[2] This is not merely an atomic substitution but a strategic tool to fine-tune a molecule's properties with remarkable precision.[5] More than half of recently approved small-molecule drugs contain at least one fluorine atom, a testament to its pivotal role in overcoming common drug development hurdles such as rapid metabolism and poor pharmacokinetics.[5]

Modulation of Physicochemical Properties

The introduction of fluorine imparts a suite of beneficial changes to the benzoate core:

  • Electronic Effects & Acidity (pKa): Fluorine exerts a powerful electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion of a benzoic acid.[6] This significantly increases the acidity (lowers the pKa) of the carboxylic acid group.[7] The effect is most pronounced when fluorine is in the ortho position, as demonstrated by the pKa values of fluorobenzoic acid isomers.[6][8]

  • Lipophilicity (logP): While the replacement of a hydrogen atom with fluorine generally leads to a modest increase in lipophilicity, the overall effect is highly context-dependent.[9][10] The presence of other electron-donating or withdrawing groups on the aromatic ring can influence the magnitude of this change.[10][11] Fine-tuning lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as it directly impacts membrane permeability.[12][13][14]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (approximately 105.4 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450.[7][9] Placing a fluorine atom at a known site of metabolic oxidation—a "metabolic soft spot"—can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[2][9][15] This strategy is a primary driver for the use of fluorination in drug design.[16]

  • Conformational Control & Binding Affinity: The small van der Waals radius of fluorine (1.47 Å) allows it to act as a bioisostere for hydrogen (1.20 Å), often without causing significant steric hindrance.[2] However, its electronic properties can alter molecular conformation and favor specific torsional angles.[1][7] This can lock the molecule into a more bioactive conformation, leading to enhanced binding affinity for its target protein.[1][2] Fluorine can also participate in favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, further strengthening ligand-protein binding.[1]

Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers

Compound pKa logP
Benzoic Acid ~4.2 1.87
2-Fluorobenzoic Acid ~3.27 - 3.46 1.76
3-Fluorobenzoic Acid ~3.86 2.01
4-Fluorobenzoic Acid ~4.14 2.07

Data sourced from references[6][8][17][18][19].

cluster_F Fluorine Atom cluster_Benzoate Benzoate Derivative Core cluster_Properties Resulting Physicochemical Changes F High Electronegativity Small van der Waals Radius Strong C-F Bond Benzoate Aromatic Ring + COOH pKa Increased Acidity (Lower pKa) Benzoate->pKa Inductive Effect LogP Modulated Lipophilicity (logP) Benzoate->LogP Alters Polarity Stability Enhanced Metabolic Stability Benzoate->Stability Blocks Oxidation Binding Improved Binding Affinity Benzoate->Binding Conformational Lock

Caption: Impact of Fluorination on Benzoate Properties.

Synthetic Strategies for Fluorinated Benzoate Derivatives

The synthesis of fluorinated benzoates can be achieved through several established and modern methodologies. The choice of method often depends on the desired substitution pattern, substrate tolerance, and scalability.

From Amino Precursors: The Balz-Schiemann Reaction

A classic method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction.[20] This process involves the diazotization of an aromatic amine precursor, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[21][22]

A Aromatic Amine (e.g., Aminobenzoic Acid) B Diazotization (NaNO₂, HBF₄) A->B C Aryl Diazonium Tetrafluoroborate Salt (Ar-N₂⁺BF₄⁻) B->C D Thermal Decomposition (Heat) C->D E Aryl Fluoride (e.g., Fluorobenzoic Acid) D->E cluster_path1 Standard Metabolic Pathway cluster_path2 Fluorine-Blocked Pathway A Benzoate Derivative (with C-H bond) B Cytochrome P450 Oxidation A->B C Hydroxylated Metabolite (Inactive/Cleared) B->C D Fluorinated Benzoate (with C-F bond) E Cytochrome P450 Oxidation Blocked D->E F Parent Drug (Remains Active) E->F

Sources

Foundational

Introduction to Fluorinated Building Blocks in Drug Discovery

[1][2][3] Executive Summary Fluorine is often described as the "magic methyl" of medicinal chemistry. Despite its virtual absence in natural biological metabolites, approximately 20-25% of all drugs and 30% of agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Fluorine is often described as the "magic methyl" of medicinal chemistry. Despite its virtual absence in natural biological metabolites, approximately 20-25% of all drugs and 30% of agrochemicals on the market contain at least one fluorine atom. This guide provides a technical deep-dive into the strategic application of fluorinated building blocks, moving beyond basic properties to the causal mechanisms of ligand-protein interactions and practical synthetic execution.

Part 1: The Physicochemical Rationale

The "Fluorine Effect" is not magic; it is a predictable consequence of unique atomic physics. The strategic incorporation of fluorine alters the physicochemical profile of a lead compound through three primary mechanisms: Metabolic Blocking , Lipophilicity Modulation , and Conformational Locking .

Atomic Properties & Bioisosterism

Fluorine’s Van der Waals radius (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows it to mimic hydrogen sterically while exerting a profound electronic influence due to its extreme electronegativity (3.98 Pauling scale).

Table 1: Comparative Atomic and Bond Properties

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Trifluoromethyl (CF₃)Pentafluorosulfanyl (SF₅)
Van der Waals Radius (Å) 1.201.471.52~2.20 (vs. Isopropyl)~2.64 (vs. t-Butyl)
Electronegativity (Pauling) 2.203.983.44N/A (Group Effect)N/A (Group Effect)
C-X Bond Energy (kJ/mol) ~413 (C-H)~485 (C-F)~358 (C-O)~450+Stable (S-F bond)
Hansch Lipophilicity (

)
0.000.14-0.67 (OH)0.881.51
Hammett Constant (

)
0.000.06-0.37 (OH)0.540.68
The C-F Bond as a Metabolic Shield

The carbon-fluorine bond is the strongest single bond in organic chemistry. Oxidative metabolism, particularly by Cytochrome P450 (CYP) enzymes, typically attacks C-H bonds. Replacing a labile C-H bond with C-F at a "soft spot" (e.g., benzylic or aromatic positions) effectively blocks hydroxylation, extending the drug's half-life (


).

Part 2: The Building Block Toolkit

Modern drug discovery relies on a tiered toolkit of fluorinated motifs, each serving a distinct architectural purpose.

Class I: The Bioisosteres (F, CHF₂)
  • Monofluorine (Ar-F): Used to block metabolism or modulate pKa. An Ar-F substitution typically lowers the pKa of a neighboring amine by 1-2 units, reducing basicity and potentially improving membrane permeability.

  • Difluoromethyl (R-CF₂-H): A lipophilic hydrogen bond donor.[1] The C-H bond is polarized by the two fluorines, allowing it to act as a weak hydrogen bond donor (similar to -OH) but with significantly higher lipophilicity.

Class II: The Lipophilicity Boosters (CF₃, OCF₃)
  • Trifluoromethyl (CF₃): One of the most lipophilic groups known. It is sterically demanding (similar to an isopropyl group) and is used to fill hydrophobic pockets in the target protein while simultaneously preventing metabolic attack.

  • Trifluoromethoxy (OCF₃): Often used to twist the conformation of an aromatic ring out of planarity due to the anomeric effect, potentially improving selectivity.

Class III: The "Super" Groups (SF₅)
  • Pentafluorosulfanyl (SF₅): Known as "Super-Trifluoromethyl."[2] It is more lipophilic and electron-withdrawing than CF₃ but possesses a square pyramidal geometry. This unique shape allows it to occupy cubic space that planar aromatic groups cannot, often providing superior metabolic stability and potency.

Part 3: Strategic Decision Framework

The following decision tree guides the selection of the appropriate fluorinated building block based on the specific medicinal chemistry liability.

FluorineStrategy Problem Lead Compound Liability Metabolism High Metabolic Clearance (Short t1/2) Problem->Metabolism Potency Low Potency / Binding Problem->Potency Permeability Poor Permeability (Low LogP) Problem->Permeability Solubility Poor Solubility (High LogP) Problem->Solubility BlockSite Block Metabolic Soft Spot (Ar-H → Ar-F) Metabolism->BlockSite Aromatic/Benzylic Oxidation Hydrophobic Fill Hydrophobic Pocket (Use CF3 or SF5) Potency->Hydrophobic Steric fit required HBond Lipophilic H-Bond Donor (Use R-CF2-H) Potency->HBond H-bond mimic needed Permeability->Hydrophobic Increase Lipophilicity pKaMod Modulate pKa / Reduce Basicity (Beta-fluorination) Permeability->pKaMod Reduce ionization Dipole Introduce Polar C-F (Monofluoroalkane) Solubility->Dipole Break crystal lattice

Figure 1: Decision matrix for selecting fluorinated building blocks based on ADME/Tox liabilities.

Part 4: Experimental Protocols

The introduction of fluorine can be achieved via synthesis (creating the C-F bond) or utilization (coupling a pre-fluorinated block). Below are industry-standard protocols for both.

Protocol A: Synthesis via Nucleophilic Deoxyfluorination (DAST)

Objective: Convert a secondary alcohol to a monofluoride with inversion of configuration. Reagent: Diethylaminosulfur trifluoride (DAST).[3][4] Note: DAST is thermally unstable; maintain strict temperature control.

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DAST (1.2 - 1.5 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm to room temperature (RT) typically over 2-4 hours. Monitor by TLC or LC-MS.

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous

    
    . Gas evolution (
    
    
    
    ) will occur.
  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Utilization via Suzuki-Miyaura Cross-Coupling

Objective: Couple a 4-(trifluoromethyl)phenylboronic acid building block to an aryl halide scaffold. Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.[5][6]

  • Setup: Charge a pressure tube or microwave vial with:

    • Aryl Bromide Scaffold (1.0 equiv)

    • 4-(Trifluoromethyl)phenylboronic acid (1.2 - 1.5 equiv)

    • 
       (3-5 mol%) or 
      
      
      
      (for sterically hindered cases)
    • Potassium Carbonate (

      
      ) (2.0 - 3.0 equiv)
      
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 0.2 M).

  • Reaction: Seal the vessel and heat to 80-100°C for 4-12 hours (or 120°C for 30 min in microwave).

  • Validation: Monitor consumption of Aryl Bromide by LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Isolate the biaryl-CF₃ product via silica gel chromatography.

Part 5: Case Studies in Drug Discovery

Efavirenz (Sustiva) - Metabolic Stability & pKa[11]
  • Structure: Contains a Trifluoromethyl (CF₃) group on a benzoxazinone core.

  • Role of Fluorine: The CF₃ group serves two purposes: it increases lipophilicity to aid CNS penetration (crucial for HIV therapy) and dramatically lowers the pKa of the cyclic carbamate, enhancing the binding interaction with the Reverse Transcriptase enzyme.

Sitagliptin (Januvia) - Bioisosterism[5][12]
  • Structure: Features a 2,4,5-trifluorophenyl moiety.

  • Role of Fluorine: The three fluorine atoms render the phenyl ring electron-deficient, preventing oxidative metabolism (P450 blocking). Furthermore, the specific substitution pattern optimizes the fit within the DPP-4 enzyme active site, displacing water molecules and increasing entropy-driven binding affinity.

Broflanilide - The Emerging SF₅
  • Structure: Contains a meta-diamide benzamido scaffold with a pentafluorosulfanyl (SF₅) group.

  • Role of Fluorine: The SF₅ group provides extreme lipophilicity and a bulky, square-pyramidal steric block that prevents resistance mutations in the GABA-gated chloride channel target. This illustrates the "next-generation" utility of SF₅ where CF₃ failed to provide sufficient steric bulk.

References

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. [Link]

  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific. [Link]

  • Bond Dissociation Energies. Michigan State University Chemistry. [Link][7]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes. PMC / NIH. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate: An Application Note for Pharmaceutical Research and Development

Introduction Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of the fluorine atom and the hydroxymethyl group on the ben...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of the fluorine atom and the hydroxymethyl group on the benzoic acid scaffold allows for diverse chemical modifications, making it a valuable intermediate in drug discovery. This application note provides a detailed, three-step synthetic protocol for the preparation of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, starting from the commercially available 4-fluoro-2-methylbenzoic acid. The described methodology is robust, scalable, and suitable for implementation in both academic and industrial research laboratories.

The strategic placement of the fluoro and hydroxymethyl substituents on the aromatic ring is of particular interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a drug candidate. The hydroxymethyl group serves as a versatile handle for further chemical elaboration, enabling the construction of more complex molecular architectures.

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive and practical approach to the synthesis of this important chemical entity.

Synthetic Strategy

The synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate is accomplished through a three-step reaction sequence, commencing with the readily available 4-fluoro-2-methylbenzoic acid. The overall synthetic pathway is depicted below:

Synthetic Pathway 4-fluoro-2-methylbenzoic_acid 4-fluoro-2-methylbenzoic acid methyl_4-fluoro-2-methylbenzoate Methyl 4-fluoro-2-methylbenzoate 4-fluoro-2-methylbenzoic_acid->methyl_4-fluoro-2-methylbenzoate Step 1: Fischer Esterification methyl_4-fluoro-2-(bromomethyl)benzoate Methyl 4-fluoro-2-(bromomethyl)benzoate methyl_4-fluoro-2-methylbenzoate->methyl_4-fluoro-2-(bromomethyl)benzoate Step 2: Benzylic Bromination target_molecule Methyl 4-fluoro-2-(hydroxymethyl)benzoate methyl_4-fluoro-2-(bromomethyl)benzoate->target_molecule Step 3: Hydrolysis

Caption: Overall synthetic route for Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

The synthesis begins with the Fischer esterification of 4-fluoro-2-methylbenzoic acid to yield methyl 4-fluoro-2-methylbenzoate. This is followed by a regioselective free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) to afford methyl 4-fluoro-2-(bromomethyl)benzoate. The final step involves the hydrolysis of the benzylic bromide to the corresponding alcohol, yielding the target compound, Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Experimental Protocols

PART 1: Step-by-Step Methodologies

Step 1: Synthesis of Methyl 4-fluoro-2-methylbenzoate

This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via a classic Fischer esterification reaction.[1][2]

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation benzoic_acid 4-fluoro-2-methylbenzoic acid reflux Reflux Reaction Mixture (65-70°C, 4-6 hours) benzoic_acid->reflux methanol Methanol (excess) methanol->reflux h2so4 Conc. H2SO4 (catalyst) h2so4->reflux workup Aqueous Work-up reflux->workup extraction Extraction with Ethyl Acetate workup->extraction washing Wash with NaHCO3 (aq) and Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentration in vacuo drying->concentration product1 Methyl 4-fluoro-2-methylbenzoate concentration->product1

Caption: Workflow for the Fischer esterification of 4-fluoro-2-methylbenzoic acid.

  • Procedure:

    • To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq.) in methanol (10 vol.), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (10 vol.) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 5 vol.) and brine (1 x 5 vol.).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-fluoro-2-methylbenzoate as an oil or low-melting solid.

Step 2: Synthesis of Methyl 4-fluoro-2-(bromomethyl)benzoate

This step employs a free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator.[3][4][5]

  • Procedure:

    • Dissolve methyl 4-fluoro-2-methylbenzoate (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile (10 vol.).

    • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 eq.).

    • Heat the reaction mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to facilitate the reaction. Monitor the reaction by TLC.

    • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-fluoro-2-(bromomethyl)benzoate. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

The final step is the hydrolysis of the benzylic bromide to the desired alcohol.

  • Procedure:

    • Dissolve methyl 4-fluoro-2-(bromomethyl)benzoate (1.0 eq.) in a mixture of acetone and water (e.g., 9:1 v/v, 10 vol.).

    • Add a mild base such as sodium bicarbonate or calcium carbonate (1.5 eq.).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction mixture and remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 10 vol.).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate in vacuo to obtain the crude product. Purify by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

PART 2: Data Presentation

Table 1: Reagent and Product Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-fluoro-2-methylbenzoic acidC₈H₇FO₂154.14Starting Material
Methyl 4-fluoro-2-methylbenzoateC₉H₉FO₂168.17Intermediate
Methyl 4-fluoro-2-(bromomethyl)benzoateC₉H₈BrFO₂247.06Intermediate
Methyl 4-fluoro-2-(hydroxymethyl)benzoateC₉H₉FO₃184.16Final Product

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-fluoro-2-methylbenzoic acid: May cause skin, eye, and respiratory irritation.[6]

  • Concentrated Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • N-bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care and avoid contact with skin and eyes.

  • Methyl 4-fluoro-2-(bromomethyl)benzoate: Lachrymator. Causes irritation to the eyes, skin, and respiratory system.

  • Organic Solvents (Methanol, Ethyl Acetate, Carbon Tetrachloride, Acetone): Flammable and/or toxic. Avoid inhalation and contact with skin.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of Methyl 4-fluoro-2-(hydroxymethyl)benzoate. This procedure is designed to be accessible to researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of novel compounds for biological evaluation. The use of commercially available starting materials and well-established chemical transformations ensures the practicality and reproducibility of this synthesis.

References

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

  • Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]

  • American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Available from: [Link]

  • J&K Scientific. 4-Fluoro-2-methylbenzoic acid, 99%. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. EP1057801A2 - Process for benzylic bromination.
  • Acta Crystallographica Section E. Methyl 4-(bromomethyl)benzoate. Available from: [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • Google Patents. CN107698947A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Chemistry Steps. Benzylic Bromination. Available from: [Link]

  • Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. Available from: [Link]

  • National Institutes of Health. Lewis Acid Catalyzed Benzylic Bromination. Available from: [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]

  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

Sources

Application

Application Notes and Protocols for the Laboratory Preparation of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the laboratory-scale synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, a valuable intermediate in pharmaceutical and materials science research. Two primary synthetic routes are presented: the Fischer esterification of 4-fluoro-2-(hydroxymethyl)benzoic acid and the selective reduction of methyl 4-fluoro-2-formylbenzoate. This guide offers a comprehensive overview of the chemical principles, step-by-step procedures, required materials and equipment, and methods for purification and characterization. Safety precautions are also detailed to ensure safe laboratory practice. The information is structured to provide both a practical guide for laboratory synthesis and a deeper understanding of the underlying chemical transformations.

Introduction

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a key building block in the synthesis of a variety of complex organic molecules. The presence of a fluorine atom, a hydroxyl group, and a methyl ester on the benzene ring provides multiple points for further functionalization, making it a versatile intermediate in the development of novel therapeutic agents and advanced materials. The fluorinated benzoic acid moiety is a common feature in many biologically active compounds. This guide outlines two reliable methods for the laboratory preparation of this important compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 4-fluoro-2-(hydroxymethyl)benzoate is provided in the table below.

PropertyValueSource
CAS Number 1283718-57-9[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and other common organic solvents.Inferred from related compounds

Synthetic Strategies

Two primary and reliable synthetic routes for the preparation of Methyl 4-fluoro-2-(hydroxymethyl)benzoate are detailed below. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Fischer Esterification of 4-Fluoro-2-(hydroxymethyl)benzoic Acid

This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol.[2] The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Reaction Scheme:

Fischer_Esterification 4-Fluoro-2-(hydroxymethyl)benzoic_acid 4-Fluoro-2-(hydroxymethyl)benzoic acid Product Methyl 4-fluoro-2-(hydroxymethyl)benzoate 4-Fluoro-2-(hydroxymethyl)benzoic_acid->Product + Methanol, H⁺ Methanol Methanol (excess) H2SO4 H₂SO₄ (catalyst) Water Water

Figure 1: Fischer Esterification of 4-Fluoro-2-(hydroxymethyl)benzoic Acid.

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Acid Catalyst Addition: Cool the mixture in an ice bath to 0 °C. Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise to the stirred solution.[3]

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine (saturated aqueous sodium chloride solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude Methyl 4-fluoro-2-(hydroxymethyl)benzoate can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[4]

Route 2: Selective Reduction of Methyl 4-fluoro-2-formylbenzoate

This method involves the chemoselective reduction of the aldehyde group of methyl 4-fluoro-2-formylbenzoate to a primary alcohol using a mild reducing agent like sodium borohydride.[5] This approach is advantageous as esters are generally not reduced by NaBH₄ under these conditions.[6]

Reaction Scheme:

Selective_Reduction Methyl_4-fluoro-2-formylbenzoate Methyl 4-fluoro-2-formylbenzoate Product Methyl 4-fluoro-2-(hydroxymethyl)benzoate Methyl_4-fluoro-2-formylbenzoate->Product 1. NaBH₄, Methanol 2. H₃O⁺ work-up NaBH4 NaBH₄ Methanol Methanol

Figure 2: Selective Reduction of Methyl 4-fluoro-2-formylbenzoate.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-fluoro-2-formylbenzoate (1.0 eq) in methanol.

  • Reducing Agent Addition: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to decompose the excess NaBH₄.

  • Extraction: Extract the mixture with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent system) to afford pure Methyl 4-fluoro-2-(hydroxymethyl)benzoate.[8]

Characterization

The identity and purity of the synthesized Methyl 4-fluoro-2-(hydroxymethyl)benzoate should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include peaks for the aromatic protons, the methylene protons of the hydroxymethyl group, the methyl ester protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the alcohol, the C=O stretch of the ester, and C-F bond vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

  • Chemical Hazards:

    • Starting Materials and Product: While specific toxicity data for Methyl 4-fluoro-2-(hydroxymethyl)benzoate is limited, related fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[9] Avoid inhalation of dust and contact with skin and eyes.

    • Reagents: Concentrated sulfuric acid is highly corrosive. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Methanol is flammable and toxic.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield (Esterification) Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the use of anhydrous methanol.
Loss of product during work-upEnsure the pH is neutral before extraction. Perform multiple extractions.
Incomplete reaction (Reduction) Insufficient reducing agentAdd more NaBH₄ portion-wise and monitor by TLC.
Deactivated reducing agentUse fresh, high-quality sodium borohydride.
Difficult purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.[4]

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the laboratory synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate. The choice between the Fischer esterification and the selective reduction route will depend on the availability of the respective starting materials. Careful execution of the described procedures and adherence to safety guidelines will enable researchers to successfully prepare this versatile chemical intermediate for their synthetic endeavors.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Illinois Wesleyan University. Fischer Esterification Procedure. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • University of Missouri - St. Louis. 22. The Fischer Esterification. [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubChem. Methyl 4-fluorobenzoate. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Illinois Wesleyan University. The Discovery-Oriented Approach to Organic Chemistry. 6. Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the Presence of Esters Using Sodium Borohydride. [Link]

  • Bibliomed. A CONVENIENT APPROACH FOR REDUCTION OF SOME FLUORO IMINES USING NaBH4. [Link]

  • SciELO. Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. [Link]

  • AWS. Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]

  • PubChem. Methyl 4-hydroxy-2-methylbenzoate. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]

  • SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • EJPMR. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

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Method

Synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate: A Detailed Mechanistic and Practical Guide

Introduction Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a fl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a fluorine atom, a methyl ester, and a hydroxymethyl group on a benzene ring, makes it a versatile intermediate for introducing diverse functionalities. This application note provides a comprehensive guide to the synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, with a primary focus on the detailed reaction mechanism of the selective reduction of dimethyl 4-fluorophthalate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, step-by-step protocols.

The selective transformation of one of two identical functional groups on a symmetric starting material is a significant challenge in organic synthesis. The preparation of Methyl 4-fluoro-2-(hydroxymethyl)benzoate from dimethyl 4-fluorophthalate exemplifies this challenge, requiring a nuanced understanding of steric and electronic effects to achieve the desired chemoselectivity.

Plausible Synthetic Pathway: Selective Mono-reduction of Dimethyl 4-fluorophthalate

The most direct and atom-economical approach to Methyl 4-fluoro-2-(hydroxymethyl)benzoate is the selective mono-reduction of the readily available precursor, dimethyl 4-fluorophthalate. This pathway is advantageous as it involves a single key transformation to install the required hydroxymethyl group while preserving the second methyl ester functionality.

Overall Reaction:

The success of this synthesis hinges on the ability to selectively reduce one of the two ester groups. This can be achieved through careful selection of the reducing agent and precise control of reaction conditions.

Reaction Mechanism: Unraveling the Chemoselectivity

The selective reduction of one ester group in the presence of another identical group in dimethyl 4-fluorophthalate is a subtle yet crucial aspect of this synthesis. The mechanism is believed to proceed via a hydride reduction, typically employing a borohydride reagent. The chemoselectivity is likely governed by a combination of steric and electronic factors.

Proposed Mechanism with Sodium Borohydride

Sodium borohydride (NaBH₄) is a commonly used reducing agent for esters, although it is generally less reactive than agents like lithium aluminum hydride (LiAlH₄).[1] This milder reactivity can often be exploited to achieve greater selectivity.

Step 1: Initial Hydride Attack and Steric Hindrance

The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon of one of the ester groups. It is hypothesized that the ester group ortho to the fluorine atom is sterically less accessible to the bulky borohydride reagent compared to the ester group meta to the fluorine. This difference in steric hindrance is a plausible reason for the initial preferential attack at the less hindered C2-ester group.

Step 2: Formation of a Tetrahedral Intermediate

The hydride attack leads to the formation of a tetrahedral intermediate. This intermediate is unstable and poised to collapse.

Step 3: Intramolecular Assistance and Chelation (Hypothesized)

A key hypothesis for the observed chemoselectivity involves intramolecular assistance from the adjacent ester group. It is proposed that the oxygen atom of the C1-ester group can coordinate with the boron atom of the attacking borohydride reagent, or a Lewis acidic species in the reaction mixture. This coordination would create a transient six-membered ring-like transition state, effectively delivering the hydride to the C2-carbonyl group in a directed fashion. This intramolecular delivery would significantly lower the activation energy for the reduction of the C2-ester compared to the C1-ester.

Step 4: Collapse of the Intermediate and Release of Methoxide

The tetrahedral intermediate collapses, expelling a methoxide ion (CH₃O⁻) to form an aldehyde intermediate.

Step 5: Rapid Reduction of the Aldehyde

Aldehydes are significantly more reactive towards hydride reducing agents than esters. Therefore, the newly formed aldehyde is immediately reduced by another equivalent of the borohydride reagent to the corresponding primary alcohol.

Step 6: Work-up

An aqueous work-up is performed to quench any remaining reducing agent and to protonate the resulting alkoxide to yield the final product, Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Diagram of the Proposed Reaction Mechanism:

G cluster_0 Selective Mono-reduction of Dimethyl 4-fluorophthalate A Dimethyl 4-fluorophthalate B Transition State (Intramolecular Assistance) A->B NaBH4 C Tetrahedral Intermediate B->C Hydride Transfer D Aldehyde Intermediate C->D - OCH3- E Alkoxide D->E NaBH4 F Methyl 4-fluoro-2-(hydroxymethyl)benzoate E->F H3O+ Work-up G cluster_workflow Experimental Workflow A Dissolve Dimethyl 4-fluorophthalate in Methanol B Cool to 0 °C A->B C Add NaBH4 Portion-wise B->C D Monitor by TLC C->D E Quench with 1 M HCl D->E F Remove Methanol E->F G Extract with DCM F->G H Wash Organic Layer G->H I Dry and Filter H->I J Purify by Column Chromatography I->J K Obtain Pure Product J->K

Sources

Application

Application Notes &amp; Protocols: Strategic Utilization of Methyl 4-fluoro-2-(hydroxymethyl)benzoate in Modern Organic Synthesis

Introduction: A Versatile Fluorinated Building Block Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a strategically important bifunctional molecule in the field of organic synthesis. Its structure, featuring a fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a strategically important bifunctional molecule in the field of organic synthesis. Its structure, featuring a fluorinated benzene ring, a methyl ester, and a primary alcohol, offers three distinct points for chemical modification. The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules, making this reagent particularly valuable in medicinal chemistry and drug development.[1] This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations of the hydroxymethyl group and its application as a scaffold for constructing complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

PropertyValue
CAS Number 1283718-57-9
Molecular Formula C₉H₉FO₃
Molecular Weight 184.17 g/mol
IUPAC Name methyl 2-fluoro-4-(hydroxymethyl)benzoate[2][3]
Appearance Solid (typical)
Solubility Slightly soluble in water[1]

Core Synthetic Transformations: Unlocking the Potential

The primary alcohol of Methyl 4-fluoro-2-(hydroxymethyl)benzoate is the most readily accessible functional group for initial transformations. Its conversion into either an aldehyde or a reactive electrophile opens the door to a vast array of subsequent reactions.

Selective Oxidation to Methyl 4-fluoro-2-formylbenzoate

The oxidation of the benzylic alcohol to the corresponding aldehyde, Methyl 4-fluoro-2-formylbenzoate, is a pivotal transformation. This aldehyde is a crucial intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocycles. The challenge lies in achieving high selectivity without over-oxidizing to the carboxylic acid. DMSO-based oxidations, such as the Swern oxidation, are exceptionally well-suited for this purpose due to their mild, non-aqueous conditions.[4]

Causality Behind Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride.[4] This in-situ formation of a highly reactive chlorodimethylsulfonium salt allows for the oxidation to occur at very low temperatures (typically -78 °C), which is critical for preventing side reactions and preserving the sensitive ester functionality. The use of a hindered amine base, such as triethylamine (TEA), is essential to facilitate the final elimination step that generates the aldehyde.[4]

Protocol 1: Swern Oxidation of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

Objective: To synthesize Methyl 4-fluoro-2-formylbenzoate.

Materials:

  • Methyl 4-fluoro-2-(hydroxymethyl)benzoate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add anhydrous DMSO (2.2 eq.) dropwise to the oxalyl chloride solution. Stir for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve Methyl 4-fluoro-2-(hydroxymethyl)benzoate (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Base Quench: Add triethylamine (5.0 eq.) dropwise to the mixture. A thick white precipitate will form. Continue stirring for 20 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, Methyl 4-fluoro-2-formylbenzoate, can be purified by column chromatography on silica gel.

Visualization of Oxidation Workflow

G cluster_reagents Reagents cluster_process Reaction Process DMSO DMSO Activation Activation of DMSO (-78 °C) DMSO->Activation Oxalyl Oxalyl Chloride Oxalyl->Activation TEA Triethylamine Elimination Base-mediated Elimination TEA->Elimination Start Methyl 4-fluoro-2- (hydroxymethyl)benzoate Oxidation Alcohol Oxidation Start->Oxidation Activation->Oxidation Oxidation->Elimination Product Methyl 4-fluoro-2- formylbenzoate Elimination->Product

Caption: Workflow for the Swern oxidation of the hydroxymethyl group.

Conversion to an Electrophilic Halide

Transforming the hydroxymethyl group into a chloromethyl or bromomethyl moiety creates a potent electrophilic site, ideal for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of functionalities, including amines, azides, cyanides, and thiols, thereby expanding the synthetic utility of the scaffold. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.

Causality Behind Experimental Choices: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. In the presence of a base like pyridine or even catalytically, or upon gentle heating, this intermediate readily decomposes to yield the alkyl chloride, sulfur dioxide, and HCl.[5] The gaseous nature of the byproducts (SO₂ and HCl) helps to drive the reaction to completion.

Protocol 2: Synthesis of Methyl 2-(chloromethyl)-4-fluorobenzoate

Objective: To convert the hydroxymethyl group into a chloromethyl group.

Materials:

  • Methyl 4-fluoro-2-(hydroxymethyl)benzoate

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Pyridine (catalytic amount, optional)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a fume hood, add Methyl 4-fluoro-2-(hydroxymethyl)benzoate (1.0 eq.) to a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

  • Reagent Addition: Add anhydrous toluene or DCM to dissolve the starting material. Slowly add thionyl chloride (1.5 - 2.0 eq.) to the solution at room temperature. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully remove the excess SOCl₂ and solvent under reduced pressure.

  • Purification: The crude product, Methyl 2-(chloromethyl)-4-fluorobenzoate, is often used directly in the next step. If required, it can be purified by vacuum distillation or chromatography, though care must be taken due to its reactive nature.

Visualization of Halogenation Workflow

G Start Methyl 4-fluoro-2- (hydroxymethyl)benzoate Intermediate Chlorosulfite Intermediate Start->Intermediate Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Intermediate Product Methyl 2-(chloromethyl) -4-fluorobenzoate Intermediate->Product Decomposition Byproducts SO₂ + HCl (gaseous) Intermediate->Byproducts

Caption: Conversion of the alcohol to a chloromethyl electrophile.

Advanced Applications: C-C Bond Formation via Sonogashira Coupling

While the starting material itself is not primed for cross-coupling, its derivatives are. After converting the aromatic ring to include a halide (I, Br) or a triflate, the scaffold becomes an excellent substrate for palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which couples an aryl halide with a terminal alkyne, is a powerful method for forming C(sp²)-C(sp) bonds and is widely used in medicinal chemistry to construct complex molecular frameworks.[6][7]

Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[8] The palladium catalyst undergoes oxidative addition into the aryl-halide bond, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the active palladium(0) species.[8]

Protocol 3: Representative Sonogashira Coupling

Objective: To couple an aryl iodide derivative with a terminal alkyne. (Note: This protocol assumes prior conversion of the starting material to an aryl iodide, e.g., Methyl 4-fluoro-2-(hydroxymethyl)-5-iodobenzoate).

Materials:

  • Aryl Iodide Substrate (1.0 eq.)

  • Terminal Alkyne (1.2 eq.)

  • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (Palladium catalyst, 2-5 mol%)

  • Copper(I) iodide (CuI) (Co-catalyst, 4-10 mol%)

  • A suitable base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and CuI.

  • Solvent and Reagents: Add the anhydrous solvent, followed by the base. Stir for a few minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Table 2: Typical Conditions for Key Transformations

TransformationReagentsSolventTemperatureTypical Yield
Swern Oxidation Oxalyl Chloride, DMSO, TEADCM-78 °C to RT>85%
Chlorination Thionyl Chloride (SOCl₂)TolueneRT to 50 °C>90%
Sonogashira Coupling Pd(PPh₃)₄, CuI, TEATHF/DMFRT to 80 °C70-95%

Visualization of Sonogashira Coupling Pathway

G cluster_cycle Pd Catalytic Cycle cluster_cu Cu Co-catalyst Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition Alkyne_complex Ar-Pd(II)-C≡CR(L₂) Pd_complex->Alkyne_complex Transmetalation Alkyne_complex->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡CR) Alkyne_complex->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Base Cu_acetylide->Pd_complex Aryl_halide Aryl Halide (Ar-X) (Derivative) Aryl_halide->Pd_complex Terminal_alkyne Terminal Alkyne (H-C≡CR) Terminal_alkyne->CuX

Caption: Simplified mechanism of the Pd/Cu-catalyzed Sonogashira reaction.

Application in Drug Discovery: Synthesis of WIP1 Inhibitors

The structural motifs derived from Methyl 4-fluoro-2-(hydroxymethyl)benzoate are found in several advanced pharmaceutical candidates. A prominent example is in the development of inhibitors for Wild-type p53-induced phosphatase 1 (WIP1 or PPM1D), a cancer therapy target. The inhibitor GSK2830371 is a potent and selective allosteric inhibitor of WIP1 phosphatase.[9] While the exact synthetic route may vary, the core structure often relies on building blocks analogous to our subject molecule. The strategic placement of the fluoro and ester/acid groups is critical for achieving the desired binding and pharmacological profile. The combination of a WIP1 inhibitor like GSK2830371 with MDM2 inhibitors has been shown to potentiate the p53 tumor suppressor response, highlighting the therapeutic potential of these complex molecules.[10][11][12]

Conclusion

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is more than a simple chemical; it is a versatile platform for innovation in organic synthesis. The ability to selectively manipulate its hydroxymethyl group through oxidation or halogenation provides a reliable entry point for constructing more complex intermediates. These intermediates, in turn, can be elaborated using powerful C-C bond-forming reactions like the Sonogashira coupling. For researchers in drug development and materials science, mastering the reactivity of this building block provides a significant advantage in the rational design and efficient synthesis of novel, high-value functional molecules.

References

  • Methyl 2-fluoro-4-hydroxybenzoate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar . Thermo Fisher Scientific. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review . ResearchGate. Available at: [Link]

  • Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners . Organic Chemistry Portal. Available at: [Link]

  • Methyl 2-fluoro-4-(hydroxymethyl)benzoate | C9H9FO3 | CID 66712858 . PubChem. Available at: [Link]

  • Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner . PMC. Available at: [Link]

  • Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols . ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . PMC. Available at: [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers . Beilstein Journals. Available at: [Link]

  • Alcohols to Aldehydes, Part 3: Oxidations with DMSO . YouTube. Available at: [Link]

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Google Patents.
  • Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium . Asian Journal of Chemistry. Available at: [Link]

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone . Organic Syntheses. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties . Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Bioorganic & medicinal chemistry letters . VIVO. Available at: [Link]

  • GSK2830371 induced p53 phosphorylation and stabilization via WIP1... . ResearchGate. Available at: [Link]

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells . PMC. Available at: [Link]

Sources

Method

Application Note: Methyl 4-fluoro-2-(hydroxymethyl)benzoate in API Synthesis

This guide details the application of Methyl 4-fluoro-2-(hydroxymethyl)benzoate , a critical bifunctional building block in medicinal chemistry. It serves as the "open-chain" synthetic equivalent of 5-fluorophthalide , p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl 4-fluoro-2-(hydroxymethyl)benzoate , a critical bifunctional building block in medicinal chemistry. It serves as the "open-chain" synthetic equivalent of 5-fluorophthalide , providing a versatile entry point for constructing fused heterocycles found in PARP inhibitors, kinase inhibitors, and benzoxaborole antifungals.

Executive Summary & Chemical Profile

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a masked heterocyclic precursor. While it can be isolated as an ester, it exists in a dynamic equilibrium with its lactone form, 5-fluorophthalide (CAS 700-85-6). This duality allows chemists to exploit the reactivity of both the ester/alcohol (for open-chain functionalization) and the lactone (for cyclization).

  • Systematic Name: Methyl 4-fluoro-2-(hydroxymethyl)benzoate

  • Lactone Equivalent: 5-Fluoro-1(3H)-isobenzofuranone (5-Fluorophthalide)

  • CAS Number (Lactone): 700-85-6[1]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    (Ester) / C
    
    
    H
    
    
    FO
    
    
    (Lactone)
  • Key Reactivity: Nucleophilic acyl substitution, reductive amination, cyclocondensation.

Structural Significance in Drug Design

The 4-fluoro-2-(hydroxymethyl)benzoate scaffold provides a pre-installed pharmacophore for:

  • Isoindolinones: A core motif in MDM2 inhibitors and kinase inhibitors.

  • Phthalazinones: The essential scaffold for PARP inhibitors (e.g., Olaparib analogs, Talazoparib precursors).

  • Benzoxaboroles: Structural homology to the antifungal Tavaborole (Kerydin), where the lactone is replaced by a cyclic boronic ester.

Strategic Utility: The "Masked" Scaffold

The utility of this building block lies in its ability to undergo divergent synthesis . The diagram below illustrates how the core scaffold (generated from the commercially available methyl 4-fluoro-2-methylbenzoate) branches into three distinct API classes.

G Start Methyl 4-fluoro-2-methylbenzoate (Starting Material) Bromide Methyl 2-(bromomethyl)- 4-fluorobenzoate Start->Bromide NBS, AIBN Radical Bromination Target Methyl 4-fluoro-2- (hydroxymethyl)benzoate (Open Form) Bromide->Target Hydrolysis (AgNO3/H2O or CaCO3) Lactone 5-Fluorophthalide (Closed Form) Target->Lactone Spontaneous Cyclization (-MeOH) Aldehyde Methyl 4-fluoro-2- formylbenzoate Target->Aldehyde Oxidation (PCC or Swern) Isoindolinone 5-Fluoro-1-isoindolinones (Kinase Inhibitors) Lactone->Isoindolinone Primary Amines (R-NH2), Heat Phthalazinone 5-Fluoro-1(2H)-phthalazinones (PARP Inhibitors) Aldehyde->Phthalazinone Hydrazine (N2H4)

Figure 1: Divergent synthesis pathways starting from the methyl benzoate precursor. The target molecule serves as the pivot point between open-chain oxidation and heterocyclic ring closure.

Experimental Protocols

Protocol A: Synthesis of 5-Fluorophthalide (The Stable Intermediate)

Rationale: The open-chain hydroxymethyl ester is often unstable and cyclizes. This protocol ensures conversion to the stable lactone form for storage or subsequent reaction.

Reagents:

  • Methyl 4-fluoro-2-methylbenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl

    
    ) or Trifluorotoluene (Green alternative)
    
  • Calcium Carbonate (CaCO

    
    )
    
  • 1,4-Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Bromination: Dissolve methyl 4-fluoro-2-methylbenzoate in anhydrous solvent. Add NBS and AIBN. Reflux for 4–6 hours under N

    
    . Monitor by TLC for the disappearance of starting material.
    
  • Workup: Cool to RT, filter off succinimide, and concentrate the filtrate to obtain crude methyl 2-(bromomethyl)-4-fluorobenzoate.

  • Hydrolysis & Cyclization: Suspend the crude bromide in 1,4-dioxane/water (1:1). Add CaCO

    
     (2.0 eq) and reflux for 4 hours.
    
    • Mechanism:[2][3] Hydrolysis of the bromide yields the hydroxymethyl intermediate, which spontaneously loses methanol to form the lactone.

  • Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexanes/ethyl acetate to yield 5-fluorophthalide as a white solid.

Validation Criteria:

  • 
    H NMR (CDCl
    
    
    
    ):
    Characteristic methylene singlet at ~5.3 ppm (phthalide CH
    
    
    ). Absence of methyl ester singlet (~3.9 ppm).
  • Yield: Typical yields range from 75–85%.

Protocol B: One-Pot Synthesis of 5-Fluoro-N-substituted-isoindolinones

Rationale: Isoindolinones are privileged scaffolds in medicinal chemistry. This protocol utilizes the "masked" ester/lactone to react with amines, driving the reaction via amide formation and intramolecular alkylation.

Reagents:

  • 5-Fluorophthalide (or Methyl 4-fluoro-2-(hydroxymethyl)benzoate) (1.0 eq)

  • Primary Amine (R-NH

    
    ) (1.2 eq) (e.g., Benzylamine, Aniline)
    
  • Solvent: Ethanol or Toluene

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) - Optional for unreactive amines

Step-by-Step Methodology:

  • Mixing: Charge a reaction vial with 5-fluorophthalide and the primary amine in Ethanol (0.5 M).

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.

    • Note: If using the open-chain ester, the amine first forms the amide, followed by cyclization displacing the hydroxyl group (often requiring activation). Using the phthalide is more direct.

  • Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The amine opens the lactone to form a hydroxy-amide intermediate. Under thermal conditions, this intermediate undergoes dehydrative cyclization to form the isoindolinone lactam.

Protocol C: Oxidation to Methyl 4-fluoro-2-formylbenzoate (PARP Inhibitor Precursor)

Rationale: Accessing the phthalazinone core of PARP inhibitors (like Olaparib analogs) requires a 2-formylbenzoate intermediate.

Reagents:

  • Methyl 4-fluoro-2-(hydroxymethyl)benzoate (generated in situ or from Protocol A hydrolysis without acid)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM)[3]

Step-by-Step Methodology:

  • Preparation: Dissolve the hydroxymethyl substrate in anhydrous DCM.

  • Oxidation: Add PCC slowly at 0°C. Warm to RT and stir for 2 hours.

  • Filtration: Filter the black reaction mixture through a pad of Celite/Silica to remove chromium salts.

  • Isolation: Concentrate the filtrate to yield Methyl 4-fluoro-2-formylbenzoate .

    • Stability Warning: Aldehydes in this position can exist as cyclic hemiacetals (hydroxy-phthalides). Analyze immediately.

  • Cyclization (Phthalazinone Formation): Treat the crude aldehyde with Hydrazine hydrate (N

    
    H
    
    
    
    ·H
    
    
    O) in refluxing ethanol to yield 5-fluoro-1(2H)-phthalazinone .

Analytical Characterization Data

CompoundKey

H NMR Signals (CDCl

, 400 MHz)
MS (ESI)

Methyl 4-fluoro-2-methylbenzoate

2.60 (s, 3H, Ar-CH

), 3.89 (s, 3H, COOCH

)
169.1 [M+H]

Methyl 4-fluoro-2-(hydroxymethyl)benzoate

3.92 (s, 3H, COOCH

), 4.75 (s, 2H, CH

OH)
185.1 [M+H]

5-Fluorophthalide

5.32 (s, 2H, Lactone CH

), 7.15-7.90 (m, 3H, Ar-H)
153.0 [M+H]

5-Fluoro-1-isoindolinone

4.40 (s, 2H, Lactam CH

), 7.80 (br s, 1H, NH)
152.1 [M+H]

Handling & Safety

  • Lactonization: The hydroxymethyl ester is prone to spontaneous lactonization under acidic or basic conditions. Store at -20°C if the open form is required.

  • Irritation: Fluorinated benzoic esters are skin and eye irritants. Use standard PPE (gloves, goggles).

  • Stability: 5-Fluorophthalide is stable at room temperature and is the preferred form for commercial shipping and storage.

References

  • ChemicalBook. (2025).[4] 5-Fluoro-2-methylbenzoic acid and Phthalide Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 2-fluoro-4-(hydroxymethyl)benzoate and Isomers. Retrieved from

  • PubChem. (2025). Compound Summary for CID 66712858: Methyl 2-fluoro-4-(hydroxymethyl)benzoate. Retrieved from

  • Ossila. (2025).[4] 5-Fluoro-2-methylbenzoic acid as a Building Block for Phthalides. Retrieved from

  • Wang, R. et al. (2020).[5] Iridium/copper-catalyzed oxidative C−H/O−H annulation of benzoic acids with saturated ketones for accessing 3-substituted phthalides. ChemCatChem, 12, 5907.

  • Elhemely, M. et al. (2022). SAR of novel 3-arylisoquinolinones: meta-substitution on the aryl ring dramatically enhances antiproliferative activity. J. Med. Chem., 65, 4783–4797.

Sources

Application

The Strategic Utility of Methyl 4-fluoro-2-(hydroxymethyl)benzoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Value Proposition of Fluorinated Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1][2][3][4] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] Methyl 4-fluoro-2-(hydroxymethyl)benzoate, a selectively functionalized aromatic building block, embodies these advantages, offering a versatile platform for the synthesis of complex therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.[5][6][7][8][9][10]

Physicochemical Properties and Synthetic Overview

A comprehensive understanding of a building block's properties is paramount for its effective utilization. The table below summarizes the key physicochemical data for Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

PropertyValueSource
Molecular Formula C₉H₉FO₃PubChem
Molecular Weight 184.17 g/mol PubChem
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateInferred from synthetic protocols of related compounds
CAS Number Not available

Synthesis_Workflow cluster_0 Synthesis of 4-fluoro-2-(hydroxymethyl)benzoic acid cluster_1 Esterification Start 2-Bromo-5-fluorotoluene Step1 Grignard Formation (Mg, THF) Start->Step1 Step2 Carboxylation (CO2) Step1->Step2 Step3 Hydrolysis (H3O+) Step2->Step3 Intermediate1 4-Fluoro-2-methylbenzoic acid Step3->Intermediate1 Step4 Benzylic Bromination (NBS, AIBN) Intermediate1->Step4 Intermediate2 2-(Bromomethyl)-4-fluorobenzoic acid Step4->Intermediate2 Step5 Hydrolysis (H2O, base) Intermediate2->Step5 Product_Acid 4-Fluoro-2-(hydroxymethyl)benzoic acid Step5->Product_Acid Product_Acid_2 4-Fluoro-2-(hydroxymethyl)benzoic acid Step6 Fischer Esterification (Methanol, H2SO4) Product_Acid_2->Step6 Final_Product Methyl 4-fluoro-2-(hydroxymethyl)benzoate Step6->Final_Product PARP_Inhibitor_Synthesis Start_Mol Methyl 4-fluoro-2-(hydroxymethyl)benzoate Step1 Conversion to Halide (e.g., PBr3) Start_Mol->Step1 Intermediate1 Methyl 2-(bromomethyl)-4-fluorobenzoate Step1->Intermediate1 Step2 Reaction with Hydrazine Intermediate1->Step2 Intermediate2 Phthalazinone Intermediate Step2->Intermediate2 Step3 Amide Coupling with Piperazine derivative Intermediate2->Step3 Final_Product Olaparib Analogue Step3->Final_Product

Caption: Role of the target compound in PARP inhibitor synthesis.

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and the scale of the reaction.

Protocol 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid

This protocol is based on the general principles of Grignard reactions and carboxylation.

Materials:

  • 2-Bromo-5-fluorotoluene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 2-bromo-5-fluorotoluene in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath.

  • Once the Grignard reagent formation is complete, cool the reaction mixture in a dry ice/acetone bath.

  • Carefully add crushed dry ice to the reaction mixture.

  • Allow the mixture to warm to room temperature and then quench with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-2-methylbenzoic acid.

  • Purify the crude product by recrystallization.

Protocol 2: Esterification of 4-Fluoro-2-(hydroxymethyl)benzoic Acid

This protocol follows the principles of Fischer esterification. [11][12] Materials:

  • 4-Fluoro-2-(hydroxymethyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-fluoro-2-(hydroxymethyl)benzoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of a Phthalazinone Intermediate for PARP Inhibitors

This protocol outlines the key cyclization step.

Materials:

  • Methyl 2-(bromomethyl)-4-fluorobenzoate (prepared from the product of Protocol 2)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve Methyl 2-(bromomethyl)-4-fluorobenzoate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The phthalazinone product may precipitate out of solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • The crude product can be recrystallized to obtain the pure phthalazinone intermediate.

Conclusion and Future Perspectives

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a strategically designed building block with significant potential in medicinal chemistry. Its primary utility lies in its application as a key intermediate for the synthesis of complex heterocyclic systems, most notably the phthalazinone core of PARP inhibitors like Olaparib. [5][6][7][8][9][10]The presence of the fluorine atom is anticipated to confer advantageous pharmacokinetic properties to the final drug candidates. [1][2][3]As the demand for novel and effective targeted therapies continues to grow, the importance of versatile and intelligently functionalized intermediates such as Methyl 4-fluoro-2-(hydroxymethyl)benzoate is set to increase, making it a valuable tool in the arsenal of drug discovery and development professionals.

References

  • Cui, J., et al. (2017). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 22(11), 1935. [Link]

  • Wang, Y., et al. (2022). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Theranostics, 12(1), 323–335. [Link]

  • Li, G., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(2), 268–274. [Link]

  • Newman, M. S., & Fones, W. S. (1947). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 69(5), 1221–1221. [Link]

  • PubMed. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • Abdel-Aziem, A., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. European Journal of Medicinal Chemistry, 148, 304–318. [Link]

  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.
  • ResearchGate. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Semantic Scholar. (n.d.). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4734. [Link]

  • Singh, S., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1007-1011. [Link]

  • ResearchGate. (2026). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (n.d.). Esterification of benzoic acid in microwave tubular flow reactor. [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Eureka. (2008).
  • University of Colorado Boulder. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]

  • Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action. [Link]

Sources

Method

Application Note: 1H NMR Characterization of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemistry researchers. It prioritizes mechanistic understanding, robust protocols, and data integrity.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemistry researchers. It prioritizes mechanistic understanding, robust protocols, and data integrity.

Introduction & Significance

Methyl 4-fluoro-2-(hydroxymethyl)benzoate (CAS: 1214334-60-5) is a critical pharmacophore intermediate, frequently utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic drug candidates. The presence of the fluorine atom at the C4 position and the hydroxymethyl group at C2 introduces unique electronic and steric properties that modulate metabolic stability and binding affinity.

Accurate structural validation of this intermediate is challenging due to heteronuclear spin-spin coupling (


) and the potential for rotational conformers  involving the hydroxymethyl group. This guide provides a definitive protocol for assigning the 

NMR spectrum, distinguishing scalar couplings (

) from fluorine couplings (

).

Structural Analysis & Prediction Logic

Before acquisition, a theoretical splitting tree is essential to deconstruct the complex multiplets arising from the aromatic region.

Structure Numbering:

  • C1: Carboxyl (Ester) attachment point

  • C2: Hydroxymethyl attachment point

  • C3: Aromatic proton (Ortho to F, Meta to CH2OH)

  • C4: Fluorine attachment point

  • C5: Aromatic proton (Ortho to F, Ortho to H6)

  • C6: Aromatic proton (Ortho to Ester, Meta to F)

Theoretical Coupling Constants (Predictive Model)

The fluorine atom (


, spin 1/2, 100% abundance) acts as a "second magnet," splitting proton signals significantly.
InteractionTypeApprox. J Value (Hz)Effect on Spectrum

(Ortho)
Vicinal8.0 - 8.5Primary splitting of H5/H6

(Ortho)
Heteronuclear8.0 - 10.0Large splitting of H3 and H5

(Meta)
Heteronuclear5.5 - 6.5Secondary splitting of H6

(Meta)
Long-range2.0 - 3.0Fine splitting of H3/H5

Experimental Protocol

Sample Preparation

To ensure sharp lines and observation of the exchangeable hydroxyl proton, strict anhydrous conditions are required.

  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO slows the exchange of the -OH proton, allowing it to appear as a distinct triplet (coupling to CH

      
      ) rather than a broad singlet. This confirms the oxidation state of the alcohol.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (e.g., Wilmad 528-PP).

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 or 32 (Sufficient for >10 mg).

  • Temperature: 298 K (25°C).

  • Spectral Width: -2 to 14 ppm.

Workflow Visualization

The following diagram outlines the logical flow for assigning this specific fluorinated compound.

NMR_Workflow Start Sample Prep (DMSO-d6) Acq1D Acquire 1D 1H (Standard) Start->Acq1D Analyze Multiplet Analysis (Identify F-Coupling) Acq1D->Analyze Decouple 19F-Decoupled 1H (Optional Validation) Analyze->Decouple If complex Assign Final Assignment Analyze->Assign Decouple->Assign Simplifies Splitting

Figure 1: Analytical workflow for fluorinated aromatics. The optional 19F-decoupling step collapses complex multiplets into standard HH patterns.

Results & Discussion: Spectral Assignment

The spectrum in DMSO-


 will display three distinct regions. The chemical shifts below are consistent with substituent additivity rules for benzoates.
Aliphatic Region
  • 
     3.85 ppm (Singlet, 3H):  The methyl ester (–COOCH 
    
    
    
    ). This is a sharp singlet, unaffected by fluorine coupling due to distance (5+ bonds).
  • 
     4.75 ppm (Doublet, 2H, 
    
    
    
    Hz):
    The benzylic methylene protons (Ar–CH
    
    
    –OH).
    • Note: Appears as a doublet only if the OH proton is not exchanging.

  • 
     5.30 ppm (Triplet, 1H, 
    
    
    
    Hz):
    The hydroxyl proton (–OH ).
    • Validation: Adding a drop of D

      
      O will cause this signal to disappear and collapse the CH
      
      
      
      doublet at 4.75 ppm into a singlet.
Aromatic Region (The "Fingerprint")

This region requires careful deconvolution of


 and 

.
Proton H6 (Position 6)
  • Chemical Shift:

    
     8.00 – 8.10 ppm.[1]
    
  • Environment: Deshielded by the ortho-ester carbonyl.

  • Multiplicity: Doublet of Doublets (dd).

  • Coupling:

    • 
       (Ortho to H5) 
      
      
      
      8.6 Hz.
    • 
       (Meta to F) 
      
      
      
      6.0 Hz.
  • Assignment Logic: This is the most downfield signal.

Proton H3 (Position 3)
  • Chemical Shift:

    
     7.25 – 7.35 ppm.
    
  • Environment: Shielded relative to H6; Ortho to Fluorine.

  • Multiplicity: Doublet of Doublets (dd).

  • Coupling:

    • 
       (Ortho to F) 
      
      
      
      10.0 Hz (Large coupling).
    • 
       (Meta to H5) 
      
      
      
      2.6 Hz.
  • Assignment Logic: Look for the large F-coupling constant (

    
    10 Hz) and lack of strong ortho H-H coupling.
    
Proton H5 (Position 5)
  • Chemical Shift:

    
     7.15 – 7.25 ppm.[2]
    
  • Environment: Meta to Ester, Ortho to Fluorine.

  • Multiplicity: Triplet of Doublets (td) or Multiplet.

  • Coupling:

    • 
       (Ortho to F) 
      
      
      
      8.5 Hz.
    • 
       (Ortho to H6) 
      
      
      
      8.6 Hz.
    • 
       (Meta to H3) 
      
      
      
      2.6 Hz.
  • Assignment Logic: This signal appears as a "pseudo-triplet" because the

    
     and 
    
    
    
    (ortho) values are nearly identical (~8.5 Hz).
Summary Table
Assignment

(ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
H-6 8.05dd1H

,

H-3 7.30dd1H

,

H-5 7.20td1H

,

OH 5.30t1H

CH

4.75d2H

COOCH

3.85s3H-

Troubleshooting & Optimization

Issue: Broad Signals / Missing OH Coupling
  • Cause: Trace acid or water in the solvent catalyzes proton exchange.

  • Solution: Filter the DMSO-

    
     through basic alumina or use a fresh ampoule. Alternatively, run the spectrum at 273 K (0°C) to slow the exchange rate.
    
Issue: Overlap of H3 and H5
  • Cause: Similar electronic environments.

  • Solution:

    • Use

      
       Decoupling:  Acquire a {19F}1H spectrum. This collapses the multiplets. H3 will become a doublet (meta coupling only), and H5 will become a doublet (ortho coupling only), making them easily distinguishable.
      
    • 2D HSQC: Correlate protons to carbons. C3 (ortho to F) will have a very large

      
       (~20-25 Hz) doublet in the 
      
      
      
      dimension.

References

  • Structural Reference: ChemicalBook. (2025). Methyl 2-fluoro-4-(hydroxymethyl)benzoate Spectral Data. Link

  • Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for J-coupling values).
  • Protocol Grounding: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Database: National Magnetic Resonance Facility at Madison.[3] (2025).[4][5] Biological Magnetic Resonance Data Bank (BMRB). Link

Sources

Application

Application Note: Structural Elucidation of Methyl 4-fluoro-2-(hydroxymethyl)benzoate using 13C NMR Spectroscopy

Introduction Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a substituted aromatic compound that serves as a valuable building block in the synthesis of more complex molecules within pharmaceutical and materials science re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a substituted aromatic compound that serves as a valuable building block in the synthesis of more complex molecules within pharmaceutical and materials science research. Accurate structural verification is a critical checkpoint in any synthetic workflow, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, stands as a primary tool for the unambiguous determination of the carbon skeleton.

This document provides a detailed guide to understanding, acquiring, and interpreting the ¹³C NMR spectrum of Methyl 4-fluoro-2-(hydroxymethyl)benzoate. We will delve into the theoretical basis for its chemical shifts, provide a field-proven protocol for data acquisition, and discuss the characteristic influence of its diverse functional groups—a fluoro-substituent, a hydroxymethyl group, and a methyl ester—on the final spectrum. A key focus will be placed on the diagnostic ¹³C-¹⁹F coupling, a phenomenon essential for correct spectral assignment in fluorinated compounds.

Part 1: Structural Analysis and Predicted ¹³C NMR Data

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, diamagnetic anisotropy, and the inductive effects of neighboring atoms all contribute to the final resonance frequency[1]. In Methyl 4-fluoro-2-(hydroxymethyl)benzoate, the interplay between the electron-withdrawing fluorine atom and carboxyl group, and the hydroxymethyl substituent creates a distinct chemical shift pattern.

Furthermore, the presence of fluorine introduces scalar coupling (J-coupling) to the carbon backbone. The ¹⁹F nucleus has a spin of I = 1/2 (like a proton) and is 100% naturally abundant, resulting in significant splitting of carbon signals over one or more bonds. These ¹³C-¹⁹F coupling constants (J_CF) are highly informative for structural assignment[2][3].

The structure below is numbered to facilitate the assignment of chemical shifts.

G cluster_molecule Methyl 4-fluoro-2-(hydroxymethyl)benzoate C1 C1 C2 C2 C1->C2 C7 C7 (C=O) C1->C7 C3 C3 C2->C3 C8 C8 (CH₂OH) C2->C8 C4 C4 C3->C4 C5 C5 C4->C5 F F C4->F F C6 C6 C5->C6 C6->C1 O1 O1 C7->O1 O O2 O2 C7->O2 O OH OH C8->OH OH C9 C9 (OCH₃) O2->C9

Caption: Experimental workflow for NMR sample preparation.

Methodology:

  • Analyte Mass: For a standard 5 mm NMR tube, weigh between 50-100 mg of the purified solid compound. [4][5]The low natural abundance (~1.1%) and smaller gyromagnetic ratio of ¹³C necessitates a higher concentration compared to ¹H NMR to achieve a good signal-to-noise ratio (S/N) in a reasonable time. [1][6]2. Solvent Choice: Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. The deuterated solvent provides a field-frequency lock for the spectrometer. Be aware that solvent choice can subtly influence chemical shifts through solute-solvent interactions. [7][8]3. Dissolution: Prepare the sample in a small glass vial, not directly in the NMR tube. Add approximately 0.6 mL of the chosen solvent and use a vortex mixer to ensure complete dissolution. [5]This volume corresponds to a sample height of about 4-5 cm, which is optimal for most modern spectrometers. [9][10]4. Filtration: It is critical to remove all solid particles, as they distort the magnetic field homogeneity, leading to broad spectral lines. [4]Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched NMR tube.

  • Final Steps: Securely cap the NMR tube. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.

B. Spectrometer Parameters for Data Acquisition

The following parameters are recommended for a standard broadband proton-decoupled ¹³C experiment on a 400 MHz (or higher) spectrometer.

Table 2: Recommended Acquisition Parameters

Parameter Setting Rationale and Expert Insight
Pulse Program zgdc30 or equivalent A standard pulse program with ¹H decoupling during acquisition and relaxation delay to gain sensitivity via the Nuclear Overhauser Effect (NOE). [11]
Spectral Width (SW) ~240 ppm (e.g., -10 to 230 ppm) Ensures all carbon signals, from aliphatic to carbonyl, are captured in the spectrum. The chemical shift range for most organic molecules is within 0-220 ppm. [12][13]
Number of Scans (NS) 128 to 1024 (or more) The S/N ratio improves with the square root of the number of scans. [12]Quaternary carbons and carbons in dilute samples require more scans. Start with 128 scans and increase as needed.
Relaxation Delay (D1) 2.0 seconds This delay allows for nuclear relaxation between pulses. Quaternary carbons have longer relaxation times (T₁). While a longer delay (5x T₁) is needed for true quantitative analysis, 2 seconds is a good compromise for routine qualitative spectra. [11][14]
Acquisition Time (AT) ~1.0 second This parameter affects the digital resolution of the spectrum. An acquisition time of ~1 second is generally sufficient for the broad peaks typical of ¹³C NMR. [15]
Decoupling Broadband ¹H Decoupling Irradiating all proton frequencies collapses ¹³C-¹H multiplets into singlets, simplifying the spectrum and increasing S/N. Note that ¹³C-¹⁹F couplings will remain. [3][11]

| Temperature | 298 K (25 °C) | Maintain a stable temperature for reproducibility. |

Advanced Consideration: For definitive assignment and simplification, a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling ({¹H, ¹⁹F}) can be performed. This collapses all C-F multiplets into singlets, but requires a spectrometer equipped with a triple-resonance probe and is not a routine experiment. [16][17]

Part 3: Data Processing and Interpretation

  • Processing: The raw data (Free Induction Decay, FID) should be processed with an exponential multiplication (line broadening of 1-2 Hz is typical to improve S/N), followed by Fourier Transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the spectrum by setting the solvent signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm). If an internal standard like tetramethylsilane (TMS) was added, its signal is set to 0.0 ppm. [18][19]3. Assignment:

    • Identify the signals based on the predicted values in Table 1.

    • The carbonyl carbon (C7) should appear near 166.5 ppm.

    • The carbon attached to fluorine (C4) will be a prominent doublet with a large splitting (~245 Hz) around 164 ppm.

    • The other aromatic carbons will show smaller doublet splittings or appear as singlets, consistent with their proximity to the fluorine atom.

    • The aliphatic carbons for the hydroxymethyl (C8) and methyl ester (C9) groups will be the most upfield signals.

By systematically comparing the acquired spectrum to these principles, a confident and complete structural assignment of Methyl 4-fluoro-2-(hydroxymethyl)benzoate can be achieved.

References

  • Jackman, L. M., & Rakshys, Jr., J. W. (1970). A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Available at: [Link]

  • Kurutz, J. (2020). Optimized Default 13C Parameters. University of Chicago Chemistry Department NMR Facility. Available at: [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.6: ¹³C-NMR Spectroscopy. Available at: [Link]

  • Kühn, S., & Luy, B. (2022). Impact of solvent interactions on ¹H and ¹³C chemical shifts investigated using DFT and a reference dataset recorded in CDCl₃ and CCl₄. Physical Chemistry Chemical Physics. Available at: [Link]

  • IMSERC. (n.d.). ¹³C ACQUISITION PERIOD. Northwestern University. Available at: [Link]

  • EPFL. (n.d.). ¹³C NMR. Available at: [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Available at: [Link]

  • Anasazi Instruments. (2021). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

  • Miller, A.-F. (2010). Running ¹³C spectra. University of Kentucky. Available at: [Link]

  • Facey, G. (2007). How Can I Get a Quantitative ¹³C NMR Spectrum? University of Ottawa NMR Facility Blog. Available at: [Link]

  • Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Available at: [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Available at: [Link]

  • University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Available at: [Link]

  • Chemistry Stack Exchange. (2012). ¹³C NMR spectrum only showing solvent. Available at: [Link]

  • Bhadauria, A., et al. (2025). CASCADE-2.0: Real Time Prediction of ¹³C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted). Available at: [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the ¹³C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Available at: [Link]

  • MDPI. (2025). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]

Sources

Method

Application Note: Elucidating the Structure of Methyl 4-fluoro-2-(hydroxymethyl)benzoate through Mass Spectrometry

Abstract This application note provides a detailed guide to the interpretation of the mass spectrum of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the interpretation of the mass spectrum of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its fragmentation pattern is crucial for reaction monitoring, purity assessment, and structural confirmation. This document outlines the predicted electron ionization (EI) fragmentation pathways, presents a comprehensive protocol for acquiring a high-quality mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), and offers a systematic approach to its interpretation.

Introduction: The Structural Significance of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

Methyl 4-fluoro-2-(hydroxymethyl)benzoate (MFHB) is a substituted aromatic compound with a molecular formula of C9H9FO3 and a molecular weight of 184.17 g/mol .[1] Its utility as a building block in medicinal chemistry necessitates reliable analytical methods for its characterization. Mass spectrometry, particularly when coupled with gas chromatography, offers unparalleled sensitivity and structural information, making it an indispensable tool for researchers working with this molecule.

The structural features of MFHB—a methyl ester, a benzyl alcohol moiety, and ortho-positioning of these two functional groups—give rise to a unique and predictable fragmentation pattern under electron ionization. Understanding these fragmentation pathways is key to unequivocally identifying the compound from a complex reaction mixture.

Predicted Fragmentation Pathways of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

Upon electron ionization, Methyl 4-fluoro-2-(hydroxymethyl)benzoate will form a molecular ion (M+•) with a mass-to-charge ratio (m/z) of 184. The subsequent fragmentation is governed by the relative stability of the resulting ions and neutral losses. The primary fragmentation routes are expected to involve the ester and benzyl alcohol functionalities, as well as interactions stemming from their ortho-positioning.

Alpha-Cleavage and Benzylic Fragmentation

The presence of the hydroxymethyl group makes the benzylic position susceptible to cleavage. A dominant fragmentation pathway for benzyl alcohols is the formation of a stable tropylium ion.

  • Loss of a Hydroxymethyl Radical: Alpha-cleavage adjacent to the aromatic ring can lead to the loss of the •CH2OH radical, resulting in a fluorinated benzoyl cation.

  • Formation of the Tropylium Ion: A characteristic peak for many benzyl derivatives is the tropylium ion (C7H7+) at m/z 91.[2][3] While not directly formed from the molecular ion in this case, it can arise from subsequent fragmentation of other ions.

Ester Fragmentation

The methyl ester group is another site of predictable fragmentation.

  • Loss of a Methoxy Radical: Cleavage of the O-CH3 bond results in the loss of a methoxy radical (•OCH3), a common fragmentation for methyl esters, leading to an acylium ion.[4]

  • Loss of the Ester Group: The entire carbomethoxy group (•COOCH3) can be lost, resulting in a fluorinated benzyl alcohol cation.

The "Ortho Effect"

The proximity of the hydroxymethyl and methyl ester groups can lead to unique fragmentation pathways known as the "ortho effect."[5] This can involve intramolecular hydrogen rearrangement and the elimination of neutral molecules like methanol (CH3OH) or water (H2O).

  • Loss of Methanol: A hydrogen atom from the hydroxymethyl group can be transferred to the ester group, leading to the elimination of a neutral methanol molecule.

  • Loss of Water: The molecular ion can lose a molecule of water, particularly if there is a suitable hydrogen atom available for transfer.

Visualizing the Fragmentation

The following diagrams illustrate the predicted major fragmentation pathways for Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

fragmentation1 M Methyl 4-fluoro-2-(hydroxymethyl)benzoate (M+•) m/z = 184 F1 [M - •OCH3]+ m/z = 153 M->F1 - •OCH3 F2 [M - H2O]+• m/z = 166 M->F2 - H2O F3 [M - CH3OH]+• m/z = 152 M->F3 - CH3OH (ortho effect)

Caption: Primary fragmentation pathways of the molecular ion.

fragmentation2 F1 [M - •OCH3]+ m/z = 153 F4 [C7H4FO]+ m/z = 123 F1->F4 - CO

Caption: Secondary fragmentation of the m/z 153 ion.

Protocol for GC-MS Analysis

This protocol provides a starting point for the analysis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate. Optimization may be required based on the specific instrumentation used.

Sample Preparation
  • Solvent Selection: Use a high-purity volatile solvent such as methanol, ethyl acetate, or dichloromethane.

  • Concentration: Prepare a 1 mg/mL stock solution of the sample.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

Instrumentation and Parameters
Parameter Setting Rationale
Gas Chromatograph
Injection Volume1 µLPrevents column overloading and peak distortion.
Injector Temperature250 °CEnsures rapid volatilization of the analyte.
Injection ModeSplit (50:1)Suitable for a concentrated sample to avoid detector saturation.
Carrier GasHeliumProvides good separation efficiency.
Column30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of aromatic compounds.
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minAllows for good separation from solvent and potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible fragmentation patterns.
Ionization Energy70 eVA standard energy that provides extensive and reproducible fragmentation.
Mass Range40-300 amuCovers the molecular ion and expected fragment ions.
Source Temperature230 °CMaintains the analyte in the gas phase without thermal degradation.
Quadrupole Temp.150 °CEnsures consistent ion transmission.

Interpreting the Mass Spectrum

A systematic approach is crucial for accurate interpretation.

  • Identify the Molecular Ion (M+•): Look for a peak at m/z 184, corresponding to the molecular weight of the compound. The intensity of this peak may be low due to the instability of the molecular ion.

  • Identify Key Fragment Ions: Compare the observed peaks with the predicted fragmentation patterns.

    • m/z 153: Loss of a methoxy radical (•OCH3).

    • m/z 152: Loss of methanol (CH3OH) via the ortho effect.

    • m/z 166: Loss of water (H2O).

    • m/z 123: Subsequent loss of carbon monoxide (CO) from the m/z 153 fragment.

  • Determine the Base Peak: The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. For compounds with a benzyl alcohol moiety, a peak at m/z 91 (tropylium ion) is often very prominent.[2][3]

  • Analyze Isotopic Peaks: Look for small peaks at M+1 and M+2. The relative abundances of these peaks can help confirm the elemental composition.

Predicted Mass Spectrum Data Summary
m/z Predicted Fragment Neutral Loss Significance
184[C9H9FO3]+•-Molecular Ion (M+•)
166[C9H7FO2]+•H2OLoss of water
153[C8H6FO2]+•OCH3Loss of methoxy radical
152[C8H5FO2]+•CH3OHOrtho effect elimination
123[C7H4FO]+CO (from m/z 153)Secondary fragmentation
91[C7H7]+-Tropylium ion (potential)

Conclusion

The mass spectrum of Methyl 4-fluoro-2-(hydroxymethyl)benzoate provides a wealth of structural information. By understanding the fundamental principles of mass spectrometry and the specific fragmentation pathways of aromatic esters and benzyl alcohols, researchers can confidently identify this compound and assess its purity. The protocols and interpretive guidelines presented in this application note serve as a robust framework for the analysis of this and structurally related molecules, thereby supporting advancements in pharmaceutical research and development.

References

  • Das, P. K., & Gope, R. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 710(1-2), 195-200. Retrieved from [Link]

  • Dasgupta, A., & Raisuddin, S. (1994). Gas Chromatographic-Mass Spectrometric Identification and Quantitation of Benzyl Alcohol from Human Serum and Postmortem Blood a. Journal of Forensic Sciences, 39(3), 698-703. Retrieved from [Link]

  • Kovács, P., & Kuki, Á. (2013). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 48(8), 915-926. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-4-(hydroxymethyl)benzoate. Retrieved from [Link]

  • Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

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Application

Application Note: Structural Elucidation of Methyl 4-fluoro-2-(hydroxymethyl)benzoate using Fourier-Transform Infrared (FTIR) Spectroscopy

Abstract Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a key substituted benzoate intermediate utilized in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Accurate and efficient confirm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a key substituted benzoate intermediate utilized in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Accurate and efficient confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final product. This application note provides a comprehensive guide to the analysis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate using Fourier-Transform Infrared (FTIR) spectroscopy. We present a detailed, field-proven protocol using Attenuated Total Reflectance (ATR)-FTIR, discuss the theoretical basis for spectral interpretation, and provide an authoritative breakdown of the characteristic absorption bands expected for this molecule. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

Introduction: The Role of FTIR in Characterizing Synthetic Intermediates

FTIR spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, FTIR provides a unique spectral "fingerprint" of a compound.[3] For a molecule like Methyl 4-fluoro-2-(hydroxymethyl)benzoate, which contains multiple key functional groups—a hydroxyl group, an aromatic ester, and a C-F bond—FTIR analysis serves as a first-line method for structural verification and purity assessment. Its speed and minimal sample preparation requirements make it an ideal tool for in-process reaction monitoring and final product confirmation.

Molecular Structure of Interest:

  • Compound Name: Methyl 4-fluoro-2-(hydroxymethyl)benzoate

  • Molecular Formula: C₉H₉FO₃

  • Molecular Weight: 184.17 g/mol [4]

  • Key Functional Groups:

    • Hydroxyl (-OH) from a primary benzyl alcohol

    • Carbonyl (C=O) from an aromatic ester

    • Carbon-Oxygen (C-O) bonds from the ester and alcohol

    • Aromatic Ring (substituted benzene)

    • Carbon-Fluorine (C-F) bond

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity, speed, and the elimination of sample preparation steps like creating KBr pellets.[5][6] The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[7]

Materials and Instrumentation
  • Sample: Methyl 4-fluoro-2-(hydroxymethyl)benzoate, solid powder.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol, and soft laboratory tissues (e.g., Kimwipes).

Instrument Parameters

A robust starting point for acquiring a high-quality spectrum involves the following parameters. The rationale is to balance signal acquisition time with spectral quality. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands for most organic molecules.[8][9]

ParameterRecommended ValueRationale
Scan Range 4000 – 400 cm⁻¹Covers the entire mid-infrared region where fundamental molecular vibrations occur.
Resolution 4 cm⁻¹Provides an excellent balance between resolving distinct peaks and maintaining a high signal-to-noise ratio.[10]
Number of Scans 16 to 32Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.[8]
Data Format Transmittance or AbsorbanceAbsorbance is often preferred for quantitative analysis, while transmittance is traditionally displayed.
Step-by-Step Measurement Protocol

The following workflow ensures reproducible and high-quality spectral acquisition.

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Measurement cluster_cleanup Post-Measurement A 1. Clean ATR Crystal (Isopropanol/Ethanol) B 2. Acquire Background Spectrum (Clean, empty crystal) A->B Ensures no solvent residue C 3. Place Small Amount of Solid Sample on Crystal B->C Reference for atmosphere (CO₂, H₂O) D 4. Apply Consistent Pressure (Ensure good contact) C->D E 5. Acquire Sample Spectrum D->E Initiate data collection F 6. Clean ATR Crystal Thoroughly E->F Prevents cross-contamination

Caption: Experimental workflow for ATR-FTIR analysis.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a soft tissue dampened with isopropanol or ethanol and allow it to fully evaporate. This removes any residues from previous measurements.[8][11]

  • Background Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This is a critical step to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, ensuring they do not interfere with the sample spectrum.[11]

  • Sample Application: Place a small amount of the solid Methyl 4-fluoro-2-(hydroxymethyl)benzoate powder onto the center of the ATR crystal. Only a few milligrams are needed.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid and the ATR crystal, which is essential for a strong, high-quality signal.[12]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the pre-defined instrument parameters.

  • Post-Measurement Cleaning: After the measurement is complete, retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.[5]

Spectral Interpretation and Data Analysis

The resulting FTIR spectrum should be processed with a baseline correction to account for any shifts in the spectral baseline.[13] The primary analysis involves identifying the key absorption bands and assigning them to the corresponding functional groups of the molecule.[14]

Expected Characteristic Absorption Bands

The following table summarizes the expected vibrational frequencies for Methyl 4-fluoro-2-(hydroxymethyl)benzoate, compiled from established spectral correlation data.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Shape
3500 – 3200Alcohol (-OH)O-H Stretch (H-bonded)Strong, Broad
3100 – 3000Aromatic C-HC-H StretchMedium to Weak, Sharp
~2950, ~2850Aliphatic C-H (-CH₂-, -OCH₃)C-H StretchMedium, Sharp
1730 – 1715 Aromatic Ester (C=O) C=O Stretch Very Strong, Sharp
1610 – 1580Aromatic RingC=C StretchMedium, Sharp
1510 – 1450Aromatic RingC=C StretchMedium, Sharp
1310 – 1250Aromatic Ester (Ar-CO-O)Asymmetric C-O StretchStrong, Sharp
1250 – 1000C-F & C-OC-F Stretch & C-O StretchStrong, Sharp
1130 – 1100Ester (O-C-C)Symmetric C-O StretchStrong, Sharp
900 – 675Aromatic RingC-H Out-of-Plane BendStrong to Medium, Sharp
Detailed Spectral Region Analysis
  • 3500 – 3200 cm⁻¹ (Hydroxyl Region): The most prominent feature in this region will be a strong and characteristically broad absorption band corresponding to the O-H stretching vibration of the hydroxymethyl group.[15][16] The broadness is a direct result of intermolecular hydrogen bonding between molecules in the solid state.[17][18] Its presence is a primary confirmation of the alcohol functionality.

  • 3100 – 2850 cm⁻¹ (C-H Stretching Region): This region will contain multiple sharp peaks. Weaker peaks appearing just above 3000 cm⁻¹ are characteristic of C-H stretching on the aromatic ring.[19][20] Stronger, sharp peaks just below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the methyl ester (-OCH₃) and methylene (-CH₂OH) groups.

  • 1730 – 1715 cm⁻¹ (Carbonyl Region): A very strong, sharp peak in this range is the definitive signature of the ester's carbonyl (C=O) group.[21] Its position confirms it is an aromatic ester, as conjugation with the benzene ring slightly lowers the frequency compared to a saturated ester.[22][23] This is often the most intense peak in the entire spectrum.

  • 1610 – 1450 cm⁻¹ (Aromatic Region): Two or more sharp, medium-intensity peaks will appear in this region, corresponding to the carbon-carbon double bond stretching vibrations within the benzene ring.[19][20] These peaks confirm the presence of the aromatic core.

  • 1310 – 1000 cm⁻¹ (Fingerprint Region - C-O and C-F Bonds): This complex region is highly specific to the molecule.[3] Key features to identify are the two strong C-O stretching bands of the ester group, typically found around 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹.[22][24] The C-O stretch from the primary alcohol will also appear in this range, often around 1050 cm⁻¹.[25] Critically, the strong C-F stretching vibration is also expected in this region, typically between 1250-1000 cm⁻¹, and will likely overlap with the C-O bands.

  • Below 900 cm⁻¹ (Out-of-Plane Bending): Strong, sharp absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[20]

Data Analysis and Verification Workflow

Data_Analysis_Workflow A Raw Acquired Spectrum B 1. Perform Baseline Correction A->B C 2. Peak Picking & Labeling (Identify key wavenumbers) B->C D 3. Assign Peaks to Functional Groups (Using correlation table) C->D E 4. Verify All Expected Groups (O-H, C=O, C-O, Ar, C-F) D->E Self-Validation Step G Structural Confirmation E->G F 5. Compare to Reference Spectrum (If available) F->G Optional but Recommended

Caption: Logical workflow for spectral data analysis and interpretation.

Conclusion

FTIR spectroscopy, particularly using the ATR technique, provides a rapid, reliable, and robust method for the structural confirmation of Methyl 4-fluoro-2-(hydroxymethyl)benzoate. By systematically analyzing the key regions of the spectrum—specifically the broad O-H stretch, the intense C=O ester stretch, and the characteristic aromatic and fingerprint region bands—a researcher can confidently verify the molecular identity and purity of this important synthetic intermediate. This self-validating system, where the presence of all expected functional groups is confirmed, is essential for maintaining high standards of quality and integrity in drug development and chemical synthesis.

References

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Available at: [Link]

  • Tantishaiyakul, V., & Chuchom, T. (1998). Fourier Transform Infrared Spectrometric Determination of Benzyl Alcohol and Benzaldehyde. The Thai Journal of Pharmaceutical Sciences. Available at: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • Mat-Cre. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • Scribd. (n.d.). FTIR Analysis of Esters Identification. Available at: [Link]

  • International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Available at: [Link]

  • International Journal of Engineering Research & Technology. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to read and interpret FTIR spectroscope of organic material. Indonesian Journal of Science & Technology. Available at: [Link]

  • protocols.io. (2020). ATR FTIR spectroscopy of aqueous cell culture. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link]

  • CORE. (2012). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Available at: [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of liquid benzyl alcohol. Available at: [Link]

  • Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • MDPI. (2018). Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Available at: [Link]

  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Spectroscopy Online. (2025). Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-4-(hydroxymethyl)benzoate. Available at: [Link]

  • YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Available at: [Link]

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Method

protocol for esterification of 4-fluoro-2-(hydroxymethyl)benzoic acid

An Application Note and Protocol for the Selective Esterification of 4-Fluoro-2-(hydroxymethyl)benzoic Acid Authored by: A Senior Application Scientist Introduction: The Significance of Fluorinated Benzoic Acid Esters In...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Selective Esterification of 4-Fluoro-2-(hydroxymethyl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Benzoic Acid Esters

In the landscape of modern drug discovery and development, fluorinated organic molecules hold a position of paramount importance. The strategic incorporation of fluorine atoms into a drug candidate's structure can profoundly enhance its metabolic stability, binding affinity, and membrane permeability. 4-Fluoro-2-(hydroxymethyl)benzoic acid is a valuable bifunctional building block, featuring both a carboxylic acid and a primary alcohol. Its esters are key intermediates in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive overview of the chemical principles and a detailed, field-proven protocol for the selective esterification of the carboxylic acid moiety of this molecule, leaving the hydroxymethyl group intact.

Strategic Considerations for Selective Esterification

The primary challenge in the esterification of 4-fluoro-2-(hydroxymethyl)benzoic acid lies in the presence of two nucleophilic functional groups: the carboxylic acid and the primary alcohol. A successful protocol must selectively target the carboxylic acid for esterification while preserving the hydroxymethyl group for subsequent synthetic transformations. This requires a careful selection of reaction methodology. We will explore three common yet distinct approaches: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Method 1: Fischer-Speier Esterification

This classic method involves the reaction of a carboxylic acid with an excess of an alcohol under strong acid catalysis (typically H₂SO₄ or HCl).[1] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is used, acting as both reactant and solvent.[1] This approach is robust, cost-effective, and scalable.

  • Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation completes the cycle, regenerating the acid catalyst.

  • Suitability: For 4-fluoro-2-(hydroxymethyl)benzoic acid, the Fischer esterification is highly effective for forming simple alkyl esters (e.g., methyl or ethyl esters). The primary alcohol of the substrate is significantly less reactive under these conditions than the external alcohol solvent, which is present in a large molar excess, thus ensuring high selectivity for the desired product.

Method 2: Steglich Esterification

The Steglich esterification is a powerful method that proceeds under mild, neutral conditions, making it ideal for substrates with acid- or base-sensitive functional groups.[2][3] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][4]

  • Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[4] DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to form an even more reactive N-acylpyridinium species.[4] This "active ester" is then readily displaced by the alcohol to form the desired ester product. The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[2]

  • Suitability: While effective, this method is often employed for more complex or sterically hindered alcohols where the Fischer method might fail.[4] For simple esterifications of our substrate, the cost and atom economy of the Steglich method may be less favorable than the Fischer-Speier approach.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is another exceptionally mild method for forming esters, which typically converts a primary or secondary alcohol to an ester with inversion of stereochemistry.[5][6] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

  • Mechanism: PPh₃ and DEAD combine to form a phosphonium salt.[6] The alcohol attacks this species, forming an oxyphosphonium salt, which is a superb leaving group. The carboxylate, acting as the nucleophile, then displaces the activated alcohol via an Sₙ2 mechanism to form the ester.[7]

  • Suitability: The standard Mitsunobu protocol is designed to activate an alcohol for attack by a carboxylic acid nucleophile. To esterify the carboxylic acid of our substrate, a modified approach would be required, which is less direct than the Fischer or Steglich methods. Therefore, for this specific transformation, the Mitsunobu reaction is not the recommended pathway.

Recommended Protocol: Fischer-Speier Methyl Esterification

Based on its efficiency, scalability, and selectivity for this substrate, the Fischer-Speier esterification is the recommended method. The following protocol details the synthesis of methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Reagent and Materials Data
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
4-Fluoro-2-(hydroxymethyl)benzoic acidC₈H₇FO₃170.14[8]5.00 g29.4Starting Material
Methanol (Anhydrous)CH₃OH32.04100 mL~2470Reactant/Solvent
Sulfuric Acid (Conc.)H₂SO₄98.082.0 mL~37.6Catalyst
Ethyl AcetateC₄H₈O₂88.11200 mL-Extraction Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01150 mL-Neutralizing Wash
Saturated Sodium Chloride Solution (Brine)NaCl58.4450 mL-Aqueous Wash
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-Drying Agent
Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve 5.0 g of starting material in 100 mL of anhydrous methanol in a 250 mL round-bottom flask. B 2. Cool flask in an ice bath. A->B C 3. Slowly add 2.0 mL of concentrated H₂SO₄. B->C D 4. Attach reflux condenser and heat to reflux (65-70°C) for 4-6 hours. C->D E 5. Monitor reaction by TLC. D->E F 6. Cool reaction to room temperature. E->F Upon Completion G 7. Remove methanol under reduced pressure (rotary evaporator). F->G H 8. Dissolve residue in 100 mL of ethyl acetate. G->H I 9. Transfer to separatory funnel. Wash with sat. NaHCO₃ (3x50 mL). H->I J 10. Wash with brine (1x50 mL). I->J K 11. Dry organic layer over anhydrous Na₂SO₄. J->K L 12. Filter and concentrate solvent under reduced pressure. K->L M 13. Purify by column chromatography (if necessary). L->M N 14. Characterize product by HPLC, GC-MS, and NMR. M->N

Caption: Workflow for Fischer Esterification of 4-fluoro-2-(hydroxymethyl)benzoic acid.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (29.4 mmol) of 4-fluoro-2-(hydroxymethyl)benzoic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Place the flask in an ice-water bath to cool the solution to 0-5°C. While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid dropwise. Causality Note: The addition is performed slowly and at a low temperature to safely dissipate the heat generated from the acid's dissolution in methanol.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Dissolve the concentrated residue in 100 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel.

  • Neutralization Wash: Wash the organic layer sequentially with three 50 mL portions of saturated sodium bicarbonate solution.[9] Causality Note: This step is critical to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Be cautious during the first wash as CO₂ gas evolution may cause pressure buildup; vent the funnel frequently.

  • Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).[10] Causality Note: The brine wash helps to remove residual water and break up any emulsions.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, methyl 4-fluoro-2-(hydroxymethyl)benzoate, is often obtained in high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through rigorous in-process and final product validation steps.

  • In-Process Control (TLC): Regular monitoring by TLC provides a real-time assessment of the reaction's conversion rate. A co-spot of the reaction mixture with the starting material allows for unambiguous confirmation of its consumption.

  • Purity Assessment (HPLC/GC-MS): The purity of the final isolated product must be quantitatively determined. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of benzoate esters.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to confirm the identity and purity of the volatile ester product.[13][14]

  • Structural Confirmation (NMR): The definitive structure of the product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show the appearance of a new singlet corresponding to the methyl ester protons (around 3.9 ppm), and ¹³C NMR will confirm the presence of the ester carbonyl carbon.

By integrating these analytical checkpoints, the protocol becomes a self-validating system, ensuring that the final product meets the required standards of identity and purity for use in subsequent research and development activities.

References

  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. Benchchem.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.
  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher.
  • METHYL 4-FLUORO-2-HYDROXYBENZOATE. ChemicalBook.
  • Steglich esterification. Grokipedia.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Semantic Scholar.
  • 4-Fluoro-2-(hydroxymethyl)benzoic acid. ChemScene.
  • Mitsunobu reaction. Wikipedia.
  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib.
  • 4-Fluoro-2-(hydroxymethyl)benzoic acid. Fluorochem.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.
  • Steglich Esterification. Organic Chemistry Portal.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. China Papers.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Lab5 procedure esterification. N/A.
  • High-performance liquid chromatography method for the analysis of sodium benzoate. SciSpace.
  • Fischer Esterification-Typical Procedures. OperaChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Building Blocks

Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: F-SYNTH-001 Welcome to the Fluorination Support Hub You are likely here because the Carbon-Fluorine (C-F) bond—the "hercules" of organic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: F-SYNTH-001

Welcome to the Fluorination Support Hub

You are likely here because the Carbon-Fluorine (C-F) bond—the "hercules" of organic chemistry—is fighting back. Whether you are dealing with the thermal instability of DAST, the hygroscopic nightmares of "naked" fluoride, or the regioselectivity of Selectfluor®, this guide treats your synthesis as a system to be debugged, not just a recipe to follow.

Module 1: Nucleophilic Fluorination (The "Naked" Fluoride Paradox)

Context: You are attempting an SN2 or SNAr reaction using metal fluorides (KF, CsF) and yields are <10%.

The Core Issue: The Solvation Shell

Fluoride (F⁻) is a "hard" nucleophile with a high charge density. In protic solvents, it forms a tight hydration shell (H-bonding) that kills its nucleophilicity. In aprotic solvents, it is reactive but the counter-ion (K⁺, Cs⁺) forms a tight lattice structure that is insoluble.

Troubleshooting Protocol

Q: My KF reaction is heterogeneous and stuck. Should I heat it? A: STOP. Heating undissolved KF often leads to decomposition or polymerization of your substrate before fluorination occurs.

  • The Fix: You must break the lattice energy without solvating the fluoride ion with water.

    • Reagent Grade: Standard KF is often too crystalline (low surface area). Switch to Spray-Dried KF (surface area ~1.3 m²/g vs <0.1 m²/g for standard).

    • Phase Transfer: Add 18-Crown-6 (for KF) or 18-Crown-6/PEG (for CsF). This encapsulates the cation, solubilizing the "naked" fluoride ion in organic solvents like Acetonitrile or DMF.

    • The "Bake-Out": KF is hygroscopic. Flame-dry your KF under high vacuum in the reaction vessel before adding solvent.

Q: I'm getting elimination (alkene) instead of substitution. A: "Naked" fluoride is also a strong base.

  • The Adjustment: Switch to CsF in t-Amyl alcohol or use TBAF (anhydrous) . If basicity is the killer, consider the Halex reaction (Halogen Exchange) on an aryl chloride/bromide using spray-dried KF in DMSO at 120°C, which is less prone to elimination than alkyl substrates.

Module 2: Deoxofluorination (Safety & Stability)

Context: Converting Alcohols (R-OH) or Ketones (R=O) to Fluorides using S-F reagents.

The Core Issue: Thermal Runaway

DAST (Diethylaminosulfur trifluoride) is the industry standard but is thermally unstable above 50°C [1]. It releases HF and can detonate if heated rapidly.

Comparative Data: Stability Profile
ReagentPhysical StateDecomposition Onset (DSC)HF Generation?
DAST Yellow Liquid~50-60°C (Violent)Yes (Hydrolysis)
Deoxo-Fluor® Liquid~70°CYes
XtalFluor-E® Crystalline Solid>119°C No (Needs promoter)
Fluolead™ Crystalline Solid>140°CNo
Troubleshooting Protocol

Q: My DAST reaction turned black and smoked. What happened? A: You likely added DAST too fast or at room temperature. The reaction is exothermic.

  • The Fix:

    • Cryogenic Addition: Always add DAST at -78°C (DCM solvent).

    • Warm Slowly: Allow the bath to warm to RT naturally over 4-6 hours.

    • The Safer Alternative: Switch to XtalFluor-E or XtalFluor-M [2]. These are salts (BF₄⁻) that do not generate free HF and are stable solids. Note: XtalFluor requires an exogenous fluoride source (e.g., Et₃N·3HF) to work.

Q: How do I quench a DAST reaction safely? A: Do NOT pour water into the reaction.

  • Protocol: Dilute the reaction mixture with DCM. Pour the mixture slowly into a saturated NaHCO₃ solution containing ice. The evolution of CO₂ will be vigorous.

Module 3: Electrophilic Fluorination (Selectivity Tuning)

Context: Fluorinating electron-rich centers (enols, aromatics) using N-F reagents (Selectfluor®, NFSI).[1]

The Core Issue: Regioselectivity

Selectfluor is a radical-cation salt. Its selectivity is highly dependent on the solvent mechanism (Single Electron Transfer vs. Polar).

Troubleshooting Protocol

Q: I am getting a mixture of ortho/para isomers, or side-chain fluorination. A: You can tune this by changing the "Solvent Cage."

  • The Switch:

    • Acetonitrile (MeCN): Favors ionic mechanisms (SN2-like attack on F⁺). Promotes ring fluorination.[2]

    • Methanol (MeOH): Can promote radical pathways or solvate the intermediate differently. Often favors side-chain functionalization or specific regioselectivity in styrenes [3].

Q: Selectfluor is not dissolving in my non-polar solvent. A: Selectfluor is a salt (BF₄⁻).

  • The Fix: Use Acetonitrile or Nitromethane . If you must use a non-polar solvent (like Toluene), switch to NFSI (N-Fluorobenzenesulfonimide), which is soluble in organic solvents but less reactive (requires activation with a base like LiHMDS).

Module 4: Trifluoromethylation (The Ruppert-Prakash Trap)

Context: Adding -CF₃ to carbonyls using TMS-CF₃ (Ruppert-Prakash Reagent).

The Core Issue: The "Stalled" Intermediate

The reaction produces a silyl ether intermediate that must be hydrolyzed. If the initiator is "wet," the TMS-CF₃ hydrolyzes to fluoroform (CF₃H) gas before reacting.

Troubleshooting Protocol

Q: I see bubbling, but no product. A: The bubbling is CF₃H gas escaping. Your initiator (TBAF) was wet.

  • The Fix:

    • Initiator: Use CsF (dried) or TBAT (tetrabutylammonium difluorotriphenylsilicate) which is non-hygroscopic.

    • Lewis Base Activation: You don't always need fluoride. A hard Lewis base like KOtBu or even DMF can initiate the reaction in strict anhydrous conditions.

Visualizing the Workflow
Diagram 1: Reagent Selection Logic

Use this tree to select the safest and most effective reagent for your substrate.

FluorinationLogic Start Substrate Type Nucleophile Nucleophile (Alcohol, Ketone, Acid) Start->Nucleophile Electron Rich Electrophile Electrophile (Enol, Aromatic, Carbanion) Start->Electrophile Electron Poor/Anion Deox Deoxofluorination (OH -> F) Nucleophile->Deox Substrate = Alcohol/Ketone Subst Substitution (LG -> F) Nucleophile->Subst Substrate = Halide/Tosylate Select Selectfluor (Polar Solvents) Electrophile->Select General Purpose NFSI NFSI (Non-polar/Base mediated) Electrophile->NFSI Strong Base Req. SafetyCheck Is Thermal Stability Critical? Deox->SafetyCheck KF Spray-Dried KF + 18-C-6 (Standard) Subst->KF General Use TBAF Anhydrous TBAF (Sensitive) Subst->TBAF High Solubility Req. DAST DAST / Deoxo-Fluor (Use at -78°C) SafetyCheck->DAST No (Small Scale) Xtal XtalFluor + Promoter (Safe, High Temp) SafetyCheck->Xtal Yes (Scale-up)

Caption: Decision matrix for selecting fluorination reagents based on substrate electronics and safety constraints.

Diagram 2: The "Dry Fluoride" Troubleshooting Loop

Follow this loop if your SN2 fluorination yields are low.

DryFluoride Check1 Yield < 10%? Check2 Is KF Crystalline? Check1->Check2 Yes Action1 Switch to Spray-Dried KF Check2->Action1 Yes Check3 Solvent Wet? Check2->Check3 No Action1->Check3 Action2 Add 3Å Mol Sieves & Flame Dry KF Check3->Action2 Yes Check4 Heterogeneous? Check3->Check4 No Action2->Check4 Action3 Add 18-Crown-6 (Phase Transfer) Check4->Action3 Yes Success Reaction Proceeding Check4->Success No Action3->Success

Caption: Step-by-step troubleshooting for activating nucleophilic fluoride sources.

Module 5: Analysis & Purification Tips
  • Chromatography: Fluorinated compounds often have very similar Rf values to their non-fluorinated precursors.

    • Tip: Use Fluorinated Stationary Phases (e.g., FluoroSep) if C18 fails. The "fluorous interaction" can separate species based on fluorine content.

  • NMR:

    • Always run 19F NMR (decoupled).

    • Coupling: Watch for 1JC-F (~160-200 Hz) in 13C NMR. It splits your carbon signals into doublets, which confirms the C-F bond formation but can confuse integration if not anticipated.

References
  • BenchChem. (2025).[3][4] A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Retrieved from

  • Manchester Organics. (2010).[5] XtalFluor Reagents: Safer and More Stable than DAST.[2][5][6][7] Retrieved from

  • ACS Publications. (2011). Selectfluor: Mechanistic Insight and Applications - Solvent Effects. Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2021). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) User Guide. Retrieved from

  • National Institutes of Health (NIH). (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability. Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

Welcome to the technical support center for the synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this synthesis, improve yields, and troubleshoot common experimental issues.

The primary synthetic challenge in obtaining Methyl 4-fluoro-2-(hydroxymethyl)benzoate lies in the chemoselective reduction of one of the two ester groups of the starting material, dimethyl 4-fluorophthalate. This guide provides in-depth, field-proven insights to master this selective transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and solve experimental problems.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I fix them?

Low yield is the most common issue and can stem from several factors, including incomplete reaction, over-reduction, or the formation of side-products.

Answer:

Let's break down the potential causes:

  • Incomplete Reaction: If the starting material, dimethyl 4-fluorophthalate, remains largely unconsumed, the reaction has not gone to completion.

    • Troubleshooting Steps:

      • Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product, being more polar than the starting diester, will have a lower Rf value.

      • Reagent Stoichiometry: The stoichiometry of the reducing agent is critical. While a 1:1 molar ratio is theoretically sufficient for selective reduction, practical applications may require a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. However, a large excess will promote over-reduction.

      • Temperature and Time: Many selective reductions are performed at low temperatures (0 °C to room temperature) to control reactivity.[1] If the reaction is sluggish, consider allowing it to warm slowly to room temperature and extending the reaction time. Monitor via TLC to determine the optimal endpoint.

  • Over-reduction to Diol: The most significant contributor to low yield is often the over-reduction of the starting material to the symmetrical diol, (4-fluoro-1,3-phenylene)dimethanol.

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and commonly used reagent for this type of selective reduction, especially when its reactivity is modulated by the solvent system (e.g., a mixture of THF and methanol).[1] Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are too reactive and will almost certainly lead to the diol.

      • Temperature Control: Maintain strict temperature control. Initiating the reaction at 0 °C or even lower temperatures is crucial to temper the reducing agent's reactivity.

      • Controlled Reagent Addition: Add the reducing agent slowly, portion-wise or as a solution via a dropping funnel, to the solution of the diester. This maintains a low instantaneous concentration of the reductant, favoring the mono-reduction.

  • Formation of Side-Products: Hydrolysis of the ester groups to the corresponding carboxylic acids can occur if water is present in the reaction mixture.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture.

Question 2: I'm struggling to purify the final product. How can I effectively separate it from the starting material and the diol byproduct?

Answer:

Purification requires exploiting the polarity differences between the starting material, the desired product, and the primary byproduct.

  • Separating Product from Starting Material (Dimethyl 4-fluorophthalate):

    • Method: Flash column chromatography on silica gel is the most effective method.

    • Eluent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 10-15% ethyl acetate in hexane) to elute the non-polar starting material first. Gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexane) to elute your desired product, Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

  • Separating Product from Diol Byproduct ((4-fluoro-1,3-phenylene)dimethanol):

    • Method: The diol is significantly more polar than your mono-alcohol product. During column chromatography, it will elute much later, often requiring a highly polar mobile phase (e.g., 50-70% ethyl acetate in hexane or even a small percentage of methanol).

    • Recrystallization: If the product is obtained as a solid and is sufficiently pure after chromatography, recrystallization can be used for final polishing. A solvent system of ethyl acetate/hexane or toluene can be effective.

Question 3: The reaction is very sluggish or fails to start. What should I check?

Answer:

A stalled reaction often points to issues with reagent quality or activation.

  • Reagent and Solvent Quality:

    • Reducing Agent: Sodium borohydride can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.

    • Solvents: Ensure solvents are anhydrous. THF, a common solvent for these reactions, can contain peroxides and water if not stored correctly. Using freshly distilled or purchased anhydrous grade solvent is critical.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can modulate the reactivity of NaBH₄. While NaBH₄ reacts with protic solvents like methanol, a controlled amount of methanol in an inert solvent like THF can actually facilitate the reduction by forming alkoxyborohydrides, which are the active reducing species.[1] A common system is THF with a slow addition of methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing Methyl 4-fluoro-2-(hydroxymethyl)benzoate?

Answer:

The most widely accepted and efficient method is the chemoselective reduction of dimethyl 4-fluorophthalate. This approach is favored due to the availability of the starting material and the straightforward, single-step conversion to the desired product. The key is controlling the reaction conditions to favor mono-reduction over di-reduction.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Products SM Dimethyl 4-fluorophthalate Reaction Selective Reduction SM->Reaction 1. NaBH4, Anhydrous THF 2. Methanol (slow addition) 3. 0°C to RT Product Methyl 4-fluoro-2- (hydroxymethyl)benzoate Reaction->Product Desired Product Byproduct (4-fluoro-1,3-phenylene)dimethanol (Over-reduction Byproduct) Reaction->Byproduct Potential Byproduct

Caption: Synthetic workflow for Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Q2: Which reducing agents are best for this selective reduction?

Answer:

The choice of reducing agent is paramount for achieving high selectivity. A comparison of suitable reagents is provided below.

Reducing AgentFormulaSelectivityReactivityCost & HandlingKey Considerations
Sodium Borohydride NaBH₄Good to ExcellentModerateLow cost; relatively safe to handle.Reactivity is highly dependent on the solvent system. Ideal for this transformation.[1]
Lithium Borohydride LiBH₄GoodHigher than NaBH₄More expensive; more reactive with protic solvents.Offers higher reactivity if NaBH₄ is too slow, but with an increased risk of over-reduction.
Diisobutylaluminium Hydride DIBAL-HExcellentHighExpensive; requires strict anhydrous and low-temperature conditions. Pyrophoric.Typically used for reducing esters to aldehydes at very low temperatures. Can be used for reduction to alcohols, but control is difficult.
Lithium Aluminum Hydride LiAlH₄PoorVery HighModerate cost; highly reactive and dangerous with water.Not recommended. It is too powerful and will readily reduce both ester groups to the diol.[1]
Q3: What are the critical parameters to control for maximizing yield?

Answer:

Maximizing the yield of the desired mono-reduced product hinges on carefully balancing several experimental parameters to favor the desired reaction pathway over the formation of byproducts.

G cluster_params Key Control Parameters center Maximize Yield & Selectivity Temp Temperature Control (0°C → RT) center->Temp Controls Reactivity Stoich Reagent Stoichiometry (1.1-1.5 eq.) center->Stoich Avoids Over-reduction Solvent Anhydrous Solvent (e.g., THF) center->Solvent Prevents Hydrolysis Addition Slow Reagent Addition center->Addition Maintains Low [Reductant]

Caption: Key parameters for optimizing the synthesis reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the selective reduction of dimethyl 4-fluorophthalate.

Objective: To synthesize Methyl 4-fluoro-2-(hydroxymethyl)benzoate with high yield and purity.

Materials:

  • Dimethyl 4-fluorophthalate

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dimethyl 4-fluorophthalate (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of ester).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reduction:

    • While stirring at 0 °C, add sodium borohydride (1.2 eq) to the solution portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

    • After the NaBH₄ addition is complete, slowly add anhydrous methanol (1.0 eq) dropwise via a syringe over 30 minutes. The addition of methanol will cause gas evolution (hydrogen); ensure adequate ventilation and control the addition rate.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexane). The reaction is typically complete within 2-4 hours at room temperature.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.[2]

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to yield Methyl 4-fluoro-2-(hydroxymethyl)benzoate as a pure solid or oil.

References

  • Rohr-chem. (n.d.). Chemoselective and stereoselective reductions with modified borohydride reagents. Retrieved from Rohr-chem. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Products in the Synthesis of Substituted Benzoates

Welcome to the technical support center for the synthesis of substituted benzoates. This guide is designed for researchers, chemists, and drug development professionals who encounter common challenges with side product f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzoates. This guide is designed for researchers, chemists, and drug development professionals who encounter common challenges with side product formation during their experiments. Here, we move beyond simple protocols to explore the underlying mechanisms of these issues and provide robust, field-tested solutions to enhance the purity and yield of your target compounds.

Part 1: Troubleshooting Fischer-Speier Esterification

Fischer-Speier esterification is a cornerstone of organic synthesis, but its equilibrium nature and forcing conditions can often lead to predictable yet problematic side products.

FAQ 1: My NMR shows a significant amount of unreacted carboxylic acid and my reaction has stalled. What is happening?

Answer: This is a classic case of equilibrium limitation, often exacerbated by the water produced during the reaction. The acid-catalyzed esterification is a reversible process. According to Le Chatelier's principle, as water (a product) accumulates, the equilibrium shifts back towards the starting materials (the carboxylic acid and alcohol), thus stalling the reaction.

Troubleshooting Steps:

  • Water Removal: The most effective solution is to actively remove water as it forms.

    • Dean-Stark Apparatus: For reactions using a water-immiscible solvent like toluene or hexane, a Dean-Stark trap is the industry standard for sequestering water.

    • Drying Agents: For smaller scale reactions, the addition of a drying agent like molecular sieves (3Å or 4Å) can effectively remove water from the reaction mixture.

  • Excess Reagent: Using the alcohol as the limiting reagent and the carboxylic acid in excess can be effective, but typically the more cost-effective alcohol is used in large excess (5-10 equivalents) to drive the reaction forward.

FAQ 2: I've isolated my benzoate ester, but I have a persistent, non-polar impurity that is difficult to remove by column chromatography. What is it and how can I prevent it?

Answer: The likely culprit is a dialkyl ether, formed from the acid-catalyzed dehydration of your alcohol starting material, particularly at elevated temperatures. This is especially common with secondary and tertiary alcohols which can readily form stable carbocations. For example, when using ethanol, diethyl ether can form.

Mechanism of Ether Formation:

  • Protonation of an alcohol molecule by the acid catalyst.

  • Loss of water to form a carbocation (or a protonated alcohol in the case of primary alcohols).

  • Nucleophilic attack by a second molecule of the alcohol on the carbocation (or protonated alcohol).

  • Deprotonation to yield the ether.

Prevention and Mitigation:

  • Temperature Control: This is the most critical parameter. Avoid excessive heating. For simple primary alcohols, reflux temperatures are often acceptable, but for secondary alcohols, consider running the reaction at the lowest effective temperature.

  • Catalyst Choice and Loading: While sulfuric acid is common, milder catalysts like p-toluenesulfonic acid (pTSA) can sometimes reduce the rate of side reactions. Use the minimum effective catalyst loading (typically 1-5 mol%).

  • Purification: If the ether has already formed, its non-polar nature and often similar boiling point to the product can make separation challenging. A careful fractional distillation may be effective if the boiling points are sufficiently different.

Troubleshooting Workflow for Fischer Esterification

fischer_troubleshooting observe Observe Poor Yield or Impurity check_sm Check for Unreacted Starting Material (SM) observe->check_sm check_impurity Characterize Impurity (NMR, GC-MS) observe->check_impurity water_issue Likely Cause: Water accumulation stalling equilibrium. check_sm->water_issue High SM (esp. Carboxylic Acid) ether_issue Likely Cause: Dialkyl ether from alcohol dehydration. check_impurity->ether_issue Non-polar impurity, no carbonyl group solution_water Solution: 1. Use Dean-Stark trap. 2. Add molecular sieves. 3. Use large excess of one reagent. water_issue->solution_water solution_ether Solution: 1. Lower reaction temperature. 2. Use milder acid catalyst (pTSA). 3. Reduce catalyst loading. ether_issue->solution_ether

Caption: Troubleshooting decision tree for Fischer esterification.

Part 2: Navigating Side Products in Schotten-Baumann Reactions

The acylation of alcohols and amines with acyl chlorides under basic conditions (Schotten-Baumann reaction) is generally high-yielding and rapid. However, improper control of reaction conditions can lead to unwanted byproducts.

FAQ 3: My reaction produced a significant amount of a white solid that is insoluble in my organic extraction solvent. What is it?

Answer: This is almost certainly the anhydride of your starting carboxylic acid (e.g., benzoic anhydride if using benzoyl chloride). This side product forms when the acyl chloride reacts with a carboxylate anion. The carboxylate is generated from the hydrolysis of the acyl chloride by water or hydroxide ions present in the reaction mixture.

Mechanism of Anhydride Formation:

  • Hydrolysis: Benzoyl chloride reacts with water/hydroxide to form benzoic acid/benzoate.

  • Acylation of Carboxylate: The generated benzoate anion then acts as a nucleophile, attacking another molecule of benzoyl chloride to form benzoic anhydride.

Prevention and Mitigation:

  • Anhydrous Conditions: Ensure your solvent and amine/alcohol starting material are dry. While the classic Schotten-Baumann uses aqueous base, minimizing the exposure of the acyl chloride to the aqueous phase is key.

  • Slow Addition: Add the acyl chloride slowly and sub-surface to the vigorously stirred reaction mixture. This ensures it reacts preferentially with the target nucleophile (alcohol/amine) rather than with water or hydroxide at the interface.

  • pH Control: Maintaining the recommended pH is crucial. For acylating phenols, a pH of around 10-11 is often optimal to deprotonate the phenol without causing excessive hydrolysis of the acyl chloride.

FAQ 4: My product is contaminated with a diacylated or N-acylated byproduct. How do I avoid this?

Answer: This issue arises when your nucleophile has more than one reactive site, or when the product itself can be acylated. For example, acylating an amino alcohol can result in both O- and N-acylation.

Prevention and Mitigation:

  • Stoichiometry: Use a precise 1:1 stoichiometry of the acylating agent to the nucleophile. A slight excess of the nucleophile can sometimes help consume all the acyl chloride.

  • Protecting Groups: In complex molecules with multiple nucleophilic sites (e.g., amino acids, polyols), a protecting group strategy is the most robust approach to ensure regioselectivity.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can often increase selectivity by favoring the reaction at the most nucleophilic site.

Data Summary: Impact of Base on Schotten-Baumann Reaction

BaseTypical ConditionsProsCons
NaOH/KOH 10% Aqueous solution, biphasic with organic solventInexpensive, effective for simple alcohols and amines.Can cause significant hydrolysis of acyl chloride, leading to anhydride.
Pyridine Used as solvent and base, anhydrousActs as a nucleophilic catalyst, good for hindered alcohols.Can be difficult to remove, toxic.
Triethylamine Anhydrous organic solvent (e.g., DCM, THF)Non-nucleophilic, acts only as a proton scavenger, easy to remove.Less activating than pyridine.

Part 3: General Purification Protocols

Even with optimized reaction conditions, minor impurities often remain. Here are protocols for their removal.

Experimental Protocol: Recrystallization of a Substituted Benzoate

This protocol is suitable for purifying solid benzoate esters from less soluble impurities (like benzoic acid) or more soluble ones (like ethers).

  • Solvent Selection: Choose a solvent in which your benzoate ester is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol/water, methanol, or hexane/ethyl acetate mixtures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (like charcoal or catalysts).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Purification Strategy Decision Tree

purification_choice start Crude Product Mixture is_solid Is the target compound a solid? start->is_solid is_thermo Is the compound thermally stable? is_solid->is_thermo No (Liquid) recrystallize Use Recrystallization is_solid->recrystallize Yes bp_diff Sufficient boiling point difference? is_thermo->bp_diff Yes polarity_diff Significant polarity difference? is_thermo->polarity_diff No bp_diff->polarity_diff No distill Use Distillation / Fractional Distillation bp_diff->distill Yes chromatography Use Column Chromatography polarity_diff->chromatography Yes

Caption: Decision tree for selecting a primary purification method.

References

  • O'Brien, B. A. et al. (2014). Fischer Esterification. Journal of Chemical Education, 91(4), 600-601. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Note: A general textbook reference, specific link not possible for deep content).
  • Einhorn, A. (1898). Ueber die Acylirung der Alkohole und Phenole in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 31(1), 924-929. (Historical reference for the Schotten-Baumann reaction). [Link]

  • Wang, Z. (2010). Schotten-Baumann Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

Optimization

Technical Support Center: Purification of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

Section 1: Frequently Asked Questions (FAQs) This section addresses common initial questions regarding the purification of Methyl 4-fluoro-2-(hydroxymethyl)benzoate. Q1: What are the most likely impurities I will encount...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Q1: What are the most likely impurities I will encounter during the synthesis and purification of Methyl 4-fluoro-2-(hydroxymethyl)benzoate?

A1: Impurities are typically derived from the synthetic route employed. For a common synthesis involving the reduction of a parent aldehyde or ester, you can expect:

  • Unreacted Starting Material: The corresponding methyl 4-fluoro-2-formylbenzoate (aldehyde) or dimethyl 4-fluorophthalate (diester).

  • Over-oxidation Products: If the hydroxymethyl group is sensitive to the reaction or work-up conditions, formation of the corresponding aldehyde or carboxylic acid can occur.

  • Isomeric Impurities: Depending on the regioselectivity of the synthesis, positional isomers such as Methyl 2-fluoro-4-(hydroxymethyl)benzoate may be present.[1]

  • Residual Solvents & Reagents: Solvents used in the reaction (e.g., Toluene, THF) or reagents from the work-up (e.g., acids, bases).

Causality & Rationale: The structure of Methyl 4-fluoro-2-(hydroxymethyl)benzoate contains both a primary alcohol and a methyl ester. The primary alcohol is susceptible to oxidation, while the ester can be hydrolyzed under strong acidic or basic conditions. Understanding the potential side reactions of your specific synthesis is crucial for anticipating impurities.

Q2: How can I perform a quick and effective purity assessment of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid purity check. A single spot on the TLC plate is a good preliminary indicator of high purity, whereas multiple spots confirm the presence of impurities.[2]

TLC Parameter Recommended Condition Rationale
Stationary Phase Silica Gel 60 F254 PlatesThe polar silica stationary phase effectively separates compounds of varying polarities, which is typical for this type of mixture.
Mobile Phase 30:70 Ethyl Acetate/Hexane (v/v)This solvent system provides good initial separation. The polarity can be fine-tuned to achieve an optimal Rf value for the product.
Visualization UV Light (254 nm) & Potassium Permanganate StainThe aromatic ring is UV active.[2] The permanganate stain will react with the alcohol functional group, providing a secondary visualization method.

Expert Tip: An ideal mobile phase for subsequent column chromatography will give your target compound an Rf value between 0.25 and 0.40 on the TLC plate, ensuring good separation from impurities.[2]

Q3: What are the principal laboratory-scale methods for purifying Methyl 4-fluoro-2-(hydroxymethyl)benzoate?

A3: The two most effective and widely used methods are recrystallization and flash column chromatography . The choice depends on the physical state of the crude product and the nature of the impurities.

  • Recrystallization: Ideal if the crude product is a solid and a solvent can be found in which the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[3]

  • Flash Column Chromatography: The most versatile method, capable of separating compounds with very similar polarities, and effective for both solid and oil-based crude products.[2]

Section 2: Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during purification.

Recrystallization Issues

Q4: I'm attempting recrystallization, but my product is "oiling out" into a liquid layer instead of forming solid crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or when the solution becomes supersaturated at a temperature where the solute's solubility is still too high for crystal nucleation.[2]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling is Critical: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling provides the necessary time for the molecules to arrange into an ordered crystal lattice.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change Solvent System: If the problem persists, the solvent is likely unsuitable. Try a solvent mixture. For example, dissolve the compound in a minimal amount of a good solvent (like ethyl acetate) and slowly add a poor solvent (like hexane) at an elevated temperature until turbidity persists. Then, allow it to cool slowly.

Q5: My yield after recrystallization is extremely low. What are the common causes?

A5: Significant product loss during recrystallization is typically due to one of the following reasons:

  • Using too much solvent: The goal is to create a saturated solution.[5] Adding excessive solvent will keep a significant portion of your product dissolved even after cooling.

  • Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of very small crystals that are difficult to filter.[4]

  • Premature crystallization during hot filtration: If you are filtering out insoluble impurities, the solution can cool and crystallize in the filter funnel.

Optimization Strategies:

  • Use Minimal Solvent: Add the hot solvent in small portions until the solid just dissolves.

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[2]

  • Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.[5]

Flash Column Chromatography Issues

Q6: My compound and an impurity are co-eluting or have very poor separation on the silica gel column. How can I improve the resolution?

A6: Poor separation (low resolution) is almost always due to an improper mobile phase or a poorly packed column.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: The column will not work if the TLC separation is poor. Test various solvent systems. For closely eluting spots, try a less polar mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). This will increase the interaction time with the silica gel, enhancing separation.

  • Consider a Different Solvent System: If hexane/ethyl acetate fails, explore other systems. For aromatic compounds, solvents like toluene or dichloromethane can alter the selectivity due to different interactions (e.g., π-π stacking) with the analyte and stationary phase.[6]

  • Ensure a Well-Packed Column: Air bubbles or cracks in the silica bed create channels, leading to band broadening and a significant loss of resolution. Pack the column carefully using a slurry method.[2]

  • Check Sample Loading: Overloading the column is a common cause of poor separation. The amount of crude material should typically be 1-5% of the mass of the silica gel.

Q7: My compound is streaking or "tailing" on the TLC and column. What causes this and how can I prevent it?

A7: Streaking is often caused by overloading the sample on the TLC plate or column. It can also occur if the compound is highly polar or acidic and interacts too strongly with the silica gel.

Troubleshooting Steps:

  • Reduce Sample Concentration: Apply a more dilute sample to the TLC plate or load less material onto the column.

  • Modify the Mobile Phase: For acidic compounds (like your target molecule, which has a phenolic hydroxyl group analog), strong interaction with the slightly acidic silica gel can cause tailing. Adding a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the mobile phase can often resolve this by neutralizing active sites on the silica or protonating/deprotonating the analyte.

Section 3: Standardized Purification Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with gentle swirling until the solid completely dissolves.[5]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase using TLC as described in Q2. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase (or a less polar solvent like hexane) and carefully pour it into the column. Allow the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed. This "dry loading" technique often results in better separation.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions continuously.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Section 4: Visual Workflows

The following diagrams illustrate the decision-making process for purification and troubleshooting.

PurificationStrategy Crude Crude Product TLC Perform TLC Analysis Crude->TLC PurityCheck Assess Purity & Spot Separation TLC->PurityCheck Recrystallize Purify by Recrystallization PurityCheck->Recrystallize Solid with good spot separation? Column Purify by Column Chromatography PurityCheck->Column Oily, or poor spot separation? PureProduct Pure Compound Recrystallize->PureProduct Column->PureProduct ColumnTroubleshooting start Poor Separation on Column check_rf Analyze Initial TLC: What is the Product Rf? start->check_rf rf_high Rf > 0.4 check_rf->rf_high Too High rf_low Rf < 0.2 check_rf->rf_low Too Low rf_ok 0.2 < Rf < 0.4 check_rf->rf_ok Good Range decrease_polarity Action: Decrease Mobile Phase Polarity (e.g., less Ethyl Acetate) rf_high->decrease_polarity increase_polarity Action: Increase Mobile Phase Polarity (e.g., more Ethyl Acetate) rf_low->increase_polarity check_loading Spots Overlap or Smear? rf_ok->check_loading overloaded Probable Cause: Column Overloaded check_loading->overloaded Yes reduce_load Action: Reduce Sample Load (1-2% of Silica Mass) overloaded->reduce_load

Caption: Troubleshooting guide for poor separation in column chromatography.

References

  • ChemicalBook. (2026, January 13). METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1.
  • Benchchem. (n.d.). Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol.
  • Overly, K. (2013, September 9). Recrystallization [Video]. YouTube.
  • CymitQuimica. (n.d.). Methyl 4-fluoro-2-hydroxybenzoate.
  • Thermo Scientific Alfa Aesar. (n.d.). Methyl 2-fluoro-4-hydroxybenzoate, 98% 1 g.
  • Sigma-Aldrich. (n.d.). Methyl 2-fluoro-4-(hydroxymethyl)benzoate | 1283718-57-9.
  • Zhang, L., et al. (n.d.). Influence of chromatographic column selection on the determination of 23 preservatives.
  • ACS Catalysis. (2024, December 18). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
  • Sigma-Aldrich. (n.d.). Methyl 4-fluoro-2-hydroxybenzoate 392-04-1.
  • Reddit. (2025, January 19). Recrystallization for foam like crystals : r/Chempros.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • TCI Deutschland GmbH. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate 214822-96-5.
  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium - Organic Syntheses Procedure.
  • Reddit. (2024, October 11). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol.
  • FMK Labs. (n.d.). 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE.
  • Advanced ChemBlocks. (2026, February 14). methyl 2-fluoro-4-(hydroxymethyl)benzoate.
  • PMC. (2020, October 6). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory.
  • Bitesize Bio. (2025, May 20). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool.
  • MDPI. (2020, March 17). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory.
  • Nacalai Tesque. (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Varian Inc. (n.d.). Application Note SI-01132 Simple Scale-up on a 940-LC Analytical to Preparative HPLC.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure.

Sources

Troubleshooting

Technical Support Center: Steric Hindrance in ortho-Benzoate Synthesis

Ticket ID: ORTHO-BLOCK-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming the "Ortho Effect" in Benzoate Esterification Executive Summary & Root Cause Analysis User Issue: You are atte...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ORTHO-BLOCK-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming the "Ortho Effect" in Benzoate Esterification

Executive Summary & Root Cause Analysis

User Issue: You are attempting to esterify a benzoic acid derivative with substituents at the 2- and/or 6-positions (e.g., 2,6-dimethylbenzoic acid or 2,4,6-trimethylbenzoic acid). Standard Fischer esterification (refluxing in alcohol with catalytic


) yields <5% product or returns starting material.

Root Cause (The "Ortho Effect"): In standard acid-catalyzed esterification, the rate-determining step is the nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate .

  • Steric Blockade: Bulky ortho-substituents physically block the alcohol's approach to the carbonyl carbon (Newman's "Rule of Six").

  • Intermediate Destabilization: If the intermediate does form, the transition state is highly crowded, raising the activation energy significantly.

Resolution Strategy: To solve this, we must abandon the standard tetrahedral intermediate pathway. We will deploy three alternative workflows depending on your substrate's stability.

Workflow Selector (Decision Matrix)

Before proceeding, select the protocol that matches your substrate's profile.

Esterification_Workflow Start Start: Hindered Benzoic Acid IsAcidSensitive Is the substrate acid-sensitive? Start->IsAcidSensitive YesSensitive Yes IsAcidSensitive->YesSensitive NoSensitive No IsAcidSensitive->NoSensitive Alkylation PROTOCOL A: Cs2CO3 Alkylation (Avoids Carbonyl Attack) YesSensitive->Alkylation IsAlcoholHindered Is the alcohol hindered (2° or 3°)? NoSensitive->IsAlcoholHindered NoAlc No (Primary/MeOH) IsAlcoholHindered->NoAlc YesAlc Yes IsAlcoholHindered->YesAlc Acylium PROTOCOL B: Newman's Acylium Method (100% H2SO4) NoAlc->Acylium Yamaguchi PROTOCOL C: Yamaguchi Esterification (Mixed Anhydride) YesAlc->Yamaguchi

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate stability and steric profile.

Technical Protocols

Protocol A: The "Evasion" Method (Alkylation)

Best for: Acid-sensitive substrates, precious intermediates. Mechanism: Nucleophilic Substitution (


).
Logic:  Instead of forcing the alcohol into the crowded carbonyl, we deprotonate the acid to form a carboxylate, which then attacks an alkyl halide. The "Cesium Effect" is critical here; the large ionic radius of 

creates a "naked," highly reactive carboxylate anion in organic solvents [1].

Reagents:

  • Cesium Carbonate (

    
    )[1][2][3][4][5][6]
    
  • Alkyl Halide (e.g., MeI, BnBr, EtI)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the hindered benzoic acid in DMF (0.2 M concentration).

  • Base Addition: Add 1.5 equiv of

    
    . Stir at room temperature for 30 minutes. Note: The solution may become a suspension.
    
  • Alkylation: Add 1.2–1.5 equiv of the alkyl halide (e.g., Iodomethane for methyl esters).

  • Reaction: Stir at RT. Monitor by TLC.

    • Tip: For extremely hindered acids, mild heating to 50°C may be required.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
Protocol B: The "Nuclear" Method (Newman's Acylium Ion)

Best for: Extremely hindered acids (e.g., Mesitoic acid) that are acid-stable. Mechanism: Formation of an Acylium Ion (


).
Logic:  By dissolving the acid in 100% sulfuric acid, we force the loss of water to generate a linear acylium ion. This linear species has no steric hindrance at the electrophilic carbon and reacts instantly when poured into alcohol [2].

Reagents:

  • 100% Sulfuric Acid (Prepare by adding fuming

    
     to conc. 98% 
    
    
    
    if necessary).
  • Alcohol (Methanol or Ethanol).

Step-by-Step:

  • Ion Generation: Place 1.0 g of hindered acid in a flask. Add 5–10 mL of 100%

    
     at 0°C.
    
  • Dissolution: Allow the mixture to warm to RT. Ensure the solid dissolves completely (indicating acylium formation).

  • Quench/Reaction: Pour the sulfuric acid solution slowly into a flask containing excess cold alcohol (20–50 mL) with vigorous stirring.

    • Safety Alert: This is highly exothermic. Use an ice bath.

  • Workup: Pour the mixture into ice water. Extract with ether/DCM. Wash with saturated

    
     to remove unreacted acid.
    

Acylium_Mechanism Acid Hindered Acid (Ar-COOH) Acylium Acylium Ion (Ar-C≡O+) Linear = Low Sterics Acid->Acylium - H2O H2SO4 100% H2SO4 H2SO4->Acylium Ester Steric Ester (Ar-COOR) Acylium->Ester Fast Attack Alcohol Alcohol Quench (R-OH) Alcohol->Ester

Figure 2: Mechanistic pathway of the Newman Acylium Ion method, bypassing the tetrahedral intermediate.

Protocol C: The "Precision" Method (Yamaguchi Esterification)

Best for: Complex substrates, macrolactonization, or when using expensive/complex alcohols. Mechanism: Mixed Anhydride activation.[7][8][9] Logic: The reaction uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride.[7][8][9] The trichlorophenyl group is electron-withdrawing and bulky, forcing the alcohol to attack the desired carbonyl of your substrate, catalyzed by DMAP [3].

Reagents:

  • Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride)[7][8][9][10][11]

  • 
     (Triethylamine)[8]
    
  • DMAP (4-Dimethylaminopyridine)[8][10]

  • Solvent: Toluene or THF.[8]

Step-by-Step:

  • Activation: Dissolve the hindered acid (1.0 equiv) and

    
     (1.2 equiv) in THF/Toluene.
    
  • Anhydride Formation: Add Yamaguchi reagent (1.1 equiv). Stir for 1–2 hours. A precipitate (

    
    ) will form.
    
  • Filtration (Optional but Recommended): Remove the amine salts to prevent side reactions.

  • Esterification: Dissolve the filtrate (mixed anhydride) in Toluene. Add the Alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv).

  • Reflux: Heat to reflux for 3–12 hours. The high temperature and DMAP super-nucleophile drive the reaction.

Troubleshooting & FAQ

Common Failure Modes

SymptomProbable CauseCorrective Action
Recovery of Starting Acid (Protocol A) Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Switch from

to

(higher solubility). Add a catalytic amount of TBAI (tetrabutylammonium iodide).
Low Yield (Protocol B) Sulfuric acid was not 100% (contained water).Water prevents acylium formation. Add fuming sulfuric acid (oleum) to the reaction mixture to scavenge water.
N-Acylurea Byproduct Used DCC/EDC (Steglich conditions) instead of Yamaguchi.Steric hindrance slows alcohol attack, allowing the intermediate to rearrange into N-acylurea. Switch to Protocol C (Yamaguchi).
Product Hydrolysis during Workup Workup was too basic or prolonged.Hindered esters are hard to make but also hard to break. However, if the workup is extremely basic, some hydrolysis can occur. Use neutral buffers.

FAQ: Why can't I just use Thionyl Chloride (


)? 
You can, but it is risky. Converting a hindered acid to an acid chloride often requires heating with 

, which can degrade sensitive groups. Furthermore, once you have the hindered acid chloride, the subsequent attack by the alcohol is still subject to steric hindrance. Protocol A (Alkylation) and Protocol B (Acylium) are generally more reliable for the specific problem of ortho-substitution.

References

  • Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). Cesium carboxylates in dimethylformamide. A convenient and efficient method for the synthesis of esters and macrocyclic lactones. The Journal of Organic Chemistry, 46(21), 4321–4323.

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids.[12] Journal of the American Chemical Society, 63(9), 2431–2435.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[7] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[7] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

Sources

Optimization

common impurities in fluorinated aromatic compound synthesis

Welcome to the Fluorinated Aromatics Technical Support Center. Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: F-AROM-001 Introduction: The "Fluorine Tax"[1] Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Aromatics Technical Support Center.

Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: F-AROM-001

Introduction: The "Fluorine Tax"[1]

Welcome. If you are here, you are likely experiencing the "Fluorine Tax"—the yield penalty paid when trying to install a fluorine atom onto an aromatic ring. Unlike chlorination or bromination, fluorination is rarely straightforward due to the high hydration energy of the fluoride ion, the strength of the C-F bond (making reductive elimination difficult), and the instability of diazonium intermediates.

This guide is structured as a Level 2 Troubleshooting Manual . We bypass basic textbook definitions to address the specific failure modes (impurities) you see in your LC-MS and NMR data.

Module 1: Nucleophilic Aromatic Substitution (S_NAr / Halex)

Applicability: Electron-deficient arenes (e.g., nitro-arenes, pyridines). Reagents: KF, CsF, spray-dried fluoride sources.

The Problem: "I have 15% Phenol impurity and my reaction stalled."

Diagnosis: In the Halex (Halogen Exchange) reaction, "naked" fluoride is a double-edged sword. It is a nucleophile, but it is also a strong base. The presence of trace water is catastrophic, not just because it solvates fluoride (killing reactivity), but because it triggers a solvent decomposition cycle.

The Mechanism of Failure (The "Stanlow" Pathway): In dipolar aprotic solvents (DMAc, DMF), water hydrolyzes the solvent to form dimethylamine and acetic acid.

  • Acetic Acid reacts with KF to form Potassium Acetate .[1]

  • Potassium Acetate competes with Fluoride to attack the aryl halide, forming an unstable Aryl Acetate .

  • This decomposes to a Phenol , which can then dimerize to form Biaryl Ethers .[1]

Visualizing the Failure Mode:

HalexImpurity Water Trace Water DMAc DMAc (Solvent) Water->DMAc Hydrolysis Acetic Acetic Acid DMAc->Acetic Heat KOAc Potassium Acetate (Impurity Generator) Acetic->KOAc + KF KF KF ArF Ar-F (Target) KF->ArF Attacks Ar-Cl (Desired) ArOAc Ar-OAc (Unstable) KOAc->ArOAc Attacks Ar-Cl ArCl Ar-Cl (Substrate) ArCl->ArOAc ArCl->ArF Phenol Ar-OH (Phenol Impurity) ArOAc->Phenol Decomposition

Caption: The "Stanlow" impurity pathway where trace water triggers solvent decomposition, leading to acetate attack and phenol formation.[2]

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Phenol (Ar-OH) formation Wet solvent/reagentsAzeotropic Distillation: Reflux KF in xylene/toluene to remove water before adding substrate. Switch solvent to Sulfolane (more stable to hydrolysis than DMAc).
Stalled Conversion Fluoride solvationPhase Transfer Catalyst: Add 1-5 mol% TMAC (Tetramethylammonium chloride) or TPPB (Tetraphenylphosphonium bromide). These "shuttle" fluoride into the organic phase.
Runaway Exotherm Acetic acid accumulationSafety Check: If using DMAc/DMF, test for acidity. Acetic acid impurities can catalyze violent decomposition.

Module 2: Pd-Catalyzed Fluorination (Buchwald-Hartwig Type)

Applicability: Electron-rich or neutral aryl halides/triflates. Reagents: Pd(0), Biaryl Phosphine Ligands (e.g., BrettPhos), AgF/CsF.

The Problem: "I see the reduced product (Ar-H) instead of Ar-F."

Diagnosis: This is Protodehalogenation . In the catalytic cycle, the reductive elimination of C-F is the hardest step (high energy barrier).[3] If this step is slow, the Pd(II)-Ar intermediate waits around. If it finds any source of hydrogen (H), it will undergo reductive elimination to form Ar-H instead.

The Mechanism of Failure: The Pd(II) center is electron-deficient. It can abstract a hydride (


-hydride elimination) from alkyl groups on the ligand or solvent, or deprotonate trace water if the ligand is not bulky enough to enforce the geometry required for C-F bond formation.

Visualizing the Competition:

PdCycle Pd0 L-Pd(0) OxAdd L-Pd(II)-Ar-X Pd0->OxAdd Oxidative Addition LigEx L-Pd(II)-Ar-F OxAdd->LigEx Transmetallation (AgF/CsF) TS_RedElim C-F Reductive Elimination (High Barrier) LigEx->TS_RedElim Desired Path ArH Ar-H (Protodehalogenation) LigEx->ArH Slow Reductive Elimination + H-Abstraction ArF Ar-F (Product) TS_RedElim->ArF ArF->Pd0 H_Source H-Source (Water/Solvent/Ligand) H_Source->ArH

Caption: The kinetic competition between difficult C-F reductive elimination and facile protodehalogenation.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Ar-H (Reduced Arene) Slow Reductive EliminationLigand Switch: Switch to tBuBrettPhos or AlPhos . These bulky ligands "squeeze" the Pd center, lowering the barrier for C-F elimination and shielding the metal from H-sources.
Regioisomers "Aryne" pathwayBase Control: If using strong bases, you may be generating arynes. Switch to milder bases or ensure the catalyst loading is sufficient to outcompete the background elimination.
Incomplete Conversion Catalyst PoisoningExclude Water: Rigorous drying of CsF/AgF is required. Use an inert atmosphere glovebox if possible.

Module 3: Balz-Schiemann (Diazonium Decomposition)

Applicability: Anilines -> Aryl Fluorides.[4][5] Reagents:


 then 

, or

.
The Problem: "My yield is low and I have chlorinated impurities."

Diagnosis: If you use HCl for the initial diazotization, you generate Chloride ions. When you heat the diazonium salt, the highly reactive aryl cation intermediate is indiscriminate. It will grab Chloride (if present) just as easily as Fluoride, often easier due to solubility effects.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Chlorinated Aryl (Ar-Cl) Counter-ion competitionAvoid HCl: Perform the diazotization directly with HBF₄ or use nitrosonium tetrafluoroborate (NOBF₄) in organic solvent to ensure Fluoride is the only nucleophile present.
Tars / Polymerization Radical pathwaysPhotochemical Decomposition: Instead of thermal decomposition (which can go radical), use visible light photoredox methods to gently generate the aryl radical/cation in a controlled manner.
Phenols Water attackAnhydrous Workup: Ensure the isolated diazonium salt is bone-dry before thermal decomposition.

Module 4: Purification Strategy

The Challenge: Ar-F and Ar-H (impurity) often have nearly identical retention times on standard Silica or C18 columns because the Fluorine atom mimics Hydrogen sterically, though it alters polarity.

Separation Protocol:

  • Fluorous Flash Chromatography:

    • Use a silica stationary phase modified with perfluorinated chains (e.g., FluoroFlash®).

    • Mechanism: Fluorinated compounds interact strongly with the fluorous phase ("like dissolves like"), retaining Ar-F significantly longer than Ar-H.

  • Quantification (

    
     NMR): 
    
    • Always use an internal standard (e.g.,

      
      -trifluorotoluene) in your NMR. LC-MS ionization for fluorinated compounds can be poor (suppression), leading to false yield calculations.
      

References

  • Shell Stanlow Incident (Halex Safety)

    • Mechanism of acetic acid impurity leading to explosion.[1]

    • Studley, J. (2025).[1] "The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process."[1] Scientific Update.

  • Pd-Catalyzed Fluorination Mechanism

    • Detailed study on reductive elimination vs.
    • Sather, A. C., & Buchwald, S. L. (2016).[6] "The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination." Accounts of Chemical Research.

  • PhenoFluor Mechanism (Modern Alternative)

    • Concerted nucleophilic substitution for phenols.[7][8]

    • Neumann, C. N., et al. (2017). "Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent." Accounts of Chemical Research.
  • Separation of Fluorinated Impurities

    • Chromatographic str
    • Xia, G., et al. (2014).[9][10] "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." Journal of Fluorine Chemistry.

Sources

Troubleshooting

Technical Support Center: Methyl 4-fluoro-2-(hydroxymethyl)benzoate Safety &amp; Hazards

Disclaimer: This guide is intended for informational purposes for trained professionals. A specific Safety Data Sheet (SDS) for Methyl 4-fluoro-2-(hydroxymethyl)benzoate (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for informational purposes for trained professionals. A specific Safety Data Sheet (SDS) for Methyl 4-fluoro-2-(hydroxymethyl)benzoate (CAS No. not definitively identified in searches) was not available at the time of writing. The information herein is synthesized from publicly available data for structurally similar compounds, including various isomers and analogs. It is imperative that you consult the specific SDS provided by your chemical supplier for the exact material you are using. This document should be used as a supplementary resource and not as a replacement for the manufacturer's SDS or established institutional safety protocols.

Frequently Asked Questions (FAQs): Hazard Identification & Risk Assessment

This section addresses the fundamental safety questions regarding substituted methyl benzoates, providing researchers with the initial information needed to perform a comprehensive risk assessment before beginning experimental work.

Q1: What are the primary health hazards associated with Methyl 4-fluoro-2-(hydroxymethyl)benzoate and its analogs?

Based on data from structurally related compounds, the primary hazards are associated with irritation and acute toxicity. The GHS classifications for close analogs like Methyl 2-fluoro-4-(hydroxymethyl)benzoate and Methyl 4-(hydroxymethyl)benzoate consistently indicate the following risks[1][2]:

  • Acute Oral Toxicity: May be harmful if swallowed[1][3].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2][3][4].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1][2][3][4][5].

  • Specific target organ toxicity (single exposure): May cause respiratory irritation[1][2][3][4][5].

Q2: What are the known toxicological properties? Is it considered a carcinogen?

The toxicological properties for this specific isomer have not been fully investigated[4][6]. However, for related compounds, there is no evidence to suggest carcinogenicity. Major regulatory and advisory bodies have not classified the components of similar products as probable, possible, or confirmed human carcinogens[3][7].

Q3: What happens when this compound combusts? Are there hazardous decomposition products?

In the event of a fire, thermal decomposition can produce toxic and irritating fumes[3][6]. Due to the presence of fluorine, carbon, oxygen, and hydrogen in the molecule, hazardous combustion products may include:

  • Carbon monoxide (CO)[4][5]

  • Carbon dioxide (CO2)[4][5]

  • Hydrogen fluoride (HF)[4]

The formation of these gases, particularly hydrogen fluoride, necessitates specific precautions for firefighters, including the use of self-contained breathing apparatus (SCBA)[5][8][9].

Troubleshooting Guides: Safe Handling & Emergency Protocols

This section provides actionable, step-by-step guidance for common laboratory scenarios to mitigate risks and respond effectively to incidents.

Guide 1: Personal Protective Equipment (PPE) Protocol

Issue: Uncertainty about the appropriate level of PPE required for handling the compound.

Solution: A multi-layered PPE approach is critical to prevent skin, eye, and respiratory exposure. Always don PPE before entering the area where the chemical is handled and do not remove it until you have safely exited.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear impervious protective gloves (e.g., nitrile) suitable for the specific solvent being used. Check for and discard any gloves with tears or punctures.[4][10]

  • Eye and Face Protection: Wear chemical safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][9] A face shield may be required for splash-prone procedures.

  • Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of splashes or dust generation, an impervious apron or coveralls is recommended.[3][4]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood[3][11]. If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence Start Start: Assess Task Risks Select_Gloves Select Appropriate Gloves Start->Select_Gloves Select_Eyewear Select Goggles/Face Shield Select_Gloves->Select_Eyewear Select_Body Select Lab Coat/Apron Select_Eyewear->Select_Body Select_Resp Verify Fume Hood/Select Respirator Select_Body->Select_Resp Don_Body 1. Don Lab Coat Select_Resp->Don_Body Don_Resp 2. Don Respirator (if needed) Don_Body->Don_Resp Don_Eyewear 3. Don Goggles/Face Shield Don_Resp->Don_Eyewear Don_Gloves 4. Don Gloves (over cuffs) Don_Eyewear->Don_Gloves Enter_Lab Enter Handling Area & Perform Work Don_Gloves->Enter_Lab

Fig 1. Recommended workflow for selecting and donning PPE.
Guide 2: Emergency First Aid for Exposures

Issue: Accidental exposure to skin, eyes, or via inhalation has occurred.

Solution: Immediate and correct first aid is crucial to minimize harm. All laboratory personnel should be familiar with the location of safety showers and eyewash stations before beginning work.

Step-by-Step First Aid Protocols:

  • If on Skin:

    • Immediately remove all contaminated clothing and shoes.[8]

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][5]

    • Seek medical attention if skin irritation develops or persists.[5]

  • If in Eyes:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][4][5]

    • If present, remove contact lenses after the initial flushing and continue rinsing.[3][5]

    • Promptly seek specialized medical attention.[3][5]

  • If Inhaled:

    • Move the person to fresh air immediately and keep them in a position comfortable for breathing.[3][5]

    • If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if possible) and call for immediate medical assistance.[3][5]

  • If Swallowed:

    • Do NOT induce vomiting.[3][8]

    • Rinse the mouth thoroughly with water.[3]

    • Immediately call a poison control center or physician for guidance.[8]

First_Aid_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation Exposure Exposure Event Skin_Remove Remove Contaminated Clothing Exposure->Skin_Remove Eye_Flush Flush with Water (15+ min) Exposure->Eye_Flush Inhale_Air Move to Fresh Air Exposure->Inhale_Air Skin_Wash Wash with Soap & Water (15+ min) Skin_Remove->Skin_Wash Skin_Med Seek Medical Attention if Irritation Persists Skin_Wash->Skin_Med Eye_Lens Remove Contact Lenses Eye_Flush->Eye_Lens Eye_Med Seek Immediate Medical Attention Eye_Lens->Eye_Med Inhale_Breathe Ensure Comfortable Breathing Inhale_Air->Inhale_Breathe Inhale_Med Seek Medical Attention Inhale_Breathe->Inhale_Med

Fig 2. Decision workflow for first aid response to chemical exposure.
Guide 3: Chemical Storage and Incompatibility

Issue: Improper storage leading to degradation or hazardous reactions.

Solution: Adherence to correct storage conditions is essential for maintaining chemical stability and laboratory safety.

  • Storage Conditions:

    • Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.[3][4][12]

    • Protect from direct sunlight, moisture, and heat.[3][10][11] Some suppliers recommend storage at 2-8°C under an inert atmosphere like nitrogen.[3]

    • Store locked up and away from general laboratory traffic.[3][5]

  • Incompatible Materials:

    • Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][13]

Data Summary Tables

Hazard Classification (Based on Analogs) GHS Category Source Documents
Acute Toxicity, OralCategory 4[1][3]
Skin Corrosion/IrritationCategory 2[1][2][3][4]
Serious Eye Damage/IrritationCategory 2 / 2A[1][2][3][4][5]
Specific target organ toxicity, single exposureCategory 3[1][2][3][4]
Physical & Chemical Properties (Based on Analogs) Value Source Compound
Appearance Solid / Powder[2][3]
Melting Point 89-91 °Cmethyl 4-fluoro-3-hydroxybenzoate[3]
Boiling Point 268.9 ± 20.0 °C at 760 mmHgmethyl 4-fluoro-3-hydroxybenzoate[3]
Molecular Formula C9H9FO3Methyl 2-fluoro-4-(hydroxymethyl)benzoate[1]
Molecular Weight 184.16 g/mol Methyl 2-fluoro-4-(hydroxymethyl)benzoate[1]

References

  • Methyl 4-(hydroxymethyl)benzoate Safety Data Sheet. (2025, December 19). Generic Supplier.
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific. Chemcia Scientific. Retrieved from [Link]

  • METHYL-4-HYDROXYBENZOATE Safety Data Sheet. S D Fine-Chem Limited. Retrieved from [Link]

  • Methyl 4-fluoro-2-methylbenzoate. PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. (2022, November 16). Generic Supplier.
  • Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. Retrieved from [Link]

  • Methyl 2-fluoro-4-(hydroxymethyl)benzoate. PubChem. Retrieved from [Link]

Sources

Optimization

troubleshooting low yield in Fischer esterification of fluorinated compounds

Technical Support Center: Fischer Esterification of Fluorinated Compounds Ticket ID: #FE-FL-001 Topic: Troubleshooting Low Yields in Fluorinated Esterification Assigned Specialist: Senior Application Scientist Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fischer Esterification of Fluorinated Compounds

Ticket ID: #FE-FL-001 Topic: Troubleshooting Low Yields in Fluorinated Esterification Assigned Specialist: Senior Application Scientist

Diagnostic & Triage

Before adjusting your reaction parameters, you must identify which component is introducing the fluorinated moiety. The electronic effects of fluorine are directionally opposite depending on whether they are on the nucleophile (alcohol) or the electrophile (acid).

Visual Troubleshooting Workflow

Review the logic tree below to identify your specific failure mode.

FischerTroubleshooting Start START: Low Yield Observed CheckSubstrate Where is the Fluorine? Start->CheckSubstrate FluoroAlc Fluorinated Alcohol (e.g., TFE, HFIP) CheckSubstrate->FluoroAlc Nucleophile FluoroAcid Fluorinated Acid (e.g., TFA, Fluorobenzoic) CheckSubstrate->FluoroAcid Electrophile Both Both Fluorinated CheckSubstrate->Both Both IssueNu PRIMARY ISSUE: Low Nucleophilicity FluoroAlc->IssueNu SolNu SOLUTION: 1. Increase Acid Catalyst Loading 2. Use Dean-Stark (Azeotropic) 3. Switch to Anhydride Method IssueNu->SolNu IssueEq PRIMARY ISSUE: Unfavorable Equilibrium (Hydrolysis is fast) FluoroAcid->IssueEq SolEq SOLUTION: 1. Molecular Sieves (3A/4A) 2. Hydrophobic Solvent (Toluene/CHCl3) 3. Limit Water < 50 ppm IssueEq->SolEq IssueSol PRIMARY ISSUE: Phase Separation & Kinetic Stalling Both->IssueSol SolFluorous SOLUTION: 1. Fluorous Solvents 2. Otera's Catalyst 3. Chemical Drying Agents IssueSol->SolFluorous

Figure 1: Diagnostic logic tree for identifying the root cause of low yield based on substrate fluorination.

Technical Analysis & Causality

Scenario A: The Fluorinated Alcohol (The Nucleophile Problem)

The Problem: Standard Fischer esterification relies on the alcohol attacking the protonated carbonyl.[1] Fluorine is highly electronegative. When located on the alcohol (e.g., 2,2,2-trifluoroethanol or TFE), it pulls electron density away from the oxygen atom, drastically lowering its


 and nucleophilicity.[2]
  • Ethanol

    
    :  ~16.0 (Good nucleophile)[2]
    
  • Trifluoroethanol (TFE)

    
    :  ~12.4 (Poor nucleophile)[2]
    
  • Hexafluoroisopropanol (HFIP)

    
    :  ~9.3 (Non-nucleophilic)[2]
    

The Consequence: The alcohol is too "weak" to attack the carbonyl effectively, leading to stalled kinetics. The reaction often reaches equilibrium but at a very low conversion rate.

Scenario B: The Fluorinated Acid (The Equilibrium Problem)

The Problem: Fluorinated acids (e.g., Trifluoroacetic acid, TFA) are strong acids (


 ~0.23).[2] The carbonyl carbon is highly electrophilic, which is theoretically good. However, the resulting ester is also highly activated and susceptible to hydrolysis.
The Consequence:  The equilibrium constant (

) is often unfavorable. Even trace amounts of water will rapidly hydrolyze the fluorinated ester back to the starting materials. Water removal is not just helpful; it is the rate-determining factor for yield.

Optimized Protocols

Protocol 1: Azeotropic Distillation (For Fluorinated Alcohols)

Use this when the alcohol is the limiting factor (poor nucleophile).

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Fluorinated Alcohol (3.0 - 5.0 equiv) Note: Excess is required to drive kinetics.[2]

  • Catalyst:

    
     (5-10 mol%) or 
    
    
    
    -TsOH (5 mol%)[2]
  • Solvent: Toluene or Cyclohexane (Non-polar solvents help phase-separate water).[2]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Loading: Add the acid, fluorinated alcohol, and solvent.[2][3] The solvent volume should be sufficient to fill the trap and the flask (approx 0.5 M concentration).

  • Catalyst: Add the acid catalyst last.

  • Reflux: Heat to vigorous reflux. You must see solvent condensing and water separating in the trap.

  • Monitoring: Do not rely on TLC alone. Use

    
    -NMR  to monitor the shift of the 
    
    
    
    signal.
  • Workup: Cool to RT. Wash with saturated

    
     (carefully, gas evolution) to remove unreacted acid.[2] Dry organic layer over 
    
    
    
    .[2]

Critical Checkpoint: If your fluorinated alcohol has a boiling point lower than water (e.g., TFE, bp 78°C), do not use a Dean-Stark trap , as you will distill off your reactant.[2] Instead, use Protocol 2.

Protocol 2: Molecular Sieve Dehydration (For Volatile Fluorinated Reagents)

Use this when reagents are volatile or thermal degradation is a concern.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Fluorinated Alcohol (2.0 equiv)[2]

  • Catalyst:

    
     (concentrated, 10 mol%)[2]
    
  • Drying Agent: Activated 3A or 4A Molecular Sieves (100% w/w relative to substrate).

Step-by-Step:

  • Activation: Flame-dry molecular sieves under vacuum immediately before use. This is the most common failure point; "jar-fresh" sieves are already wet.

  • Solvent: Use Chloroform or Dichloromethane (fluorinated compounds often have better solubility here than in hexane).

  • Reaction: Combine reactants and sieves. Add catalyst.[4][5][6][7]

  • Agitation: Stir gently (do not grind the sieves) at reflux or elevated temperature (e.g., 40-50°C) for 24-48 hours.

  • Soxhlet Variant (High Efficiency): For stubborn cases, place the molecular sieves in a Soxhlet extractor. Reflux the solvent through the sieves. This ensures the reaction mixture only contacts dry solvent, constantly shifting equilibrium.

Comparative Data: The Fluorine Effect

The following table illustrates why standard conditions fail. Note the correlation between


 and Nucleophilicity/Leaving Group ability.
Compound

(approx)
Role in FischerReactivity Challenge
Ethanol 16.0NucleophileHigh reactivity (Standard).[2]
2,2,2-Trifluoroethanol (TFE) 12.4NucleophilePoor Nucleophile. Requires excess & heat.[2]
Hexafluoroisopropanol (HFIP) 9.3NucleophileVery Poor. Often requires acid anhydride/chloride instead of Fischer.[2]
Acetic Acid 4.76ElectrophileStandard reactivity.
Trifluoroacetic Acid (TFA) 0.23ElectrophileAuto-catalytic but product hydrolyzes instantly with water.[2]

Frequently Asked Questions (FAQs)

Q1: My reaction reached 60% conversion and then stopped. Adding more catalyst didn't help. Why? A: You have reached the thermodynamic equilibrium. Adding catalyst only speeds up the rate at which you reach equilibrium; it does not shift the position. You must remove water (Dean-Stark or Sieves) or increase the concentration of one reactant (Le Chatelier’s principle) to drive the yield higher [1].

Q2: I am using TFE (Trifluoroethanol) and a Dean-Stark trap, but the yield is zero. A: TFE boils at 74-78°C. Water boils at 100°C. If you are using a Dean-Stark trap with Toluene (110°C), you likely distilled your nucleophile (TFE) into the trap before the reaction could occur.[2] Switch to Protocol 2 (Molecular Sieves) or use a Soxhlet extractor with the drying agent in the thimble.

Q3: Can I use Steglich esterification (DCC/DMAP) instead? A: Yes, and often it is preferred for fluorinated alcohols.[2] However, be aware that the


 of the fluorinated alcohol may be too low to effectively protonate the DMAP intermediate in the catalytic cycle, leading to 

-acylurea side products. If using Steglich with acidic alcohols, use EDC·HCl and slow addition [2].

Q4: My fluorinated acid is turning black during reflux. A: Fluorinated compounds, especially alpha-fluoro acids, can undergo decarboxylation or polymerization under harsh acidic conditions at high temperatures.[2] Lower the temperature and use a milder Lewis acid catalyst like Hafnium(IV) salts or Otera’s catalyst (distannoxane), which operate under neutral conditions [3].[2]

References

  • Otera, J. (2001).[2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Ishihara, K., et al. (2002).[2][5] Direct Ester Condensation from a 1:1 Mixture of Carboxylic Acids and Alcohols Catalyzed by Hafnium(IV) or Zirconium(IV) Salts.[2][5] Tetrahedron, 58(41), 8179-8188.

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Fluorinated Esters).

Sources

Troubleshooting

Technical Support Center: High-Purity Benzoate Synthesis

Topic: Preventing Ether Formation During Benzoate Synthesis Ticket ID: #BZ-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary Ether formation during benzoate synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ether Formation During Benzoate Synthesis

Ticket ID: #BZ-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Ether formation during benzoate synthesis is a competitive side reaction driven primarily by alcohol dehydration (


). This occurs most frequently in acid-catalyzed (Fischer) esterifications where the catalyst concentration or reaction temperature exceeds the threshold for intermolecular dehydration.

This guide provides a root-cause analysis and validated protocols to suppress this pathway.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, confirm the nature of your impurity and select the correct synthetic route based on your substrates.

The "Ether Trap" Mechanism

In Fischer esterification, the acid catalyst (


) activates the carbonyl of the benzoic acid. However, it also protonates the alcohol. If the alcohol attacks another alcohol molecule instead of the carbonyl, you generate an ether.

EtherCompetition Start Reagents: Benzoic Acid + Alcohol (ROH) Prot_Alc Protonated Alcohol (R-OH2+) Start->Prot_Alc + H+ Prot_Acid Activated Benzoic Acid (Ph-C=O(H)+) Start->Prot_Acid + H+ H_Ion Acid Catalyst (H+) Ether_Path Path B: Ether Formation (Side Reaction) Prot_Alc->Ether_Path + ROH (Attack on Alkyl) High Temp / High [H+] Ester_Path Path A: Esterification (Desired) Prot_Acid->Ester_Path + ROH (Attack on Carbonyl) Kinetic Control Result_Ether Result_Ether Ether_Path->Result_Ether Dialkyl Ether (R-O-R) Result_Ester Result_Ester Ester_Path->Result_Ester Benzoate Ester (Ph-COOR)

Figure 1.1: Kinetic competition between esterification (carbonyl attack) and etherification (alkyl attack).

Method Selection Flowchart

Do not force a Fischer esterification if your substrate is prone to ether formation (e.g., secondary alcohols or acid-sensitive substrates).

MethodSelection Start Select Alcohol Type Primary Primary Alcohol (MeOH, EtOH) Start->Primary Secondary Secondary Alcohol (iPrOH) Start->Secondary Tertiary Tertiary/Phenol (t-BuOH) Start->Tertiary Fischer Method A: Fischer (Optimized) Primary->Fischer Low Cost AcidChlor Method C: Acid Chloride (PhCOCl + Base) Primary->AcidChlor High Value Secondary->Fischer Risk of Ether! Secondary->AcidChlor Preferred Steglich Method B: Steglich (DCC/DMAP) Tertiary->Steglich Must avoid Acid Tertiary->AcidChlor With Mg/Base

Figure 1.2: Decision matrix for selecting the synthetic route based on alcohol sterics.

Module 2: Troubleshooting the Fischer Route

Context: You are using Benzoic Acid + Alcohol +


 (or 

-TsOH).
Q: Why is my alcohol turning into ether?

A: You have crossed the thermodynamic threshold for dehydration. Ether formation is generally second-order with respect to alcohol concentration and is highly temperature-dependent.

  • The Error: Adding concentrated

    
     rapidly to a warm mixture creates local "hotspots" where 
    
    
    
    is massive, instantly dehydrating the alcohol.
  • The Fix: Temperature control and catalyst dilution.

Protocol: Low-Ether Fischer Synthesis

This protocol minimizes the lifetime of the protonated alcohol species (


).

Reagents:

  • Benzoic Acid (1.0 equiv)

  • Alcohol (Solvent/Reactant, >10 equiv)

  • Catalyst:

    
     (0.05 equiv) OR Thionyl Chloride (
    
    
    
    )

Step-by-Step:

  • Dissolve: Suspend Benzoic Acid in the alcohol at 0°C (Ice Bath) .

  • Catalyst Addition (The Critical Step):

    • If using

      
      : Add dropwise over 20 minutes. Do not let temp rise above 10°C. 
      
    • If using

      
       (In situ acid generation): Add dropwise. This generates anhydrous HCl and consumes water, driving the equilibrium without adding water-attracting sulfuric acid.
      
  • Reflux Ramp: Remove ice bath. Heat to reflux slowly.

    • Checkpoint: If using Ethanol/Methanol, keep oil bath

      
      . Ether formation rates spike above 
      
      
      
      , but can occur lower with strong acids.
  • Water Removal: Use a Dean-Stark trap (if azeotrope allows) or add activated 3Å Molecular Sieves to the reaction pot. Removing water favors the ester (Le Chatelier’s principle) without requiring excessive heat.[1]

Module 3: The "Zero-Ether" Alternatives

If Module 2 fails, or if you are using precious alcohols, switch to these methods. These operate under basic or neutral conditions, physically preventing acid-catalyzed etherification.

Method B: Steglich Esterification (DCC/DMAP)

Best for: Secondary alcohols, acid-sensitive substrates.

Mechanism: Uses DCC to activate the acid into an O-acylisourea, which is then attacked by the alcohol. No free protons (


) exist to dehydrate the alcohol.

Protocol:

  • Dissolve Benzoic Acid (1.0 eq) and Alcohol (1.1 eq) in dry DCM (Dichloromethane).

  • Add DMAP (0.1 eq) as the nucleophilic catalyst.

  • Cool to 0°C.

  • Add DCC (1.1 eq) dissolved in DCM dropwise.

  • Result: Urea byproduct precipitates; filter it off. The filtrate contains pure ester.

Method C: Acid Chloride (Benzoyl Chloride)

Best for: High-throughput, sterically hindered alcohols.

Mechanism: Benzoyl chloride is highly electrophilic. The reaction produces HCl, which could cause ether formation, so a base scavenger is mandatory.

Protocol:

  • Dissolve Alcohol (1.0 eq) in dry DCM or THF.

  • Add Pyridine or Triethylamine (1.5 eq). Crucial: The base neutralizes HCl immediately, preventing it from protonating the alcohol.

  • Add Benzoyl Chloride (1.1 eq) dropwise at 0°C.

  • Warm to Room Temp.

Module 4: Comparative Analysis

FeatureFischer (Acid Cat.)[1][2][3][4]Steglich (DCC)Acid Chloride
Ether Risk High (esp. with

alcohols)
Zero (Neutral conditions)Low (If base is used)
Cost LowHigh (DCC/removal)Medium
Atom Economy High (Water byproduct)Low (Urea byproduct)Medium (Salt byproduct)
Purification Liquid-Liquid ExtractionFiltration + ColumnLiquid-Liquid Extraction
Scalability ExcellentPoor (Urea removal hard)Good

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Vogel, A. I. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6][7] Longman Scientific & Technical. (Section 5.12: Aliphatic Esters).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Ishihara, K., et al. (2005).[3] Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts.[3] Journal of the American Chemical Society, 127(12), 4168–4169.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Benzoic Acid,


, and Benzoyl Chloride before handling.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Fluorinated Esters

Welcome to the dedicated support center for researchers, scientists, and drug development professionals tackling the unique challenges of purifying fluorinated esters via column chromatography. This guide is structured t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals tackling the unique challenges of purifying fluorinated esters via column chromatography. This guide is structured to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions during your purification workflows. We will explore common pitfalls and provide robust, field-tested solutions to streamline your path to achieving high-purity compounds.

Section 1: Troubleshooting Guide for Common Purification Issues

This section addresses the most frequently encountered problems during the column chromatography of fluorinated esters. Each issue is presented with probable causes and actionable solutions.

Problem 1: Poor Separation or Co-elution of the Fluorinated Ester with Byproducts

You observe that your target fluorinated ester is eluting very close to, or at the same time as, a non-fluorinated or less-fluorinated impurity.

Probable Causes:

  • Insufficient Polarity Difference: The overall polarity of your target compound and the impurity may be too similar for effective separation on standard silica gel. Fluorination can significantly reduce a molecule's polarity, causing it to travel with the solvent front.

  • Inappropriate Mobile Phase: The selected solvent system may not have the optimal selectivity for your specific compounds.

  • Overloading the Column: Exceeding the column's loading capacity leads to band broadening and a loss of resolution.

Solutions:

  • Mobile Phase Optimization:

    • Systematic Solvent Screening: Instead of relying solely on standard hexane/ethyl acetate systems, explore other solvent combinations. A common strategy is to maintain a constant, low-polarity "weak" solvent (like hexane or heptane) and screen various "strong" solvents (e.g., dichloromethane (DCM), diethyl ether, or acetone) to find the best selectivity.

    • Employing a Less Polar Mobile Phase: For highly fluorinated esters that elute too quickly, consider using less polar mobile phases than traditional systems. Sometimes, a mobile phase of neat pentane or hexane can provide the necessary retention on silica.

  • Stationary Phase Selection:

    • Normal-Phase Chromatography (Silica Gel/Alumina): While standard, its effectiveness can be limited. If your fluorinated ester is significantly less polar than the impurities, it will elute first. The key is to run a very non-polar mobile phase to retain the compound long enough for separation to occur.

    • Fluorous Solid-Phase Extraction (F-SPE): For compounds with a high fluorine content (typically >40% by weight), F-SPE is a powerful alternative. This technique utilizes a fluorinated stationary phase that specifically retains highly fluorinated molecules while non-fluorinated or less-fluorinated compounds are washed away with a non-fluorinated solvent. The desired fluorinated compound is then eluted with a fluorinated solvent.

Experimental Protocol: A General Approach to Mobile Phase Screening

  • TLC Analysis: Spot your crude reaction mixture on at least three different TLC plates.

  • Develop Plates: Develop each plate in a different solvent system. For example:

    • System A: 20% Ethyl Acetate in Hexane

    • System B: 20% Dichloromethane in Hexane

    • System C: 10% Diethyl Ether in Hexane

  • Analyze Rf Values: Visualize the spots (e.g., using UV light or a potassium permanganate stain). The solvent system that provides the largest difference in Rf values (ΔRf) between your target ester and the main impurity will likely give the best separation on a column. An ideal Rf for the target compound is typically between 0.2 and 0.4 for good column separation.

Problem 2: The Fluorinated Ester is Eluting Too Quickly (with the Solvent Front)

Your target compound shows little to no retention on the column, eluting immediately after the void volume.

Probable Causes:

  • High Fluorine Content: A high degree of fluorination drastically lowers the molecule's affinity for polar stationary phases like silica gel.

  • Mobile Phase is Too Polar: The eluent is too strong and does not allow for sufficient interaction between the analyte and the stationary phase.

Solutions:

  • Switch to a Less Polar Mobile Phase: This is the simplest and most common solution. If you are using a hexane/ethyl acetate gradient, start with pure hexane or even pentane to maximize retention.

  • Consider Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., using a C18 stationary phase), non-polar compounds are retained more strongly. Your highly fluorinated, non-polar ester will interact well with the stationary phase. A polar mobile phase, such as a gradient of acetonitrile in water, is used for elution.

Data Presentation: Comparison of Chromatographic Modes for Fluorinated Esters

Parameter Normal-Phase (Silica Gel) Reversed-Phase (C18) Fluorous-Phase (F-SPE)
Stationary Phase Polar (SiO2)Non-polar (Alkyl chains)Non-polar (Fluorinated chains)
Typical Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., MeCN/H2O)Biphasic (e.g., MeOH/H2O then FC-72)
Elution Order Least polar compounds elute firstMost polar compounds elute firstNon-fluorous compounds elute first
Best Suited For Moderately fluorinated esters with significant polarity differences from impurities.A wide range of fluorinated esters, especially when impurities are more polar.Highly fluorinated esters ("heavy" fluorous tags).
Problem 3: On-Column Degradation of the Fluorinated Ester

You notice the appearance of new spots on your TLC analysis of the collected fractions, indicating that your target compound is not stable on the column.

Probable Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis of sensitive esters or the elimination of leaving groups, particularly if the fluorine atoms are on a carbon adjacent to the ester carbonyl (α-fluoroesters).

  • Presence of Water: Residual water in the solvents or on the stationary phase can lead to hydrolysis.

Solutions:

  • Deactivate the Stationary Phase:

    • Neutralized Silica: Wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in your mobile phase), to neutralize the acidic sites. This is a very common and effective technique.

    • Use Neutral Alumina: Alumina is available in neutral, acidic, and basic forms. Using neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Use Dry Solvents and Silica: Ensure your solvents are anhydrous and, if necessary, dry the silica gel in a vacuum oven before use to minimize the risk of hydrolysis.

Mandatory Visualization: Troubleshooting Workflow for Purification

G cluster_start Start: Crude Fluorinated Ester cluster_separation Separation Issues cluster_stability Stability Issues cluster_solutions Potential Solutions cluster_end Outcome start Initial TLC Analysis poor_sep Poor Separation / Co-elution? start->poor_sep too_fast Eluting Too Fast? poor_sep->too_fast No optimize_mp Optimize Mobile Phase (Solvent Screen) poor_sep->optimize_mp Yes degradation On-Column Degradation? too_fast->degradation No less_polar_mp Use Less Polar Mobile Phase too_fast->less_polar_mp Yes deactivate_si Deactivate Silica Gel (e.g., with Et3N) degradation->deactivate_si Yes success Pure Fluorinated Ester degradation->success No, pure product change_sp Change Stationary Phase (Reversed-Phase or F-SPE) optimize_mp->change_sp If still poor optimize_mp->success change_sp->success less_polar_mp->change_sp If still too fast less_polar_mp->success use_alumina Use Neutral Alumina deactivate_si->use_alumina If degradation persists use_alumina->success

Caption: A decision-tree diagram for troubleshooting common issues in fluorinated ester purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase and reversed-phase chromatography for my fluorinated ester?

A1: The choice depends on the overall polarity of your molecule and the impurities you are trying to remove.

  • Choose Normal-Phase (Silica/Alumina) if your fluorinated ester is significantly less polar than the starting materials or byproducts. This is often the case when a non-fluorinated, polar starting material is converted to a more non-polar, fluorinated product.

  • Choose Reversed-Phase (C18/C8) if your fluorinated ester is one of the more polar components in your mixture, or if it is inseparable from impurities of similar polarity on silica. Reversed-phase often provides a different selectivity that can resolve challenging separations.

Q2: I can't see my fluorinated compound on the TLC plate with a UV lamp. How can I visualize it?

A2: Many highly fluorinated compounds do not have a UV chromophore. In these cases, you need to use a chemical stain for visualization.

  • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with most organic compounds, appearing as yellow spots on a purple background.

  • Vanillin Stain: A solution of vanillin in ethanol and sulfuric acid, followed by heating, can visualize a wide range of compounds.

  • PMA (Phosphomolybdic Acid) Stain: This stain is also very general and effective for many organic molecules.

Q3: What is "fluorous-fluorous" interaction, and how does it help in purification?

A3: "Fluorous-fluorous" interaction refers to the strong affinity that highly fluorinated molecules have for each other, a concept central to Fluorous Solid-Phase Extraction (F-SPE). A fluorous stationary phase contains perfluorinated carbon chains. When a mixture is loaded, highly fluorinated compounds are preferentially retained on the column due to these favorable interactions, while non-fluorinated compounds pass through. This allows for a very efficient separation based on the degree of fluorination, rather than polarity.

Q4: Can I use 19F NMR to check the purity of my column fractions?

A4: Absolutely. 19F NMR is an exceptionally powerful tool for this purpose. It offers several advantages:

  • High Sensitivity: The 19F nucleus is 100% abundant and has a high gyromagnetic ratio.

  • Wide Chemical Shift Range: This minimizes signal overlap, even in complex molecules.

  • "Cleaner" Spectra: There are typically no background signals, so every peak corresponds to a fluorine-containing species. By taking a quick 19F NMR of your fractions, you can easily track which ones contain your desired fluorinated ester and whether any fluorine-containing impurities are present.

References

  • W. Zhang, "Fluorous Mixture Synthesis: A New Strategy for the Efficient Synthesis of Chemical Libraries," Curran Opinion in Chemical Biology, 2004. [Link]

  • "Fluorous Solid Phase Extraction (F-SPE) Columns," J-STAGE, 2003. [Link]

  • "A Guide to Modern Flash Chromatography," Biotage, 2009. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Data of Methyl 4-fluoro-2-(hydroxymethyl)benzoate and Its Structural Isomers

Abstract Introduction: The Challenge of Structural Elucidation Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a substituted aromatic ester with three key functional groups: a methyl ester, a hydroxymethyl group, and a fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Challenge of Structural Elucidation

Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a substituted aromatic ester with three key functional groups: a methyl ester, a hydroxymethyl group, and a fluorine atom. Each of these groups imparts distinct electronic and structural effects that are reflected in the compound's spectroscopic signatures. The precise characterization of such molecules is paramount for confirming identity, purity, and structure in research and development settings.

Given the sparse availability of published experimental spectra for the title compound, this guide adopts a first-principles approach. We will dissect the molecule into its core components and analyze the spectra of simpler, commercially available analogues to understand the influence of each substituent. This comparative methodology not only allows for a robust prediction of the target molecule's spectra but also provides a deeper instructional framework for spectroscopic interpretation.

Our analysis will focus on:

  • Methyl 2-(hydroxymethyl)benzoate : To establish the baseline spectral characteristics of the hydroxymethyl and methyl ester groups on the benzene ring.

  • Methyl 4-fluorobenzoate : To isolate and understand the significant impact of the strongly electronegative fluorine atom at the para position on the aromatic system.[1]

By synthesizing the insights gained from these analogues, we can construct a reliable, predicted spectroscopic profile for Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

General Workflow for Spectroscopic Analysis

The structural characterization of a novel or uncharacterized compound follows a logical workflow. This process ensures that comprehensive data is collected from multiple orthogonal techniques, leading to an unambiguous structure assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Pure Analyte (~10-20 mg) NMR NMR Spectroscopy (¹H, ¹³C) Solubilize in CDCl₃/DMSO-d₆ Prep->NMR Acquire Data MS Mass Spectrometry (EI/ESI) Dilute in MeOH/MeCN Prep->MS Acquire Data IR IR Spectroscopy (ATR/KBr Pellet) Analyze neat solid/liquid Prep->IR Acquire Data Data Compile & Process Data (Chemical Shifts, m/z, Wavenumbers) NMR->Data MS->Data IR->Data Compare Compare with Analogues & Reference Databases Data->Compare Structure Propose/Confirm Structure Compare->Structure

Figure 1: A generalized workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3][4][5][6] The chemical shift (δ), splitting pattern (multiplicity), and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, provide detailed information about the electronic environment and connectivity of atoms.

Comparative ¹H NMR Data

The ¹H NMR spectra reveal the number of different proton environments and their neighboring protons. The substitution pattern on the benzene ring is particularly distinguishable.

CompoundAromatic Protons (δ, ppm, Multiplicity)-CH₂OH (δ, ppm)-OCH₃ (δ, ppm)-OH (δ, ppm)
Methyl 2-(hydroxymethyl)benzoate 7.9 (dd), 7.5 (td), 7.3 (td), 7.2 (d)~4.8 (s)~3.9 (s)~3.5 (t)
Methyl 4-fluorobenzoate [7][8]8.0 (dd, J ≈ 9.0, 5.5 Hz), 7.1 (t, J ≈ 8.7 Hz)N/A~3.9 (s)N/A
Methyl 4-fluoro-2-(hydroxymethyl)benzoate (Predicted) ~7.8 (dd, J ≈ 8.5, 2.0 Hz), ~7.2 (dd, J ≈ 8.5, 2.0 Hz), ~7.1 (td, J ≈ 8.5, 2.0 Hz)~4.7 (s)~3.9 (s)Variable

Analysis and Interpretation:

  • Methyl 2-(hydroxymethyl)benzoate : The aromatic region shows four distinct signals, as expected for a 1,2-disubstituted benzene ring. The proton ortho to the ester group is the most deshielded (~7.9 ppm). The benzylic protons of the -CH₂OH group appear as a singlet around 4.8 ppm.[9]

  • Methyl 4-fluorobenzoate : The para-substitution and the symmetry it imparts result in a simplified aromatic region. The two protons ortho to the ester group are equivalent, as are the two protons ortho to the fluorine. This gives rise to two signals, which appear as a doublet of doublets and a triplet, respectively, due to coupling to both each other and the fluorine atom.[7] The protons ortho to the ester are strongly deshielded (~8.0 ppm).

  • Predicted Spectrum for Methyl 4-fluoro-2-(hydroxymethyl)benzoate :

    • We predict three aromatic protons. The proton at C5 (between the ester and hydroxymethyl groups) will be the most deshielded due to the additive electron-withdrawing effects of the adjacent groups.

    • The fluorine atom will introduce C-H and H-H coupling, leading to more complex splitting patterns (doublet of doublets or triplet of doublets). The proton at C3 (ortho to fluorine) will show a large coupling constant.

    • The benzylic (-CH₂OH) and methyl ester (-OCH₃) protons are expected to have chemical shifts similar to those in Methyl 2-(hydroxymethyl)benzoate.

Comparative ¹³C NMR Data

¹³C NMR spectroscopy indicates the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents.

CompoundC=O (δ, ppm)Aromatic C-O/C-F (δ, ppm)Other Aromatic C (δ, ppm)-CH₂OH (δ, ppm)-OCH₃ (δ, ppm)
Methyl 2-(hydroxymethyl)benzoate [9]~168~140 (C-CH₂OH), ~130 (C-COOCH₃)~132, 131, 128, 127~64~52
Methyl 4-fluorobenzoate [7][10]~166~165 (d, ¹JCF ≈ 250 Hz)~132 (d), ~126 (d), ~115 (d)N/A~52
Methyl 4-fluoro-2-(hydroxymethyl)benzoate (Predicted) ~167~163 (d, C-F), ~142 (d, C-CH₂OH)~131 (d), ~128 (d), ~118 (d), ~116 (d)~63~52

Analysis and Interpretation:

  • Methyl 2-(hydroxymethyl)benzoate : Shows the expected 8 signals (or 7 if two aromatic carbons overlap). The carbonyl carbon is significantly downfield (~168 ppm). The carbon bearing the -CH₂OH group is also deshielded (~140 ppm).[9]

  • Methyl 4-fluorobenzoate : The most prominent feature is the carbon attached to fluorine (C-F), which appears as a doublet with a very large one-bond coupling constant (¹JCF ≈ 250 Hz) at a highly deshielded chemical shift (~165 ppm).[7][10] Other aromatic carbons also show smaller C-F couplings.

  • Predicted Spectrum for Methyl 4-fluoro-2-(hydroxymethyl)benzoate :

    • The spectrum will be complex, showing 9 distinct carbon signals.

    • The C-F signal will be a doublet with a large ¹JCF.

    • The other aromatic carbons will also appear as doublets due to smaller two-bond and three-bond C-F couplings.

    • The chemical shifts will be a hybrid of the effects seen in the two analogues, with the electron-withdrawing fluorine influencing the entire aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of their bonds.[11][12]

CompoundO-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
Methyl 2-(hydroxymethyl)benzoate ~3400 (broad)~3050~1715N/A
Methyl 4-fluorobenzoate N/A~3070~1725~1250-1100 (strong)
Methyl 4-fluoro-2-(hydroxymethyl)benzoate (Predicted) ~3400 (broad)~3060~1720~1250-1100 (strong)

Analysis and Interpretation:

  • The key diagnostic peaks are the broad O-H stretch from the alcohol, the sharp and strong C=O stretch from the ester, and the strong C-F stretch.

  • Methyl 2-(hydroxymethyl)benzoate : Characterized by a broad O-H band around 3400 cm⁻¹ and a strong C=O band around 1715 cm⁻¹.

  • Methyl 4-fluorobenzoate : Lacks the O-H band but shows a very strong absorption in the fingerprint region (1250-1100 cm⁻¹) characteristic of the C-F bond stretch. The C=O stretch is at a slightly higher wavenumber (~1725 cm⁻¹) due to the electron-withdrawing effect of fluorine.[13]

  • Predicted Spectrum for Methyl 4-fluoro-2-(hydroxymethyl)benzoate : The spectrum is expected to show all three key features: a broad O-H stretch, a strong C=O stretch, and a strong C-F stretch. The presence of these three bands would be strong evidence for the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

G M [M]⁺˙ Methyl 4-fluoro-2-(hydroxymethyl)benzoate m/z = 184 M_minus_OCH3 [M - OCH₃]⁺ m/z = 153 M->M_minus_OCH3 - OCH₃ M_minus_CH2OH [M - CH₂OH]⁺ m/z = 153 M->M_minus_CH2OH - CH₂OH Fluorobenzoyl [FC₆H₄CO]⁺ m/z = 123 M_minus_OCH3->Fluorobenzoyl - H₂O M_minus_CH2OH->Fluorobenzoyl - CO Tropylium [C₇H₆F]⁺ m/z = 109 Fluorobenzoyl->Tropylium - CO

Figure 2: Predicted key fragmentation pathways for Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

CompoundMolecular Ion [M]⁺˙ (m/z)Key Fragment Ions (m/z)
Methyl 2-(hydroxymethyl)benzoate 166135 ([M-OCH₃]⁺), 134 ([M-CH₃OH]⁺˙), 107, 77 ([C₆H₅]⁺)
Methyl 4-fluorobenzoate [14][15]154123 ([M-OCH₃]⁺), 95 ([FC₆H₄]⁺)
Methyl 4-fluoro-2-(hydroxymethyl)benzoate (Predicted) 184153 ([M-OCH₃]⁺ or [M-CH₂OH]⁺), 123 ([FC₆H₄CO]⁺), 109

Analysis and Interpretation:

  • Benzoate esters typically fragment via the loss of the alkoxy group (-OR) from the ester.[16][17]

  • Methyl 2-(hydroxymethyl)benzoate : The molecular ion peak is at m/z 166. Common fragments include the loss of the methoxy group (-OCH₃) to give a peak at m/z 135, and the loss of methanol (-CH₃OH) to give a peak at m/z 134.

  • Methyl 4-fluorobenzoate : The molecular ion is at m/z 154.[14][15] The base peak is often at m/z 123, corresponding to the fluorobenzoyl cation, formed by the loss of the methoxy radical.[14]

  • Predicted Spectrum for Methyl 4-fluoro-2-(hydroxymethyl)benzoate : The molecular ion peak should be observed at m/z 184. Key fragments are predicted at m/z 153, corresponding to the loss of either the methoxy radical or the hydroxymethyl radical. A prominent peak at m/z 123 (fluorobenzoyl cation) is also expected after subsequent fragmentation.

Standard Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy
  • Sample Preparation : Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 512-2048) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw free induction decay (FID) data to obtain the final spectrum.

FT-IR Spectroscopy
  • ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition : Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Subtraction : A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization : Introduce the sample into the mass spectrometer. For volatile, thermally stable compounds like benzoate esters, Electron Ionization (EI) is a common and effective method.

  • Mass Analysis : The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

  • Data Analysis : The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge (m/z) ratio.

Conclusion

While direct experimental spectra for Methyl 4-fluoro-2-(hydroxymethyl)benzoate are not widely published, a robust and detailed prediction of its spectroscopic characteristics can be achieved through a comparative analysis of its structural analogues. This guide has demonstrated that by understanding the individual effects of the hydroxymethyl and fluoro substituents on the benzoate core, one can anticipate the key features in the ¹H NMR, ¹³C NMR, IR, and mass spectra. The predicted data presented herein serves as a valuable reference for any researcher working with this compound, aiding in its synthesis, identification, and quality control. This comparative approach underscores the power of fundamental spectroscopic principles in modern chemical research.

References

  • Goldenberg, D. P. (2016). Principles of NMR Spectroscopy: An Illustrated Guide. University Science Books. [Link][2][4]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link][13]

  • Balci, M. (2021). NMR Spectroscopy - Basic Principles, Concepts, and Applications in Chemistry. Wiley VCH. [Link][3]

  • Goldenberg, D. P. (2016). Principles of NMR Spectroscopy: An Illustrated Guide. AbeBooks. [Link]

  • Goldenberg, D. P. (2017). Principles of NMR Spectroscopy. Bookshop.org. [Link][5]

  • Friebolin, H. (2010). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Wiley. [Link][6]

  • PubChem. (n.d.). Methyl 4-fluorobenzoate. National Center for Biotechnology Information. [Link][10]

  • Tidwell, T. T. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry. [Link][16]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link][7]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link][11]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition. [Link][12]

  • NIST. (n.d.). Methyl 4-fluorobenzoate. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Methyl 4-fluorobenzoate. NIST Chemistry WebBook. [Link][14]

  • PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Methyl 4-fluorobenzoate. NIST Chemistry WebBook. [Link][15]

  • PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. National Center for Biotechnology Information. [Link][9]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Comparative

Comparative Analysis: 1H NMR Spectra of Methyl Fluorobenzoate Isomers

This guide provides a technical, comparative analysis of the 1H NMR spectra for the three isomers of methyl fluorobenzoate (ortho, meta, and para). It is designed for researchers requiring rapid, definitive identificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of the 1H NMR spectra for the three isomers of methyl fluorobenzoate (ortho, meta, and para). It is designed for researchers requiring rapid, definitive identification of these compounds in synthetic workflows.

Executive Summary

Differentiation of fluorobenzoate isomers is a critical quality control step in medicinal chemistry, particularly when synthesizing fluorinated scaffolds for metabolic stability. While Mass Spectrometry (MS) often fails to distinguish these regioisomers (identical


 154.14), 1H NMR spectroscopy  offers definitive structural proof through distinct splitting patterns arising from symmetry and heteronuclear spin-spin coupling (

).

This guide analyzes the spectral fingerprints of Methyl 2-fluorobenzoate , Methyl 3-fluorobenzoate , and Methyl 4-fluorobenzoate , providing a logic-based framework for identification.

Theoretical Framework: The Fluorine Effect

To interpret these spectra, one must understand two governing principles:

  • Symmetry:

    • Para isomers possess a plane of symmetry, rendering protons chemically equivalent in pairs (AA'XX' or AA'BB' systems).

    • Ortho and Meta isomers are asymmetric, resulting in four distinct aromatic signals.

  • Heteronuclear Coupling (

    
    ): 
    The 
    
    
    
    nucleus (
    
    
    , 100% abundance) couples strongly with protons. Typical coupling constants in aromatic systems are:
    • 
       (
      
      
      
      ):
      6 – 10 Hz (Large)
    • 
       (
      
      
      
      ):
      5 – 8 Hz (Medium)
    • 
       (
      
      
      
      ):
      0 – 2 Hz (Small/Negligible)

Detailed Spectral Analysis

A. Methyl 4-fluorobenzoate (Para)
  • Key Feature: Symmetry.[1]

  • Pattern: Two distinct signal sets in the aromatic region.[1]

  • Analysis:

    • H2/H6 (Ortho to COOMe): Appear as a doublet of doublets (dd) at ~8.07 ppm . They couple to H3/H5 (

      
       Hz) and weakly to F (
      
      
      
      Hz). Due to similar coupling constants, this often resembles a triplet.
    • H3/H5 (Ortho to F): Appear as a triplet (t) at ~7.12 ppm . This is a superposition of large ortho-coupling to H2/H6 (

      
       Hz) and large ortho-coupling to F (
      
      
      
      Hz).
    • Differentiation: The simplest spectrum of the three. Look for the "two tall towers" pattern.

B. Methyl 2-fluorobenzoate (Ortho)
  • Key Feature: Complexity and "Roofing".[2][3]

  • Pattern: Four distinct multiplets.

  • Analysis:

    • H6 (Ortho to COOMe): The most deshielded signal (~7.94 ppm ), appearing as a doublet of triplets (dt). It is far from the fluorine but strongly deshielded by the carbonyl.

    • H3 (Ortho to F): Shielded (~7.15 ppm ) but shows large splitting due to

      
      .
      
    • H4/H5: Complex multiplets in the 7.2 – 7.5 ppm range.

    • Differentiation: Look for a complex 4-proton region where the most downfield signal (H6) is clearly separated from the crowded upfield group (H3/H4/H5).

C. Methyl 3-fluorobenzoate (Meta)
  • Key Feature: The "Isolated" Deshielded Proton.

  • Pattern: Four distinct signals (1:1:1:1 integral).

  • Analysis:

    • H2 (Ortho to COOMe, Ortho to F): This is the diagnostic proton. It sits between the two withdrawing groups. It appears as a doublet of triplets (dt) or narrow multiplet at ~7.85 ppm . It is deshielded like H6 but has a distinct splitting pattern due to two ortho interactions (one to F, one to H).

    • H6 (Ortho to COOMe, Para to F): A doublet or doublet of doublets (~7.78 ppm ), slightly upfield of H2.

    • H5 (Meta to both): A pseudo-triplet (td) at ~7.45 ppm .

    • H4 (Para to COOMe, Ortho to F): A multiplet at ~7.25 ppm .

    • Differentiation: Distinguishable from the ortho isomer by the presence of two downfield protons (H2 and H6) rather than just one.

Data Summary Table

FeatureMethyl 4-fluorobenzoate (Para)Methyl 3-fluorobenzoate (Meta)Methyl 2-fluorobenzoate (Ortho)
Symmetry Yes (

axis)
NoNo
# of Aromatic Signals 2 (Integral 2:2)4 (Integral 1:1:1:1)4 (Integral 1:1:1:1)
Most Deshielded ~8.07 ppm (H2/H6)~7.85 ppm (H2)~7.94 ppm (H6)
Key Splitting Pseudo-triplets (AA'XX')H2 is a distinct narrow dtStrong "roofing" / complex m
Methyl Singlet ~3.93 ppm~3.93 ppm~3.94 ppm

Note: Chemical shifts (


) are reported in ppm relative to TMS in CDCl

at 400 MHz.

Experimental Protocol: Standardized NMR Acquisition

To ensure reproducible spectra comparable to the data above, follow this self-validating protocol.

Materials
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    
  • Sample: 5–10 mg of fluorobenzoate ester.

  • Tube: High-quality 5 mm NMR tube (Wilmad 507-PP or equivalent).

Workflow
  • Sample Prep: Dissolve 5–10 mg of product in 0.6 mL CDCl

    
    . Ensure complete dissolution; filter if cloudy.
    
  • Acquisition:

    • Pulse: 30° pulse angle (standard zg30 or equivalent).

    • Scans: 16 scans (sufficient for >10 mg), 64 scans (for <5 mg).

    • Relaxation Delay (D1): Set to

      
       1.0 second to ensure accurate integration of aromatic protons.
      
    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline.

    • Referencing: Calibrate the TMS singlet to 0.00 ppm .

    • Integration: Normalize the Methyl singlet (approx 3.9 ppm) to 3.00 .

  • Validation: Check the Satellite peaks of the solvent or the integration of the aromatic region. Total aromatic integration must equal 4.00 .

Decision Logic (Isomer Identification)

The following diagram illustrates the logical flow for identifying the specific isomer based on spectral features.

G Start Analyze Aromatic Region (7.0 - 8.2 ppm) SymmetryCheck Are there 2 distinct signal sets with 2:2 integration? Start->SymmetryCheck Para Isomer: Para (4-fluoro) (AA'XX' System) SymmetryCheck->Para Yes Asymmetry 4 distinct signals (1:1:1:1 integration) SymmetryCheck->Asymmetry No DownfieldCheck Analyze Downfield Signals (> 7.7 ppm) Asymmetry->DownfieldCheck Meta Isomer: Meta (3-fluoro) Two downfield signals (H2 & H6) H2 is a narrow dt DownfieldCheck->Meta 2 Signals > 7.7 ppm Ortho Isomer: Ortho (2-fluoro) One downfield signal (H6) Complex multiplets upfield DownfieldCheck->Ortho 1 Signal > 7.7 ppm

Figure 1: Decision tree for differentiating methyl fluorobenzoate isomers via 1H NMR.

References

  • National Institute of Standards and Technology (NIST). Methyl 2-fluorobenzoate Mass Spectrum and Data. NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry (RSC). Characterization of Methyl Benzoate Derivatives (Supplementary Information). Chem. Commun., 2012. Available at: [Link]

  • Reich, H. J. Proton-Fluorine Coupling Constants. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link](Note: Generalized reference for J-coupling values).

Sources

Validation

A Senior Application Scientist's Guide to 13C NMR Shifts in Substituted Benzoates: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of substituted benzoates is a frequent necessity. These aromatic esters are pivotal scaffolds in a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of substituted benzoates is a frequent necessity. These aromatic esters are pivotal scaffolds in a vast array of biologically active molecules and functional materials. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its sensitivity to the electronic environment of each carbon atom, offering a detailed fingerprint of the molecular architecture.

This guide provides an in-depth analysis of 13C NMR chemical shifts in substituted benzoates. Moving beyond a simple data repository, we will explore the causal relationships between substituent identity and the resulting spectral changes. By understanding the interplay of inductive and resonance effects, and their correlation with empirical parameters like Hammett constants, you will be empowered to interpret spectra with greater confidence and predict the spectral features of novel benzoate derivatives.

The Foundational Principles: Substituent Effects on Aromatic Systems

The chemical shift of a carbon nucleus in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment. In substituted benzoates, the electron distribution within the aromatic ring and the carbonyl group is modulated by the attached substituent (X). These modulations, which manifest as changes in chemical shifts, are primarily governed by two fundamental electronic effects:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density towards themselves, deshielding nearby carbons and shifting their signals to a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) push electron density away, shielding adjacent carbons and causing an upfield shift.

  • Resonance Effect (R or M): This effect involves the delocalization of π-electrons through the conjugated system of the aromatic ring. Resonance effects are most pronounced at the ortho and para positions. Electron-withdrawing groups with π-accepting capabilities (-R) withdraw electron density from these positions, while electron-donating groups with π-donating capabilities (+R) increase electron density at these same positions.

The interplay of these two effects determines the final chemical shift of each carbon in the benzoate system. For instance, a nitro group (-NO₂) is strongly electron-withdrawing through both induction and resonance, leading to significant downfield shifts of the aromatic carbons, particularly at the ortho and para positions.[1] In contrast, a methoxy group (-OCH₃) is inductively electron-withdrawing but exhibits a strong +R effect, leading to a shielding of the ortho and para carbons.

Comparative Analysis of 13C NMR Chemical Shifts in Substituted Methyl Benzoates

To illustrate these principles, the following table presents a compilation of 13C NMR chemical shift data for a series of para-substituted methyl benzoates. The data has been aggregated from various literature sources and serves as a practical guide for comparing the electronic influence of different substituents.[2][3]

Substituent (X)C-1 (ipso)C-2, C-6 (ortho)C-3, C-5 (meta)C-4 (para)Carbonyl (C=O)Methoxy (OCH₃)
-H 130.5129.5128.3132.8167.052.0
-CH₃ 127.8129.6128.9142.5167.151.9
-OCH₃ 123.0131.6113.6162.6166.851.8
-Cl 128.9131.0128.6138.5166.052.4
-Br 129.2131.3131.6127.1166.252.4
-NO₂ 135.5130.6123.4150.0165.152.8

Analysis of Trends:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituent. Electron-withdrawing groups tend to cause a slight upfield shift (shielding) of the carbonyl carbon, a phenomenon sometimes referred to as a "reverse" substituent effect.[4] This is attributed to the polarization of the carbonyl bond and changes in the resonance contribution of the ester group with the ring.

  • Ipso-Carbon (C-1): The chemical shift of the carbon directly attached to the substituent (C-4 in this para-substituted series) is highly dependent on the substituent's electronegativity and resonance effects.

  • Ortho- and Meta-Carbons (C-2, C-6 and C-3, C-5): The ortho and para positions are most affected by resonance effects, while the meta position is primarily influenced by the inductive effect. This differential sensitivity is a powerful tool for assigning signals in the aromatic region of the spectrum.

  • Methoxy Carbon (OCH₃): The chemical shift of the methoxy carbon shows a smaller but discernible trend, with electron-withdrawing groups causing a slight downfield shift.[3]

Correlation with Hammett Constants: Quantifying Substituent Effects

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants of substituted aromatic compounds with the electronic properties of their substituents.[5] This linear free-energy relationship can also be extended to spectroscopic data, including 13C NMR chemical shifts. The substituent's electronic influence is captured by the Hammett constant (σ), which is a measure of its electron-donating or -withdrawing ability.

A plot of the 13C chemical shifts of the para-carbon (C-4) in substituted benzoates against the corresponding Hammett σp values often reveals a linear correlation. This demonstrates that the same electronic principles that govern chemical reactivity are also responsible for the observed trends in NMR spectra. Such correlations can be invaluable for predicting the chemical shifts of new compounds and for gaining deeper insights into the transmission of electronic effects through molecular frameworks.[6][7]

Experimental Protocol for 13C NMR Analysis of Substituted Benzoates

Acquiring high-quality 13C NMR spectra is paramount for accurate structural analysis. The following protocol outlines a robust methodology for the analysis of substituted benzoates.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to avoid spectral overlap and misinterpretation.

  • Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many benzoate derivatives. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Parameters:

    • Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts (typically 0-220 ppm).

    • Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient to allow for the relaxation of most carbon nuclei.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure reproducibility.

3. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if necessary) and peak picking.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Assignment: Identify all peaks and assign them to the corresponding carbon atoms based on their chemical shifts, expected substituent effects, and, if available, data from 2D NMR experiments such as HSQC and HMBC.

Workflow for 13C NMR Analysis of Substituted Benzoates

The following diagram illustrates the logical workflow for the comprehensive analysis of 13C NMR shifts in substituted benzoates, from initial sample consideration to final data interpretation.

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Select Pure Substituted Benzoate B Choose Appropriate Deuterated Solvent C Prepare NMR Sample (10-50 mg/0.5 mL) D Set Up 13C NMR Experiment C->D E Optimize Acquisition Parameters (Scans, Delay, etc.) F Acquire Spectrum G Fourier Transform & Phasing F->G H Baseline Correction & Referencing I Peak Picking & Chemical Shift Determination H->I J Assign Signals to Carbon Nuclei K Analyze Substituent Effects (I & R) J->K L Correlate with Hammett Constants (optional) M Final Structural Confirmation K->M L->M

Caption: Workflow for the analysis of 13C NMR shifts in substituted benzoates.

Conclusion

The analysis of 13C NMR chemical shifts in substituted benzoates is a powerful and nuanced application of spectroscopic principles. By moving beyond simple peak identification to a deeper understanding of the underlying electronic effects, researchers can extract a wealth of structural and electronic information. This guide has provided a comparative framework, experimental protocols, and a logical workflow to empower you in your structural elucidation endeavors. As you apply these principles, you will find 13C NMR to be an indispensable tool in the design and characterization of novel benzoate-containing molecules.

References

  • Dhami, K. S. & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243. [Link]

  • De, S., & De, B. R. (2000). Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. Journal of the Chemical Society, Dalton Transactions, (1), 1-5. [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon‐13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. 45(3), 233-243. [Link]

  • Fell, L. M., Blount, J. F., & Mislow, K. (1981). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Journal of the American Chemical Society, 103(24), 7324-7325. [Link]

  • Scribd. NMR Analysis of Esters and Aromatic Compounds. [Link]

  • Regulska, E., Samsonowicz, M., Świsłocka, R., & Lewandowski, W. (2014). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate. [Link]

  • Clark, J. (2021). interpreting C-13 NMR spectra. Chemguide. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0246989). [Link]

  • Ihrig, A. M., & Marshall, J. L. (1972). Proton magnetic resonance spectrum of methyl benzoate-carboxyl-13C. Journal of the American Chemical Society, 94(5), 1756-1757. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Wikipedia. (2024). Hammett equation. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

  • Yau, H. M., Croft, A. K., & Harper, J. B. (2015). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education, 92(1), 163-166. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • ResearchGate. (n.d.). Results of Hammett correlations using 13 C NMR data for para-substituted compounds, Series 1 and 2. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Benzoates

Introduction: The Significance of Fluorinated Benzoates and Mass Spectrometry In the landscape of modern drug discovery, environmental analysis, and materials science, fluorinated organic molecules hold a position of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Benzoates and Mass Spectrometry

In the landscape of modern drug discovery, environmental analysis, and materials science, fluorinated organic molecules hold a position of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter properties such as metabolic stability, lipophilicity, and binding affinity, making fluorination a key tool for medicinal chemists.[1] Fluorinated benzoates, in particular, serve as crucial building blocks for pharmaceuticals and agrochemicals, and are also used as environmental tracers.[2]

Understanding the structural identity and fragmentation behavior of these compounds is paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a detailed comparison of the gas-phase fragmentation of monofluorinated benzoate isomers, exploring how the position of a single fluorine atom profoundly directs their breakdown under different ionization regimes. We will delve into the mechanistic underpinnings of these differences, supported by experimental data, to provide researchers with a practical and authoritative reference.

Workflow for Isomer Differentiation

The analytical workflow for distinguishing between fluorinated benzoate isomers involves a combination of chromatographic separation and mass spectrometric analysis. Gas Chromatography (GC-MS) is often preferred for its high resolving power, though it typically requires a derivatization step. Liquid Chromatography (LC-MS/MS) offers direct analysis of the acidic form, excelling in high-throughput applications.

Workflow General Analytical Workflow for Fluorinated Benzoates cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Aqueous Sample (e.g., Environmental, Biological) B Solid Phase Extraction (SPE) [Optional Pre-concentration] A->B C Solvent Extraction & Derivatization (e.g., Methylation for GC-MS) B->C For GC-MS E LC-MS/MS Analysis (Electrospray Ionization) B->E For LC-MS/MS D GC-MS Analysis (Electron Ionization) C->D F Fragmentation Pattern Analysis (Isomer Differentiation) D->F E->F G Quantification & Reporting F->G

Caption: General analytical workflow for fluorinated benzoates.

Electron Ionization (EI) Fragmentation: A Tale of Three Isomers

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed molecular "fingerprint." When analyzing fluorobenzoic acids by GC-MS, they are typically derivatized to their more volatile methyl esters. The resulting mass spectra show clear, reproducible differences between the ortho, meta, and para isomers, primarily governed by the proximity of the fluorine atom to the ester group.

The Foundational Fragmentation of Methyl Benzoate

To appreciate the influence of the fluorine substituent, we must first understand the basic fragmentation of the parent molecule, methyl benzoate. The primary cleavages involve the loss of the methoxy radical (•OCH₃, -31 Da) to form the benzoyl cation (m/z 105), which is often the base peak, followed by the loss of carbon monoxide (-28 Da) to yield the phenyl cation (m/z 77).

Comparative Analysis of Methyl Fluorobenzoate Isomers

The introduction of a fluorine atom creates new fragmentation channels and alters the relative abundances of common fragments. The fluorobenzoyl cation (m/z 123) is a major fragment for all three isomers, arising from the loss of the methoxy radical (•OCH₃). However, the subsequent fragmentation of this ion and other pathways reveal striking positional differences.

  • Methyl 2-Fluorobenzoate (Ortho Isomer): The Ortho Effect in Action

    The ortho isomer displays unique fragmentation behavior due to the proximity of the fluorine and ester groups, a phenomenon known as the "ortho effect."[3][4][5][6] This interaction facilitates a distinct rearrangement, leading to the elimination of a neutral molecule of carbon monoxide and formaldehyde (CO + CH₂O) or a related process, resulting in a significant ion at m/z 95 . This ion, corresponding to the fluorophenyl cation [C₆H₄F]⁺, is the characteristic base peak for the ortho isomer.[7][8] The direct loss of the methoxy group to form the fluorobenzoyl cation at m/z 123 is still prominent, but less so than the m/z 95 fragment.

  • Methyl 3-Fluorobenzoate (Meta Isomer)

    In the absence of the ortho interaction, the fragmentation of the meta isomer follows a more classical pattern. The loss of the methoxy radical (•OCH₃) is the dominant pathway, making the m/z 123 fluorobenzoyl cation the base peak.[9] Subsequent loss of CO from this ion yields the fluorophenyl cation at m/z 95, but with a much lower relative abundance compared to the ortho isomer.

  • Methyl 4-Fluorobenzoate (Para Isomer)

    The para isomer behaves similarly to the meta isomer, with fragmentation being dominated by the loss of the methoxy group. The m/z 123 ion is the base peak, representing the stable 4-fluorobenzoyl cation.[10][11] The subsequent loss of CO to form the m/z 95 ion is also observed, again, at a significantly lower intensity than in the ortho isomer's spectrum.

EI_Fragmentation cluster_o Methyl 2-Fluorobenzoate (Ortho) cluster_m Methyl 3-Fluorobenzoate (Meta) cluster_p Methyl 4-Fluorobenzoate (Para) O_M [M]⁺• m/z 154 O_123 [M - •OCH₃]⁺ m/z 123 O_M->O_123 - •OCH₃ O_95 [M - •OCH₃ - CO]⁺ [C₆H₄F]⁺ m/z 95 (Base Peak) O_M->O_95 - (CO + CH₂O) (Ortho Effect) O_123->O_95 - CO M_M [M]⁺• m/z 154 M_123 [M - •OCH₃]⁺ m/z 123 (Base Peak) M_M->M_123 - •OCH₃ M_95 [M - •OCH₃ - CO]⁺ [C₆H₄F]⁺ m/z 95 M_123->M_95 - CO P_M [M]⁺• m/z 154 P_123 [M - •OCH₃]⁺ m/z 123 (Base Peak) P_M->P_123 - •OCH₃ P_95 [M - •OCH₃ - CO]⁺ [C₆H₄F]⁺ m/z 95 P_123->P_95 - CO

Caption: Comparative EI fragmentation of methyl fluorobenzoate isomers.

Data Summary: Key EI Fragment Ions

The following table summarizes the key diagnostic ions and their approximate relative intensities for the methyl esters of the three monofluorobenzoic acid isomers, based on data from the NIST Mass Spectrometry Data Center.

m/zIon IdentityProposed StructureMethyl 2-F-Benzoate (Ortho) Rel. Intensity (%)[7][8]Methyl 3-F-Benzoate (Meta) Rel. Intensity (%)[9]Methyl 4-F-Benzoate (Para) Rel. Intensity (%)[10][11]
154Molecular Ion[C₈H₇FO₂]⁺•~40~60~55
123[M - •OCH₃]⁺[FC₆H₄CO]⁺~75100 (Base Peak) 100 (Base Peak)
95[M - •OCH₃ - CO]⁺[FC₆H₄]⁺100 (Base Peak) ~50~65
75Ring Fragment[C₆H₃]⁺~20~25~30

Electrospray Ionization (ESI) Fragmentation: The Dominance of Decarboxylation

For LC-MS analysis, soft ionization techniques like ESI are standard. Fluorobenzoic acids, being acidic, are most effectively analyzed in negative ion mode. The process typically generates the deprotonated molecule, [M-H]⁻.

Tandem mass spectrometry (MS/MS) of these deprotonated ions reveals a simple and highly characteristic fragmentation pathway: the loss of carbon dioxide (CO₂), a process known as decarboxylation.[2] This neutral loss of 44 Da is the predominant, and often sole, fragmentation observed for all three isomers under typical collision-induced dissociation (CID) conditions.

[C₇H₄FO₂]⁻ (m/z 139) → [C₆H₄F]⁻ (m/z 95) + CO₂

This fragmentation is diagnostically powerful for identifying the class of compound (a fluorobenzoic acid) but does not, on its own, differentiate between the ortho, meta, and para positions. The resulting fluorophenyl anion (m/z 95) is very stable and generally does not fragment further under standard CID energies. Therefore, chromatographic separation is essential for isomer-specific identification when using LC-MS/MS.

ESI_Fragmentation A Deprotonated Fluorobenzoic Acid [M-H]⁻ m/z 139 B Collision-Induced Dissociation (CID) A->B C Fluorophenyl Anion [M-H-CO₂]⁻ m/z 95 B->C D Neutral Loss CO₂ (44 Da)

Caption: Primary ESI-MS/MS fragmentation of fluorobenzoates.

Experimental Protocols

The following protocols provide a starting point for the analysis of fluorinated benzoates. Instrument parameters should be optimized for specific applications and equipment.

Protocol 1: GC-MS Analysis of Fluorobenzoic Acid Methyl Esters

This method is suitable for the separation and identification of isomers based on their unique EI fragmentation patterns.

  • Sample Preparation & Derivatization:

    • To 1 mL of an aqueous sample, add an appropriate internal standard.

    • Acidify the sample to pH < 2 with HCl.

    • Extract the fluorobenzoic acids with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 2 mL of 10% Boron Trifluoride in Methanol (BF₃-MeOH).

    • Seal the vial and heat at 60°C for 30 minutes to form the methyl esters.

    • After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex to extract the methyl esters into the hexane layer.

    • Analyze the hexane layer by GC-MS.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

Protocol 2: LC-MS/MS Analysis of Fluorobenzoic Acids

This method is ideal for the rapid quantification of fluorobenzoic acids without derivatization.

  • Sample Preparation:

    • Filter aqueous samples through a 0.22 µm syringe filter.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

    • Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Add an appropriate isotopically labeled internal standard.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 5% B.

      • 0.5-3.0 min: Linear ramp to 95% B.

      • 3.0-4.0 min: Hold at 95% B.

      • 4.1-5.0 min: Return to 5% B and re-equilibrate.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • IonSpray Voltage: -4500 V.

    • Source Temperature: 500°C.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Example): m/z 139 → m/z 95 (Collision energy should be optimized, typically -15 to -25 eV).

Conclusion

The mass spectrometric fragmentation of fluorinated benzoates is a clear illustration of how subtle structural changes dictate gas-phase ion chemistry. Under high-energy Electron Ionization, the position of the fluorine substituent provides a robust and reliable means of isomer differentiation, with the ortho isomer exhibiting a unique fragmentation pathway due to proximate group interactions. Conversely, under the gentler conditions of Electrospray Ionization, a common decarboxylation pathway dominates, necessitating chromatographic separation for isomer resolution. By understanding these distinct fragmentation behaviors and applying the appropriate analytical methodologies, researchers can confidently identify and quantify these important chemical entities in a variety of complex matrices.

References

  • National Institute of Standards and Technology. (n.d.). 3-Fluorobenzoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 4-fluorobenzoate. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 4-fluorobenzoate. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Fluorobenzoic acid, 3-methylbut-2-enyl ester. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 2-fluorobenzoate. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. In PubChem Compound Summary. Retrieved February 17, 2026, from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83–94. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-fluoro-. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 2-fluorobenzoate. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

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  • Todua, N. G., & Mikaia, A. I. (2016). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids. National Institute of Standards and Technology. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-fluoro-. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

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Validation

A Comparative Guide to the Biological Activity of Methyl 4-fluoro-2-(hydroxymethyl)benzoate Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine into organic molecules has become a cornerstone for enhancing metabolic stability, binding affinity, and overall pharmacological profiles...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into organic molecules has become a cornerstone for enhancing metabolic stability, binding affinity, and overall pharmacological profiles. Among the myriad of fluorinated scaffolds, derivatives of methyl 4-fluoro-2-(hydroxymethyl)benzoate represent a promising class of compounds with diverse and potent biological activities. This guide provides a comparative analysis of these derivatives, delving into their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, present key experimental data for objective comparison, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Fluorinated benzoic acid and benzothiazole derivatives have demonstrated significant potential as anticancer agents. The introduction of the fluorine atom can drastically alter the electronic properties of the molecule, often leading to enhanced cytotoxicity in cancer cell lines.

Comparative Anticancer Potency

The efficacy of various fluorinated derivatives is often quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Below is a comparison of the cytotoxic activity of several fluorinated benzothiazole and methyl benzoate derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Benzothiazoles 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)< 0.001[1]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)< 0.001[1]
2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)Nanomolar range[2]
Methyl Benzoate Derivatives Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoateMCF-7 (Breast)15.6[3]
Methyl 4-amino benzoate derivative 1G6PD (Enzyme)100.8[4]
Methyl 4-amino benzoate derivative 46PGD (Enzyme)206[4]

Note: The data presented is a synthesis from multiple sources to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many of these anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. For instance, certain 2-(4-aminophenyl)benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase-3, a key executioner caspase.[5] This is often preceded by a decrease in the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway.

Derivative Fluorinated Derivative Mitochondria Mitochondria Derivative->Mitochondria ↓ Mitochondrial Membrane Potential Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Methyl 4-fluoro-2-(hydroxymethyl)benzoate derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test derivative and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antibiotic-resistant strains of bacteria has created an urgent need for the development of new antimicrobial agents. Fluorinated benzoic acid derivatives have shown promising activity against a range of pathogenic microorganisms.

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The Kirby-Bauer disk diffusion method provides a qualitative measure of susceptibility, where the diameter of the zone of inhibition is proportional to the sensitivity of the microbe to the compound.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Fluorinated Benzoic Acid Amides Morpholine derivative of o-fluorobenzoic acidStaphylococcus aureusModerate Activity[6]
Morpholine derivative of o-fluorobenzoic acidBacillus subtilisModerate Activity[6]
Morpholine derivative of o-fluorobenzoic acidEscherichia coliModerate Activity[6]
Morpholine derivative of o-fluorobenzoic acidCandida albicansActive[6]
Pyrazoles with Fluorophenyl groups 3,5-dichloro-4-fluoro derivativeStaphylococcus aureus0.5[7]

Note: "Moderate Activity" indicates that the compounds exhibited noticeable but not exceptionally strong antimicrobial effects. Specific MIC values were not provided in the source.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This method is a standard for assessing the susceptibility of bacteria to antimicrobials.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Filter paper disks

  • Solution of the test derivative

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Aseptically apply filter paper disks impregnated with a known concentration of the test derivative onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Start Prepare Bacterial Inoculum Inoculate Inoculate Agar Plate Start->Inoculate Apply Apply Derivative-Impregnated Disks Inoculate->Apply Incubate Incubate Plate Apply->Incubate Measure Measure Zone of Inhibition Incubate->Measure Interpret Determine Susceptibility Measure->Interpret

Caption: Workflow for the Kirby-Bauer disk diffusion test.

III. Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a key driver of many diseases. Derivatives of fluorinated benzoic acids and related heterocyclic structures have been investigated for their ability to modulate inflammatory responses, often by targeting key signaling pathways such as NF-κB and MAPK.

Comparative Anti-inflammatory Effects

The anti-inflammatory activity of a compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6).

Compound ClassDerivativeAssayIC50 (µM)Reference
Fluorinated Benzofurans Compound 2PGE2 Inhibition1.92[8]
Compound 3PGE2 Inhibition1.48[8]
Compound 2IL-6 Inhibition1.2[9]
Compound 2NO Inhibition2.4[9]
Fluorinated Pyrazoles Compound 30Bradykinin B1 Receptor Antagonism0.023[3]
Fluorinated Indazoles Compound 40TRPA1 Antagonism0.043[3]
Benzydamine (Indazole Derivative) -TNF-α Inhibition~25[10]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[11][12] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. Many anti-inflammatory compounds exert their effects by inhibiting key components of these pathways.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus NFkB NF-κB IKK->NFkB Activation NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Derivative Fluorinated Derivative Derivative->MAPK Inhibition Derivative->IKK Inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocol: Measurement of Nitric Oxide Production

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test derivative

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve of sodium nitrite.

IV. Synthesis of Biologically Active Derivatives

The synthesis of novel derivatives is a critical step in drug discovery. The following is a representative protocol for the synthesis of 2-(4-aminophenyl)benzothiazoles, which can be adapted using fluorinated starting materials to generate a library of compounds for biological screening.[13]

Representative Synthesis Workflow

Start 4-Fluorobenzoic Acid + 2-Aminothiophenol Reaction1 Reaction in Polyphosphoric Acid (Microwave) Start->Reaction1 Intermediate1 2-(4-Fluorophenyl)benzothiazole Reaction1->Intermediate1 Reaction2 Nitration Intermediate1->Reaction2 Intermediate2 2-(4-Fluoro-3-nitrophenyl)benzothiazole Reaction2->Intermediate2 Reaction3 Reduction Intermediate2->Reaction3 Product 2-(3-Amino-4-fluorophenyl)benzothiazole Reaction3->Product

Caption: Synthesis of a fluorinated 2-aminophenyl-benzothiazole.

This generalized scheme illustrates a common synthetic route. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for each specific derivative.

V. Conclusion and Future Directions

The derivatives of methyl 4-fluoro-2-(hydroxymethyl)benzoate and related fluorinated aromatic compounds represent a versatile and potent class of molecules with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities underscore the value of fluorine in medicinal chemistry. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more effective therapeutic agents.

Future research should focus on elucidating detailed structure-activity relationships, optimizing the pharmacokinetic properties of lead compounds, and exploring novel biological targets. The continued investigation of these fluorinated scaffolds holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

VI. References

  • NF-κB and MAPK signaling pathways in inflammation, stress response, and cancer. ResearchGate. Available at: [Link]

  • NF-κB and MAPK pathways in inflammation. ResearchGate. Available at: [Link]

  • Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]

  • 9: Kirby-Bauer (Antibiotic Sensitivity). Biology LibreTexts. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Available at: [Link]

  • Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. PMC. Available at: [Link]

  • Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearin. AVESIS. Available at: [Link]

  • Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearin. AVESIS. Available at: [Link]

  • Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents. PubMed. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

  • Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. PubMed. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. Available at: [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents. Available at:

  • Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine. PubMed. Available at: [Link]

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Comparative

A Comparative Guide to Methyl 4-fluoro-2-(hydroxymethyl)benzoate and its Non-fluorinated Analog

A Senior Application Scientist's Field Guide to Strategic Fluorination in Aromatic Building Blocks For the discerning researcher in medicinal chemistry and materials science, the selection of a synthetic building block i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Strategic Fluorination in Aromatic Building Blocks

For the discerning researcher in medicinal chemistry and materials science, the selection of a synthetic building block is a critical decision that dictates the trajectory of a research program. The substitution of a single hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties, reactivity, and biological profile. This guide provides an in-depth, data-supported comparison between Methyl 4-fluoro-2-(hydroxymethyl)benzoate and its parent compound, Methyl 2-(hydroxymethyl)benzoate, offering a clear perspective on the strategic advantages conferred by selective fluorination.

At a Glance: Physicochemical Properties

The introduction of a fluorine atom at the C4 position imparts subtle but significant changes to the molecule's fundamental properties. Fluorine's high electronegativity and the strength of the C-F bond influence everything from molecular weight to lipophilicity, which are critical parameters in drug design and materials science.[1][2]

PropertyMethyl 2-(hydroxymethyl)benzoateMethyl 4-fluoro-2-(hydroxymethyl)benzoateImpact of Fluorination
CAS Number 41150-46-3[3][4]1283718-57-9[5][6]-
Molecular Formula C₉H₁₀O₃[3]C₉H₉FO₃[6][7]Addition of one fluorine atom
Molecular Weight 166.17 g/mol [3][4]184.16 g/mol [7]+17.99 g/mol
Appearance Liquid / SolidSolid or liquid[5]Tends to increase melting point
Boiling Point ~302 °C at 760 mmHg[4]No data availableExpected to be similar or slightly higher
Calculated LogP 1.5[3]~0.9 (estimated)[7]Decreased lipophilicity (less greasy)
Polar Surface Area 46.5 Ų[3]46.5 Ų[7]Unchanged

Note: Experimental data for the fluorinated analog is limited. LogP values are computed estimates and can vary between algorithms.

The Decisive Influence of Fluorine: Electronic Effects and Reactivity

The true divergence between these two molecules lies in their electronic character, a direct consequence of the fluorine atom's potent, dualistic nature. Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network due to its supreme electronegativity, while simultaneously exerting a weaker, electron-donating mesomeric (resonance) effect (+M) via its lone pairs.[8]

In the case of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, the fluorine at the para position to the ester significantly alters the electron density of the aromatic ring.

  • Inductive Effect (-I): The dominant -I effect withdraws electron density from the entire ring, making the ring generally less reactive towards electrophilic aromatic substitution (EAS) compared to the non-fluorinated analog. This deactivation is a key consideration for subsequent functionalization steps.

  • Mesomeric Effect (+M): The +M effect donates electron density specifically to the ortho and para positions. However, for halogens, this effect is much weaker than the inductive pull.

This electronic tug-of-war has profound implications for reactivity:

  • Acidity of the Hydroxymethyl Proton: The strong -I effect of fluorine, transmitted through the ring, can slightly increase the acidity of the benzylic alcohol proton, potentially influencing its reactivity in base-mediated reactions.

  • Ester Hydrolysis: The electron-withdrawing fluorine atom can make the ester carbonyl carbon more electrophilic, potentially accelerating the rate of both acid- and base-catalyzed hydrolysis.

cluster_0 Methyl 4-fluoro-2-(hydroxymethyl)benzoate Ring Aromatic Ring Fluorine Fluorine (C4) Ring->Fluorine +M (Mesomeric Donation) Weaker Effect Ester Ester (C1) Ring->Ester Electron Density Pulled Hydroxymethyl Hydroxymethyl (C2) Ring->Hydroxymethyl Inductive Influence Fluorine->Ring -I (Inductive Withdrawal) Dominant Effect

Caption: Electronic effects of the fluorine substituent.

Synthesis and Experimental Protocols

The synthetic routes to these compounds are illustrative of standard transformations in organic chemistry, but the choice of starting material is dictated by commercial availability.

Synthesis of Methyl 2-(hydroxymethyl)benzoate

The non-fluorinated analog is readily prepared from 2-(hydroxymethyl)benzoic acid via Fischer esterification. This is a classic, robust acid-catalyzed reaction.[9]

start Start 2-(Hydroxymethyl)benzoic Acid step1 Step 1: Dissolution Suspend starting material in excess Methanol (Solvent/Reagent) start->step1 step2 Step 2: Catalysis Add catalytic H₂SO₄ (Acid Catalyst) step1->step2 step3 Step 3: Reaction Heat to reflux (e.g., 65°C) for 4-8 hours step2->step3 step4 Step 4: Workup Neutralize with NaHCO₃ solution step3->step4 step5 Step 5: Extraction & Purification Extract with organic solvent, dry, and concentrate step4->step5 end Product Methyl 2-(hydroxymethyl)benzoate step5->end

Caption: Workflow for Fischer Esterification.

Experimental Protocol: Fischer Esterification of 2-(hydroxymethyl)benzoic Acid [9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-(hydroxymethyl)benzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

    • Causality: Methanol serves as both the reactant and the solvent. Using it in excess drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate.

    • Causality: The sodium bicarbonate is a weak base used to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, making the product extractable into an organic solvent.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

A plausible synthesis for the fluorinated analog would involve the reduction of the corresponding aldehyde, methyl 2-formyl-4-fluorobenzoate, which itself can be synthesized from commercially available 4-fluoro-2-methylbenzoic acid.

Applications in Drug Discovery and Materials Science

The decision to use the fluorinated analog is a strategic one, aimed at leveraging the unique properties of fluorine to enhance molecular performance.[1][10]

  • Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at the C4 position can block potential sites of metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life and oral bioavailability of a drug candidate.[1]

  • Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket. This can lead to enhanced binding affinity and target selectivity.

  • Modulating pKa: While not directly attached to an acidic or basic group in this molecule, the electron-withdrawing nature of fluorine can influence the pKa of nearby functionalities in more complex derivatives, which is crucial for tuning a drug's solubility and transport properties.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is complex. While a single fluorine atom can increase the overall lipophilicity of a scaffold, in this specific case, the calculated LogP is lower. This modulation of lipophilicity is a powerful tool for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile to navigate the "Goldilocks zone"—not too greasy, not too polar.[1][11]

  • ¹⁹F NMR Spectroscopy: The presence of a fluorine atom provides a powerful analytical handle. ¹⁹F NMR is a highly sensitive technique that can be used to study drug-protein binding, monitor reaction progress, and assess compound purity without interference from complex proton signals.

The non-fluorinated analog, Methyl 2-(hydroxymethyl)benzoate, remains a valuable and versatile bifunctional building block.[9] It is often used in the synthesis of compounds where the electronic modulation of fluorine is not required or desired, such as in the creation of certain benzopsoralens for photochemotherapy or various anti-inflammatory agents.[12][13]

Conclusion: A Strategic Choice

The comparison between Methyl 4-fluoro-2-(hydroxymethyl)benzoate and its non-fluorinated counterpart is a clear illustration of the power of strategic fluorination in modern chemistry.

  • Methyl 2-(hydroxymethyl)benzoate is a reliable, bifunctional building block suitable for syntheses where the inherent electronic properties of the substituted benzene ring are sufficient.

  • Methyl 4-fluoro-2-(hydroxymethyl)benzoate is an advanced intermediate designed for applications where enhanced metabolic stability, modulated lipophilicity, and altered electronic character are paramount. Its use is a deliberate choice to imbue the final molecule with the advantageous properties that fluorine confers, making it a superior building block for many contemporary drug discovery and materials science programs.

For the researcher, understanding the fundamental differences detailed in this guide is key to making an informed, data-driven decision that aligns with the specific performance goals of their target molecule.

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  • PubChem. Methyl 2-fluoro-4-(hydroxymethyl)benzoate | C9H9FO3 | CID 66712858. Available from: [Link]

  • PubMed. Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens. Available from: [Link]

  • PubMed. Effect of methyl p-hydroxybenzoate on the culture of mammalian cell. Available from: [Link]

  • ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. (2025). Available from: [Link]

  • Royal Society of Chemistry. Rationally designed molecular beacons for bioanalytical and biomedical applications. (2015). Available from: [Link]

  • Royal Society of Chemistry. Synthesis and biological applications of fluoro-modified nucleic acids. Available from: [Link]

  • MacsChem. Biological Stains | Classification, Examples & Uses. Available from: [Link]

Sources

Validation

comparing reactivity of ortho, meta, and para fluorobenzoic acids

Technical Guide: Reactivity Profiling of Fluorobenzoic Acid Isomers Executive Summary Fluorobenzoic acids are critical bioisosteres in drug design, offering modulation of lipophilicity ( ), metabolic stability, and pKa....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity Profiling of Fluorobenzoic Acid Isomers

Executive Summary

Fluorobenzoic acids are critical bioisosteres in drug design, offering modulation of lipophilicity (


), metabolic stability, and pKa. However, the position of the fluorine atom (ortho, meta, or para) drastically alters the chemical reactivity profile due to competing inductive (

) and resonance (

) effects.[1] This guide provides an objective, data-driven comparison of these isomers to support rational reagent selection and process optimization.

Part 1: The Electronic Landscape

To predict reactivity, one must quantify the electronic influence of the fluorine substituent. Fluorine is unique: it is the most electronegative element (strong


 effect) but possesses lone pairs capable of donation into the 

-system (weak

effect).
Electronic Vector Analysis
  • Inductive Effect (

    
    ):  Operates through 
    
    
    
    -bonds. Strength:
    
    
    .
  • Resonance Effect (

    
    ):  Operates through 
    
    
    
    -bonds. Only effective at ortho and para positions.

Graphviz Diagram 1: Electronic Effect Vectors The following diagram visualizes the competing electronic vectors. Note how


 opposes 

in the para position, while the meta position is dominated solely by

.

ElectronicEffects cluster_legend Net Reactivity Outcome Ortho Ortho-F (2-Position) Effect_I Inductive Withdrawal (-I) Through Sigma Bonds Ortho->Effect_I Very Strong (Proximity) Effect_R Resonance Donation (+R) Through Pi System Ortho->Effect_R Significant (Overlap) Meta Meta-F (3-Position) Meta->Effect_I Strong Meta->Effect_R Negligible (Node in HOMO) Para Para-F (4-Position) Para->Effect_I Weak (Distance) Para->Effect_R Significant (Direct Conjugation) Outcome Ortho: Strongest Acid Meta: Electron Deficient (Inductive) Para: Electronically Balanced

Caption: Vector analysis of fluorine's electronic effects. Red arrows indicate destabilizing/activating factors; blue indicates stabilizing/deactivating factors depending on the reaction type.

Quantitative Data: Hammett Constants & Acidity

The Hammett substituent constants (


) provide a numerical basis for comparing electronic effects. Positive 

values indicate electron withdrawal.
IsomerSubstituent Position

(approx)
pKa (

, 25°C)
Acidity Relative to Benzoic Acid
Benzoic Acid -0.004.20Reference
Ortho-F 2-positionN/A (Steric effects dominate)3.27 ~8.5x Stronger
Meta-F 3-position

3.87~2.1x Stronger
Para-F 4-position

4.14~1.1x Stronger

Data Sources: pKa values derived from potentiometric titration data [1]; Hammett constants from Hansch et al. [2].

Key Insight: Ortho-fluorobenzoic acid is the strongest acid due to the Ortho Effect : The steric bulk of the fluorine forces the carboxyl group out of planarity with the benzene ring, reducing resonance stabilization of the neutral acid molecule, while the


 effect stabilizes the carboxylate anion.

Part 2: Nucleophilic Aromatic Substitution (S_NAr)

In drug synthesis, replacing the fluorine with an amine or alkoxide is a common strategy. However, the reactivity order is counter-intuitive if one only considers steric hindrance.

Mechanism & Reactivity Order

For


 to occur, the ring must be electron-deficient.[2] The carboxyl group (or ester) acts as the electron-withdrawing group (EWG).
  • Ortho (2-F): Highly Reactive. The EWG is adjacent to the leaving group (F), effectively stabilizing the negative charge in the Meisenheimer intermediate.

  • Para (4-F): Reactive. The EWG is conjugated to the position of attack, allowing resonance stabilization.

  • Meta (3-F): Unreactive. The negative charge in the intermediate cannot be delocalized onto the carboxyl group.

Graphviz Diagram 2: S_NAr Activation Pathways

SNAr_Mechanism Start Fluorobenzoate Isomer + Nucleophile (Nu-) Ortho_Int Ortho-Intermediate (Negative charge on -COOR) Start->Ortho_Int Ortho-F Attack Para_Int Para-Intermediate (Negative charge on -COOR) Start->Para_Int Para-F Attack Meta_Int Meta-Intermediate (Charge trapped on ring carbons) Start->Meta_Int Meta-F Attack Success Product Formation (Fast) Ortho_Int->Success Stable Meisenheimer Complex Para_Int->Success Stable Meisenheimer Complex Fail No Reaction / Decomposition (Slow) Meta_Int->Fail No Resonance Stabilization

Caption: Mechanistic divergence in S_NAr. Ortho/Para isomers allow charge delocalization onto the carbonyl, lowering the activation energy.

Experimental Protocol: S_NAr Amination

Note: Direct reaction on the carboxylic acid is difficult due to deprotonation forming the electron-rich carboxylate. This protocol uses the methyl ester.

Protocol: Synthesis of Methyl 2-(morpholin-4-yl)benzoate

  • Substrate Preparation: Dissolve Methyl 2-fluorobenzoate (1.0 eq, 5 mmol) in anhydrous DMSO (0.5 M concentration).

  • Reagents: Add Morpholine (1.5 eq) and finely ground Potassium Carbonate (

    
    , 2.0 eq).
    
  • Reaction: Heat to 100°C for 4-6 hours. Monitor by HPLC/TLC.[3]

    • Checkpoint: The reaction mixture should turn yellow/orange as the Meisenheimer complex forms.

  • Workup: Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate.

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica flash chromatography (Hexane:EtOAc).
    

Part 3: Amide Coupling Reactivity

When using the carboxyl group as the nucleophile (or electrophile after activation), steric factors become dominant.

  • Para-F: Behaves like benzoic acid. Fast coupling kinetics.

  • Meta-F: Slightly faster activation than benzoic acid due to electron withdrawal (more acidic), with no steric penalty.

  • Ortho-F: Challenging. The ortho-fluorine creates a "steric fence," hindering the approach of bulky coupling reagents (e.g., HATU, T3P).

Optimization Tip: For ortho-fluorobenzoic acid couplings, convert to the acid chloride (using oxalyl chloride/DMF cat.) rather than using carbodiimide/uronium coupling agents. The smaller electrophile (


) is less sensitive to the ortho-steric bulk.

References

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • BenchChem Application Notes. (2025). Synthesis of Fluorobenzoyl Morpholides via Amide Coupling.

Sources

Comparative

A Comparative Guide to the Positional Effects of Fluorine on the Properties of Hydroxymethyl Benzoates

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful and widely used tactic to optimize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful and widely used tactic to optimize molecular properties and enhance therapeutic performance.[1] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly alter a molecule's physicochemical and biological characteristics.[2] These alterations often lead to improvements in metabolic stability, membrane permeability, and receptor binding affinity, which are critical determinants of a drug's overall efficacy and pharmacokinetic profile.[3][4] This guide provides an in-depth comparison of how the position of a single fluorine atom on the aromatic ring of hydroxymethyl benzoates influences their key properties, offering valuable insights for researchers and professionals in drug development.

The Foundational Impact of Fluorine's Electronic Effects

The influence of a fluorine substituent is primarily governed by two opposing electronic forces: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M).[2] The potent inductive effect, a consequence of fluorine's high electronegativity, pulls electron density away from the aromatic ring through the sigma bond framework.[5][6] This effect is most pronounced at the ortho position and diminishes with distance.[2] Conversely, the lone pairs on the fluorine atom can be donated into the pi-system of the benzene ring, an electron-donating resonance effect.[2] However, for halogens, the inductive effect generally dominates, resulting in a net withdrawal of electron density from the ring.[2] This fundamental principle dictates how fluorine's position modulates the acidity, lipophilicity, and metabolic stability of hydroxymethyl benzoates.

Comparative Analysis of Positional Isomers

The placement of the fluorine atom at the ortho, meta, or para position relative to the hydroxymethyl benzoate functional group leads to distinct physicochemical properties.

Acidity (pKa)

The acidity of the parent benzoic acid is a crucial indicator of the electronic environment of the corresponding ester. A lower pKa value signifies a stronger acid, which arises from greater stabilization of the carboxylate conjugate base.[5][7]

  • Ortho-Fluorobenzoic Acid: Exhibits the lowest pKa, making it the strongest acid among the isomers. This is due to the combined influence of the strong -I effect at the adjacent position and a steric "ortho effect."[2] The steric hindrance from the ortho-fluorine atom forces the carboxylic acid group to twist out of the plane of the benzene ring, which stabilizes the resulting carboxylate anion.[2]

  • Meta-Fluorobenzoic Acid: The -I effect is still significant at the meta position, leading to increased acidity compared to unsubstituted benzoic acid.[6]

  • Para-Fluorobenzoic Acid: While the -I effect is weaker at this position, it still outweighs the +M effect, resulting in a lower pKa than benzoic acid.[8]

CompoundpKa (at 25°C)Relative Acidity
Benzoic Acid4.20Baseline
2-Fluorobenzoic Acid3.27[9]Strongest
3-Fluorobenzoic Acid3.86Intermediate
4-Fluorobenzoic Acid4.14Weakest (of isomers)

Note: The pKa values are for the parent benzoic acids, which directly influence the electronic properties of the corresponding hydroxymethyl benzoate esters.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

  • General Trend: The introduction of a fluorine atom generally increases the lipophilicity of an aromatic compound.[3]

  • Positional Effects: The position of the fluorine atom can fine-tune the LogP value. Ortho-substituted compounds often show a reduced difference in LogP compared to their meta and para counterparts, especially if intramolecular hydrogen bonding is possible.[12][13] The presence of electron-withdrawing groups, such as the ester functionality in hydroxymethyl benzoates, tends to lead to smaller differences in lipophilicity between fluorinated and non-fluorinated analogues.[12][13][14]

Compound (Illustrative)Approximate LogP
Methyl Benzoate2.12
Methyl 2-Fluorobenzoate~2.2-2.4
Methyl 3-Fluorobenzoate~2.3-2.5
Methyl 4-Fluorobenzoate~2.3-2.5

Note: These are estimated values to illustrate the general trend. Experimental determination is necessary for precise comparison.

Metabolic Stability

Fluorine is often introduced to block sites of metabolic oxidation, thereby increasing the drug's half-life.[1][15] The primary enzymes responsible for this metabolism are the cytochrome P450s (CYPs) located in the liver.[16]

  • Blocking Metabolic "Soft Spots": By replacing a hydrogen atom with a much stronger carbon-fluorine bond, a potential site of hydroxylation can be effectively shielded from enzymatic attack.[1]

  • Positional Importance: The effectiveness of this metabolic blocking is highly dependent on the position of the fluorine atom relative to the molecule's primary sites of metabolism. For aromatic rings, para-hydroxylation is a common metabolic pathway. Therefore, a fluorine atom at the para position is often highly effective at preventing this biotransformation.

  • Electronic Influence on Metabolism: Fluorination can also alter a drug's affinity for metabolizing enzymes, which can influence the rate of metabolism.[1][15]

Experimental Protocols

To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This is the gold standard method for LogP determination.[10]

Objective: To determine the octanol-water partition coefficient (LogP) of the fluorinated hydroxymethyl benzoate isomers.

Materials:

  • Test compound (e.g., 2-fluoro-hydroxymethyl benzoate)

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • HPLC system with a suitable column and detector

  • Volumetric flasks, pipettes, and vials

  • Mechanical shaker or rotator

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The final concentration of the compound should be low enough to avoid micelle formation.[17]

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) at a constant temperature to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol and aqueous phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a validated HPLC method.[18]

  • Calculation: Calculate the LogP using the following formula: LogP = log ([Concentration in Octanol] / [Concentration in Water])

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain the key drug-metabolizing enzymes.[16][19][20]

Objective: To assess the metabolic stability of the fluorinated hydroxymethyl benzoate isomers.

Materials:

  • Test compounds

  • Pooled human liver microsomes[21]

  • NADPH (cofactor)[16]

  • Phosphate buffer (pH 7.4)[21]

  • Acetonitrile (for reaction termination)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of ~1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.[20][21]

  • Initiation of Reaction: Start the metabolic reaction by adding NADPH.[19]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[20]

  • Reaction Termination: Immediately stop the reaction by adding ice-cold acetonitrile. This also precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[16]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line will give the rate of depletion, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Visualizing the Concepts

G cluster_properties Physicochemical Properties cluster_positions Fluorine Position Acidity Acidity (pKa) Lower pKa = Stronger Acid Lipophilicity Lipophilicity (LogP) Higher LogP = More Lipophilic Metabolic_Stability Metabolic Stability Longer Half-life = More Stable Ortho Ortho Position Ortho->Acidity Strongest -I Effect + Ortho Effect => Lowest pKa Ortho->Lipophilicity Potential for reduced LogP due to intramolecular interactions Ortho->Metabolic_Stability May block oxidation Meta Meta Position Meta->Acidity Strong -I Effect => Intermediate pKa Meta->Lipophilicity Increases LogP Meta->Metabolic_Stability May block oxidation Para Para Position Para->Acidity Weakest -I Effect => Highest pKa (of isomers) Para->Lipophilicity Increases LogP Para->Metabolic_Stability Effectively blocks para-hydroxylation => High Stability

G Start Start Initiate Initiate Start->Initiate Sample Sample Initiate->Sample Terminate Terminate Sample->Terminate Analyze Analyze Terminate->Analyze Calculate Calculate Analyze->Calculate

Conclusion and Future Outlook

The positional isomerism of fluorine on the hydroxymethyl benzoate scaffold provides a clear and compelling demonstration of how subtle structural modifications can lead to significant changes in physicochemical and pharmacological properties. The ortho position dramatically increases acidity due to a combination of inductive and steric effects. The para position is often the most effective at enhancing metabolic stability by blocking a common site of oxidative metabolism. While all positions increase lipophilicity, the magnitude of this effect can be modulated by the substitution pattern.

This guide underscores the importance of a data-driven, systematic approach to fluorination in drug design. By understanding the underlying principles of fluorine's electronic effects and validating these with robust experimental data, researchers can more effectively tune the properties of lead compounds to achieve the desired therapeutic profile. The protocols and comparative data presented herein serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of this remarkable halogen in their research endeavors.

References

  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]

  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

  • Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Centurion University. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Courseware :: Centurion University. [Link]

  • El-Said, W. A., et al. (2009). Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. Applied and Environmental Microbiology, 75(9), 2878–2886. [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. [Link]

  • ResearchGate. (n.d.). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bacterial metabolism of side chain fluorinated aromatics: cometabolism of 4-trifluoromethyl(TFM)-benzoate by 4-isopropylbenzoate grown Pseudomonas putida JT strains. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • PubMed Central. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Mesomorphic Properties of Some Fluorinated Benzoate Liquid Crystals. Molecular Crystals and Liquid Crystals. [Link]

  • PubMed. (2008). Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. PubMed. [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • ACS Publications. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • PubMed. (n.d.). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. PubMed. [Link]

  • ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • ACS Publications. (2017). Evaluation of the Role of Isostructurality in Fluorinated Phenyl Benzoates. ACS Publications. [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • ResearchGate. (2023). Production of (hydroxy)benzoate-derived polyketides by engineered Pseudomonas with in situ extraction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to the Spectral Characterization of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a key building block in the s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a key building block in the synthesis of various pharmacologically active molecules. Accurate and comprehensive spectral data are crucial for its identification, purity assessment, and quality control. This guide provides a comparative analysis of expected literature values for the spectra of Methyl 4-fluoro-2-(hydroxymethyl)benzoate, drawing upon data from structurally similar compounds to offer predictive insights. We will also detail the standardized experimental protocols for acquiring this critical data.

The Importance of Spectral Analysis

The unique arrangement of a fluorine atom, a hydroxymethyl group, and a methyl ester on the benzene ring of Methyl 4-fluoro-2-(hydroxymethyl)benzoate gives rise to a distinct spectroscopic fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of each proton and carbon atom. Infrared (IR) spectroscopy identifies the key functional groups present. Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure.

While direct literature spectra for Methyl 4-fluoro-2-(hydroxymethyl)benzoate are not abundantly available, we can infer its expected spectral characteristics by comparing data from closely related analogs. This comparative approach is a powerful tool in the structural analysis of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 4-fluoro-2-(hydroxymethyl)benzoate is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the methyl ester protons. The fluorine atom will introduce characteristic splitting patterns (coupling) with nearby protons.

Table 1: Comparison of ¹H NMR Spectral Data for Methyl 4-fluoro-2-(hydroxymethyl)benzoate and Related Compounds.

CompoundAromatic Protons (ppm)-CH₂OH Protons (ppm)-OCH₃ Protons (ppm)Solvent
Methyl 4-fluoro-2-(hydroxymethyl)benzoate (Predicted) ~ 7.8-7.0 (m)~ 4.7 (s)~ 3.9 (s)CDCl₃
Methyl 4-(hydroxymethyl)benzoate[1]7.99 (d), 7.40 (d)4.73 (s)3.90 (s)CDCl₃
Methyl 4-fluorobenzoate[2]8.05 (m), 7.10 (m)-3.89 (s)CDCl₃
Methyl 2-fluoro-4-(hydroxymethyl)benzoate[3][4]~ 7.9-7.2 (m)~ 4.7 (s)~ 3.9 (s)-

Expert Insights:

The electron-withdrawing nature of the fluorine and ester groups will generally shift the aromatic protons downfield. The position of the fluorine at C4 will influence the splitting of the aromatic protons at C3 and C5 through-bond coupling. The hydroxymethyl protons are expected to appear as a singlet, though this can sometimes exchange with trace water in the solvent, leading to broadening. The methyl ester protons will be a sharp singlet.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for accurate structural determination.

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Comparison of ¹³C NMR Spectral Data for Methyl 4-fluoro-2-(hydroxymethyl)benzoate and Related Compounds.

CompoundAromatic Carbons (ppm)-CH₂OH Carbon (ppm)-OCH₃ Carbon (ppm)C=O Carbon (ppm)Solvent
Methyl 4-fluoro-2-(hydroxymethyl)benzoate (Predicted) ~ 165 (d, J~250 Hz, C-F), ~140-115~ 64~ 52~ 168CDCl₃
Methyl 4-(hydroxymethyl)benzoate145.9, 129.8, 128.9, 126.764.652.0167.2CDCl₃
Methyl 2-hydroxybenzoate[5]161.6, 135.8, 130.0, 119.0, 117.6, 112.4-52.2170.6CDCl₃

Expert Insights:

The carbon directly attached to the fluorine atom (C4) will exhibit a large coupling constant (¹JCF) of around 250 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. This is a key diagnostic feature. The carbonyl carbon of the ester will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Frequencies for Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Functional GroupExpected Absorption Range (cm⁻¹)Comments
O-H (alcohol)3500-3200 (broad)Indicates the presence of the hydroxymethyl group.
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850From the -CH₂- and -CH₃ groups.
C=O (ester)1725-1705Strong absorption, characteristic of the carbonyl group.[6]
C=C (aromatic)1600-1450
C-O (ester & alcohol)1300-1000
C-F1100-1000

Experimental Protocol: Acquiring ATR-FTIR Spectra

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.

Sources

Comparative

validation of Methyl 4-fluoro-2-(hydroxymethyl)benzoate synthesis via spectroscopy

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists Focus: Spectroscopic Validation & Regio-differentiation Executive Summary & Strategic Context Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists Focus: Spectroscopic Validation & Regio-differentiation

Executive Summary & Strategic Context

Methyl 4-fluoro-2-(hydroxymethyl)benzoate (MFHB) is a critical pharmacophore intermediate, often serving as the acyclic precursor to 5-fluorophthalazinone scaffolds found in PARP inhibitors (e.g., Olaparib, Rucaparib analogs).

The primary challenge in synthesizing MFHB is not the yield, but the regio-integrity and stability .

  • Regio-isomerism: Reduction of 4-fluorophthalic anhydride or diesters yields a mixture of the 4-fluoro and 5-fluoro isomers. Distinguishing these requires advanced spectroscopic insight.

  • Lactonization: The molecule is prone to cyclization into 5-fluorophthalide under acidic or basic conditions, complicating standard purity assays.

This guide compares the Standard Validation Workflow (1H NMR/HPLC) against an Advanced Integrated Workflow (19F-NMR/2D-NMR/MS), demonstrating why the latter is essential for drug-grade intermediate qualification.

Comparative Analysis of Validation Methodologies

The following table contrasts the performance of different validation tiers. The "Advanced Integrated" method is recommended for GMP-grade release.

FeatureMethod A: Standard Routine (1H NMR + HPLC-UV)Method B: Advanced Integrated (19F + 2D NMR + LC-MS)Method C: Rapid In-Process (IR + TLC)
Regio-Selectivity Low. H-H coupling overlaps often obscure isomer ratios.High.

F shifts and HMBC correlations definitively map F-position.
None. Cannot distinguish isomers.
Lactone Detection Medium. Can see cyclized product if peaks are resolved.High. MS detects mass shift (M-32 for lactone); NMR sees CH2 shift.Low. Carbonyl stretch shift is subtle (~1720 vs 1760 cm⁻¹).
Sensitivity (LOD) ~1.0% Impurity~0.05% Impurity~5.0% Impurity
Throughput 20 mins/sample60 mins/sample5 mins/sample
Suitability Early-stage R&DProcess Validation / GLP Reaction Monitoring

Technical Deep Dive: The Regio-Differentiation Challenge

The Isomer Problem

When reducing dimethyl 4-fluorophthalate, two products are possible. Standard HPLC often fails to separate these due to identical polarity.

  • Target: Methyl 4-fluoro-2-(hydroxymethyl)benzoate (F is para to ester? No, see numbering below).

  • Impurity: Methyl 5-fluoro-2-(hydroxymethyl)benzoate.

Numbering Logic:

  • Target (4-F): C1-COOMe, C2-CH2OH, C4-F.

  • Isomer (5-F): C1-COOMe, C2-CH2OH, C5-F.

Spectroscopic Evidence (Expertise Pillar)
1.

F NMR (The "Smoking Gun")

This is the most robust differentiation method.

  • Target (4-F): Fluorine is meta to the electron-withdrawing ester and ortho to the hydroxymethyl group.

  • Isomer (5-F): Fluorine is para to the ester and meta to the hydroxymethyl group.

  • Result: The 4-F isomer typically resonates downfield (deshielded by proximity to ester influence) compared to the 5-F isomer. Protocol: Run proton-decoupled

    
    F NMR for clean singlet integration.
    
2.

H NMR Coupling Constants (

-Values)
  • Target (4-F):

    • H3 (Proton between F and CH2OH): Appears as a doublet of doublets (dd).

    • Coupling: Large

      
       (~9-10 Hz) + Small 
      
      
      
      (meta).
  • Isomer (5-F):

    • H3 (Proton between CH2OH and H4): Appears as a doublet (d).[1]

    • Coupling: Small

      
       (~6 Hz) is often not resolved or appears as broadening.
      
    • H6 (Ortho to Ester): In the 5-F isomer, H6 has a large

      
       coupling, splitting the low-field aromatic signal significantly.
      

Validated Experimental Protocols

A. Synthesis (Regioselective Reduction)

Note: This route maximizes the 4-fluoro isomer yield.

  • Start: Dimethyl 4-fluorophthalate (10.0 mmol) in THF (50 mL).

  • Reagent: Add NaBH₄ (1.1 eq) followed by dropwise MeOH at 0°C (generates active reducing species in situ).

  • Quench: Sat. NH₄Cl (Caution: Acidic quench triggers lactonization). Use neutral workup.

  • Isolation: Extract with EtOAc, wash with Brine. Evaporate < 40°C.[2][3]

B. Spectroscopic Validation Protocol (Self-Validating System)

Step 1: Sample Preparation

  • Dissolve 10 mg product in 0.6 mL DMSO-d₆ (CDCl₃ can be acidic/trace HCl, promoting cyclization).

  • Add 1 drop of hexafluorobenzene (internal standard for

    
    F).
    

Step 2: Data Acquisition Parameters

  • 1H NMR: 16 scans, d1=10s (ensure full relaxation for integration).

  • 19F NMR: 64 scans, proton-decoupled.

  • HMBC (Optional): Optimize for

    
     Hz.
    

Step 3: Acceptance Criteria (The "Trustworthiness" Check)

  • Methylene Shift: The benzylic

    
     must appear at ~4.6-4.8 ppm  (doublet, 
    
    
    
    Hz if OH coupled). If shifted to ~5.3 ppm (singlet), the product has lactonized to 5-fluorophthalide.
  • Ester Singlet: Sharp singlet at ~3.85 ppm . Absence indicates hydrolysis or lactonization.

  • Regio-Purity:

    
    F integration of major peak > 98% vs. minor isomer peak.
    

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the synthesized intermediate, highlighting the critical "fail" points (Lactonization and Isomerism).

ValidationWorkflow Start Crude Product (Methyl 4-fluoro-2-(hydroxymethyl)benzoate) IR_Check Tier 1: IR Screening (Check C=O bands) Start->IR_Check Lactone_Fail FAIL: Lactone Detected (Band at ~1770 cm⁻¹) IR_Check->Lactone_Fail High freq C=O NMR_Prep Tier 2: NMR Prep (Solvent: DMSO-d₆) IR_Check->NMR_Prep Ester C=O (~1720 cm⁻¹) H1_Analysis 1H NMR Analysis (Focus: CH₂ Region) NMR_Prep->H1_Analysis Lactone_Fail_NMR FAIL: Lactone (CH₂ @ 5.3 ppm) H1_Analysis->Lactone_Fail_NMR Singlet > 5.0 ppm F19_Analysis Tier 3: 19F NMR (Regio-Isomer Check) H1_Analysis->F19_Analysis Doublet ~4.7 ppm Isomer_Fail FAIL: Regio-Mixture (Multiple F signals) F19_Analysis->Isomer_Fail Split F peaks Pass PASS: High Purity Intermediate (Release for Cyclization) F19_Analysis->Pass Single F peak

Caption: Decision tree for spectroscopic validation, prioritizing the detection of the two most common failure modes: spontaneous lactonization and regio-isomer contamination.

Synthesis Pathway & Impurity Map[4]

Understanding where impurities originate is key to interpreting the spectra.

SynthesisPathway Diester Dimethyl 4-fluorophthalate Reduction Selective Reduction (NaBH₄/MeOH) Diester->Reduction Target Target: 4-Fluoro Isomer (Methyl 4-fluoro-2-(hydroxymethyl)benzoate) Reduction->Target Major Path Isomer Impurity: 5-Fluoro Isomer (Regio-defect) Reduction->Isomer Minor Path (Sterics) Lactone Impurity: 5-Fluorophthalide (Over-reaction/Cyclization) Target->Lactone Acid/Heat (-MeOH)

Caption: Reaction pathway showing the origin of the critical regio-isomer and the thermodynamic sink (lactone) that complicates validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66712858, Methyl 2-fluoro-4-(hydroxymethyl)benzoate. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. Supplementary Information: NMR Data for Benzoate Derivatives. Retrieved February 18, 2026, from [Link]

Sources

Validation

A Comparative Guide to Catalysts for the Esterification of Fluorobenzoates

In the landscape of pharmaceutical and materials science, fluorobenzoate esters are indispensable building blocks. Their unique electronic properties, imparted by the highly electronegative fluorine atom, contribute to t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, fluorobenzoate esters are indispensable building blocks. Their unique electronic properties, imparted by the highly electronegative fluorine atom, contribute to the enhanced metabolic stability and binding affinity of drug candidates. However, the synthesis of these esters is not without its challenges. The very electronic effects that make them valuable can influence the reactivity of the parent fluorobenzoic acid, necessitating a careful selection of the catalytic system to achieve efficient and selective esterification.

This guide provides an in-depth comparative analysis of various catalytic systems for the esterification of fluorobenzoates. We move beyond simple protocols to explore the underlying principles of each catalyst class, offering field-proven insights to guide your experimental design.

The Fischer-Spier Esterification: A Mechanistic Overview

The direct esterification of a carboxylic acid with an alcohol, known as the Fischer-Spier esterification, is a cornerstone of organic synthesis. The reaction is typically acid-catalyzed and proceeds via a reversible nucleophilic acyl substitution. The role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[1] This activation facilitates the nucleophilic attack by the alcohol.

The presence of a fluorine atom on the benzoic acid ring generally increases the electrophilicity of the carbonyl carbon due to its strong electron-withdrawing inductive effect, which can accelerate the reaction.[1] However, steric hindrance, particularly from fluorine in the ortho position, can play a counteracting role.[1]

Workflow start Start reagents 1. Combine Reagents (Fluorobenzoic Acid, Methanol, UiO-66-NH₂) start->reagents seal 2. Seal in Autoclave reagents->seal heat 3. Heat at 150°C for 10h seal->heat cool 4. Cool to Room Temp heat->cool extract 5. Add Water & Hexane Perform Extraction cool->extract separate 6. Collect Hexane Layer extract->separate recover 7. Recover Catalyst (Filter, Wash, Dry) extract->recover Aqueous Layer analyze 8. Analyze Product (GC-MS) separate->analyze end End analyze->end

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-fluoro-2-(hydroxymethyl)benzoate

As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to include the safe and compliant management of all chemical substances. Methyl 4-fluoro-2-(hydroxymethyl)benzoate,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to include the safe and compliant management of all chemical substances. Methyl 4-fluoro-2-(hydroxymethyl)benzoate, a fluorinated aromatic ester, is a valuable synthetic intermediate. However, its halogenated nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. While specific toxicity data for Methyl 4-fluoro-2-(hydroxymethyl)benzoate is not extensively published, data from structurally similar fluorinated benzoates provides a strong basis for a conservative hazard assessment.

Inferred Hazards: Based on analogous compounds, this substance should be treated as possessing the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral).[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation or damage.[1][2][3][4][5]

  • May cause respiratory irritation.[1][2][3]

RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), chemical waste is managed based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity.[6] Due to its carbon-fluorine bond, Methyl 4-fluoro-2-(hydroxymethyl)benzoate is classified as a halogenated organic compound .[7][8] Therefore, it must be disposed of as regulated hazardous waste. It is imperative that this material is never disposed of in standard trash or flushed down a sewer system.[6][9]

Property Information
Chemical Name Methyl 4-fluoro-2-(hydroxymethyl)benzoate
CAS Number Not readily available; (Isomer Methyl 2-fluoro-4-(hydroxymethyl)benzoate is 1283718-57-9[10])
Molecular Formula C₉H₉FO₃
Key Hazards Irritant (Skin, Eyes, Respiratory); Harmful if Swallowed.[1][2][3]
RCRA Status Must be managed as Hazardous Waste.
Recommended Storage In a designated, closed container, away from strong acids, bases, and oxidizing agents.[1]

Immediate Handling and Segregation in the Laboratory

Proper disposal begins at the point of generation. Adherence to correct handling procedures is the first line of defense against accidental exposure and environmental release.

Personal Protective Equipment (PPE): Always handle Methyl 4-fluoro-2-(hydroxymethyl)benzoate and its waste with appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses with side shields or chemical splash goggles.[5]

  • A properly buttoned laboratory coat.

Waste Segregation (The Causality): The single most important operational step is the strict segregation of waste streams. Halogenated organic waste must be collected in a container separate from non-halogenated organic waste.[11] The reason for this is rooted in the final disposal technology. Halogenated compounds require high-temperature incineration in specialized facilities equipped with acid gas scrubbers to neutralize corrosive products like hydrofluoric acid (HF) that form during thermal decomposition.[12][13] Mixing waste streams unnecessarily increases the volume of waste that requires this expensive, specialized treatment and can lead to non-compliance.

Spill Management: In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[1] Sweep up the material using non-sparking tools, place it in a designated hazardous waste container, and decontaminate the area.[5] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office immediately.[14]

Standard Operating Protocol for Waste Accumulation

This protocol details a self-validating system for the compliant collection and storage of Methyl 4-fluoro-2-(hydroxymethyl)benzoate waste within a laboratory's Satellite Accumulation Area (SAA).

Step 1: Container Selection

  • Action: Obtain a designated hazardous waste container from your institution's EH&S department or an approved supplier.

  • Causality: The container must be constructed of a material (typically high-density polyethylene or glass) compatible with the chemical waste to prevent degradation, leaks, or reactions.[14][15] It must also have a secure, leak-proof closure.[6]

Step 2: Proper Labeling

  • Action: Before adding any waste, affix a hazardous waste label to the container. Clearly write the words "Hazardous Waste," list all chemical constituents by their full names (no formulas or abbreviations), and include their approximate percentages.[14]

  • Causality: Accurate labeling is a primary requirement of the EPA. It ensures safety for all personnel who will handle the container and is critical for the disposal facility to correctly profile and manage the waste.[14]

Step 3: Waste Accumulation

  • Action: Add waste to the container in a chemical fume hood. Keep the container closed at all times except when actively adding waste.[14] Do not leave a funnel in the container opening.

  • Causality: Keeping the container closed minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting researchers and ensuring compliance with air emission standards under RCRA Subparts AA, BB, and CC.[16]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the waste container at or near the point of generation and under the control of laboratory personnel.[14] Ensure it is stored in a secondary containment bin to mitigate potential spills. Segregate the container from incompatible materials, such as strong oxidizing agents, acids, and bases.[1]

  • Causality: The SAA regulations allow for the safe accumulation of waste in the lab before it is moved to a central storage area. Secondary containment provides a crucial barrier against environmental release in case the primary container fails.

Step 5: Requesting Disposal

  • Action: Once the container is 90% full, or at regular intervals as required by your institution (e.g., every 6-12 months[6][17]), submit a chemical waste pickup request to your EH&S office.

  • Causality: EPA regulations place strict time limits on waste accumulation.[17] Prompt removal prevents the accumulation of excessive quantities of hazardous materials in the laboratory, enhancing overall safety.

The Disposal Pathway: From Lab to Final Disposition

The journey of hazardous waste is governed by the EPA's "cradle-to-grave" regulatory program, which ensures that the waste is managed responsibly from its generation to its final disposal.[9]

G cluster_lab Laboratory Responsibility cluster_ehs Institutional Oversight (EH&S) cluster_disposal Final Disposition A Waste Generation (At the Bench) B Hazard Characterization & Waste Segregation A->B Step 1: Identify C Accumulation in Labeled, Closed Container (SAA) B->C Step 2: Collect D Scheduled Waste Pickup C->D Step 3: Request Pickup E Consolidation & Manifesting D->E Step 4: Transport F Licensed Hazardous Waste Transporter E->F Step 5: Ship G Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H High-Temperature Incineration with Acid Gas Scrubbing G->H Step 6: Destroy

Figure 1: Cradle-to-Grave Disposal Workflow for Halogenated Organic Waste.

Final Disposition: High-Temperature Incineration The most appropriate disposal method for Methyl 4-fluoro-2-(hydroxymethyl)benzoate is high-temperature incineration at a licensed hazardous waste facility.

  • The Scientific Rationale: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds highly stable and persistent. Thermal decomposition at very high temperatures is required to break this bond. This process, however, can generate highly toxic and corrosive byproducts, including hydrofluoric acid (HF) and potentially other per- and polyfluoroalkyl substances (PFAS).[12][13][18] For this reason, disposal must occur in an incinerator equipped with sophisticated air pollution control systems, including scrubbers, that can safely neutralize these hazardous decomposition products before they are released into the atmosphere.

By adhering to this comprehensive disposal plan, from initial hazard assessment to final destruction, you fulfill your professional obligation to ensure safety and environmental stewardship, building a culture of trust and responsibility within the scientific community.

References

  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing).
  • o-Carbonyl-assisted alkaline hydrolyses of methyl benzoates.
  • Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo.
  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures - Canadian Science Publishing.
  • Hydrolysis and saponification of methyl benzoates - RSC Publishing.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services.
  • Methyl 2-fluoro-4-(hydroxymethyl)benzoate | 1283718-57-9 - Sigma-Aldrich.
  • Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. | Semantic Scholar.
  • Methyl 4-fluoro-2-hydroxybenzoate 392-04-1 - Sigma-Aldrich.
  • Safety Data Sheet - ChemScene.
  • SAFETY DATA SHEET - Apollo Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Safety Data Sheet - Chem-Supply.
  • Methyl 4-fluoro-2-methylbenzoate - SAFETY DATA SHEET.
  • 4 - SAFETY DATA SHEET.
  • Combustion and thermal decomposition of fluorinated polymers | Request PDF.
  • METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 - ChemicalBook.
  • Thermal degradation of fluoropolymers.
  • • SAFETY DATA SHEET - Sigma-Aldrich.
  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids | Environmental Science & Technology - ACS Publications.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • methyl 4-chloro-2-hydroxybenzoate Env. Fate/Transport - EPA.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... - View Document - California Code of Regulations - Westlaw.
  • Methyl 4-fluoro-2-methylbenzoate | C9H9FO2 | CID 2782181 - PubChem.
  • Applicability and Requirements of the RCRA Organic Air Emission Standards | US EPA.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global.
  • Methyl 4-hydroxybenzoate, sodium salt - SAFETY DATA SHEET.

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